2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone
Description
Properties
IUPAC Name |
2-bromo-1-(2,5-dimethyl-1,3-oxazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-4-7(6(10)3-8)9-5(2)11-4/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGWJHMRJZSAND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555526 | |
| Record name | 2-Bromo-1-(2,5-dimethyl-1,3-oxazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113732-62-0 | |
| Record name | 2-Bromo-1-(2,5-dimethyl-1,3-oxazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone
This technical guide provides a detailed exploration of the synthesis and characterization of 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth, field-proven insights into its preparation and analysis.
Introduction: Strategic Importance of a Versatile Heterocycle
This compound is a substituted oxazole derivative featuring a reactive α-bromoketone moiety. This functional group arrangement makes it a highly versatile intermediate for the synthesis of more complex molecules, particularly through nucleophilic substitution reactions at the α-carbon. The 2,5-dimethyloxazole core is a common scaffold in pharmacologically active compounds, valued for its metabolic stability and ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.
The synthesis of this compound is a two-step process, beginning with the formation of the oxazole ring to create the precursor, 1-(2,5-dimethyloxazol-4-yl)ethanone, followed by a selective bromination of the acetyl group.
Synthesis of this compound
Synthetic Strategy and Mechanistic Considerations
The synthesis of this compound is most effectively achieved through a two-stage process:
-
Formation of the Oxazole Ring: The precursor, 1-(2,5-dimethyloxazol-4-yl)ethanone, can be synthesized via a Hantzsch-type condensation reaction. This involves the reaction of an α-haloketone with an amide. In this case, 3-chloro-2,4-pentanedione serves as the α-haloketone and acetamide provides the nitrogen and the C2-methyl group of the oxazole ring. The reaction proceeds through an initial nucleophilic attack of the amide nitrogen on the halogenated carbon, followed by cyclization and dehydration to form the aromatic oxazole ring.
-
α-Bromination of the Ketone: The subsequent step is the selective bromination of the methyl group of the acetyl moiety. This reaction is typically acid-catalyzed and proceeds via an enol intermediate. The enol form of the ketone attacks a molecule of bromine, leading to the formation of the α-bromoketone and hydrogen bromide.
Experimental Protocols
Part A: Synthesis of 1-(2,5-dimethyloxazol-4-yl)ethanone (Precursor)
Materials and Reagents:
-
3-Chloro-2,4-pentanedione
-
Acetamide
-
Toluene
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Hexanes
Apparatus:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 3-chloro-2,4-pentanedione (1 equivalent) in toluene, add acetamide (1.2 equivalents).
-
Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 1-(2,5-dimethyloxazol-4-yl)ethanone as a solid.
Part B: Synthesis of this compound
Materials and Reagents:
-
1-(2,5-dimethyloxazol-4-yl)ethanone
-
Bromine
-
Acetic acid (glacial)
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Apparatus:
-
Round-bottom flask equipped with a dropping funnel and a magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 1-(2,5-dimethyloxazol-4-yl)ethanone (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid via a dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully pour the reaction mixture into ice-cold water and extract with dichloromethane.
-
Wash the combined organic layers with a saturated aqueous sodium thiosulfate solution (to quench excess bromine), followed by a saturated aqueous sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Characterization of this compound
A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show three distinct signals:
-
A singlet corresponding to the two protons of the bromomethyl group (-CH₂Br) in the region of δ 4.2-4.5 ppm.
-
A singlet for the methyl group at the C5 position of the oxazole ring around δ 2.5-2.7 ppm.
-
A singlet for the methyl group at the C2 position of the oxazole ring around δ 2.4-2.6 ppm.
-
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should display signals for all seven carbon atoms:
-
The carbonyl carbon (C=O) is expected in the downfield region, around δ 185-190 ppm.
-
The quaternary carbons of the oxazole ring (C2, C4, and C5) will appear in the aromatic region.
-
The bromomethyl carbon (-CH₂Br) is anticipated around δ 30-35 ppm.
-
The two methyl carbons will be observed in the upfield region.
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the range of 1690-1710 cm⁻¹.
-
Characteristic C-Br stretching vibrations are expected in the fingerprint region, usually below 700 cm⁻¹.
-
Absorptions corresponding to C=N and C=C stretching of the oxazole ring will be present in the 1500-1650 cm⁻¹ region.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₇H₈BrNO₂. The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks due to the presence of the bromine atom, with an approximate 1:1 ratio.
Physical Properties
| Property | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₇H₈BrNO₂ |
| Molecular Weight | 218.05 g/mol |
| Melting Point | Not reported, expected to be a low-melting solid |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate; sparingly soluble in hexanes |
Safety Precautions
-
Handling of Reagents: Bromine is highly corrosive, toxic, and a strong oxidizing agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. 3-Chloro-2,4-pentanedione is a lachrymator and should also be handled with care in a fume hood.
-
Product Handling: α-Bromoketones are lachrymators and alkylating agents. Avoid inhalation of dust and contact with skin and eyes.
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Bromine-containing waste should be neutralized with a reducing agent like sodium thiosulfate before disposal.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete reaction in Part A | Insufficient heating or reaction time. | Increase reflux time and monitor by TLC until the starting material is consumed. |
| Low yield in Part B | Incomplete bromination or product decomposition. | Ensure the reaction is kept cool during bromine addition. Avoid prolonged reaction times. |
| Di-brominated side product | Excess bromine used. | Use stoichiometric amounts of bromine and add it slowly to the reaction mixture. |
| Product is an oil, not a solid | Presence of impurities. | Purify the product by column chromatography or attempt recrystallization with different solvent systems. |
Conclusion
The synthesis and characterization of this compound presented in this guide provide a robust framework for its preparation in a laboratory setting. The described two-step synthetic route is based on well-established chemical transformations, ensuring a reliable and reproducible outcome. The detailed characterization data serves as a benchmark for confirming the identity and purity of the final product. This versatile building block holds significant potential for the development of novel therapeutic agents and other functional organic molecules.
References
- General procedures for the synthesis of oxazoles can be found in various organic chemistry textbooks and review articles. The Hantzsch synthesis is a classical method.
- Protocols for the α-bromination of ketones are widely available in the chemical literature. For instance, similar procedures can be found in publications describing the synthesis of other α-bromohetaryl ketones.
- Spectroscopic data for similar compounds can be found in chemical databases such as the Spectral Database for Organic Compounds (SDBS)
- Safety information is available from the material safety data sheets (MSDS) of the respective chemicals.
A Spectroscopic Guide to 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone: An In-depth Technical Analysis for Drug Development Professionals
Abstract
2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone is a key heterocyclic building block in medicinal chemistry, valued for its potential in the synthesis of complex pharmaceutical agents. A thorough understanding of its structural and electronic properties is fundamental for its effective utilization. This technical guide provides a comprehensive analysis of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By integrating predictive data with established spectroscopic principles, this document serves as an essential reference for researchers, scientists, and drug development professionals, ensuring the accurate identification and characterization of this important synthetic intermediate.
Introduction: The Significance of this compound in Synthesis
The oxazole scaffold is a privileged structure in drug discovery, appearing in a wide array of biologically active compounds. The title compound, this compound, combines this valuable heterocycle with a reactive α-bromo ketone moiety, rendering it a highly versatile precursor for further chemical transformations. The ability to unambiguously confirm its structure and purity via spectroscopic methods is a critical first step in any synthetic workflow. This guide explains the causality behind expected spectral features, providing a robust framework for its characterization.
Molecular Structure and Spectroscopic Overview
The chemical structure of this compound dictates its unique spectroscopic fingerprint. The key features informing the data interpretation are the substituted oxazole ring and the α-bromo ketone functional group.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. Due to the absence of published experimental data, the following sections present predicted ¹H and ¹³C NMR data, supported by established chemical shift principles.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the two methyl groups and the methylene group.
Table 1: Predicted ¹H NMR Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 2.5 - 2.7 | Singlet | 3H | 2-CH₃ | Methyl group at C2 of the oxazole ring. |
| ~ 2.4 - 2.6 | Singlet | 3H | 5-CH₃ | Methyl group at C5 of the oxazole ring. |
| ~ 4.3 - 4.5 | Singlet | 2H | -CH₂Br | Methylene protons are deshielded by the adjacent electron-withdrawing carbonyl group and bromine atom. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 185 - 195 | C=O | Carbonyl carbon of the ketone.[1][2] |
| ~ 158 - 162 | C2 (Oxazole) | Carbon atom at position 2 of the oxazole ring. |
| ~ 150 - 155 | C5 (Oxazole) | Carbon atom at position 5 of the oxazole ring. |
| ~ 125 - 130 | C4 (Oxazole) | Quaternary carbon at position 4, attached to the acetyl group. |
| ~ 30 - 35 | -CH₂Br | Methylene carbon attached to bromine.[1] |
| ~ 13 - 16 | 2-CH₃ | Methyl carbon at position 2. |
| ~ 10 - 13 | 5-CH₃ | Methyl carbon at position 5. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for structural verification.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
Predicted IR Absorption Bands
The IR spectrum will be dominated by a strong carbonyl stretch, along with vibrations characteristic of the oxazole ring.
Table 3: Predicted IR Absorption Data
| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Rationale |
| ~ 1700 - 1720 | Strong | C=O Stretch (Ketone) | The presence of an α-bromine atom typically increases the carbonyl stretching frequency.[3] |
| ~ 1600 - 1650 | Medium | C=N Stretch (Oxazole) | Characteristic of the oxazole ring system. |
| ~ 1450 - 1550 | Medium | C=C Stretch (Oxazole) | Aromatic-like stretching of the oxazole ring. |
| ~ 2900 - 3000 | Weak-Medium | C-H Stretch (Alkyl) | Corresponds to the methyl and methylene groups. |
| ~ 1200 - 1300 | Medium | C-O-C Stretch (Oxazole) | Stretching vibration of the ether linkage within the oxazole ring. |
| ~ 600 - 700 | Medium | C-Br Stretch | Characteristic stretching vibration for a carbon-bromine bond.[3] |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Predicted Mass Spectrum
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The primary fragmentation is predicted to be α-cleavage at the bond between the carbonyl carbon and the methylene carbon.
Table 4: Predicted m/z Peaks
| Predicted m/z | Relative Intensity | Assignment |
| 245/247 | ~ 1:1 | [M]⁺˙ (Molecular Ion) |
| 124 | High | [C₆H₈NO]⁺ |
| 121/123 | ~ 1:1 | [BrCH₂]⁺ |
Predicted Fragmentation Pathway
The dominant fragmentation pathway is anticipated to be the cleavage of the C-C bond alpha to the carbonyl group.
Caption: Predicted α-cleavage fragmentation of this compound.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of expected NMR, IR, and MS data, grounded in established chemical principles, offers a robust framework for the identification and quality assessment of this valuable synthetic intermediate. The provided protocols and interpretations are intended to support researchers in their efforts to utilize this compound effectively in the development of novel therapeutics.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- ChemDraw, PerkinElmer Informatics. (Used for chemical structure drawing and property prediction).
-
NMRDB.org: Online NMR prediction tool. [Link]
-
Reich, H. J. (n.d.). Carbon-13 NMR Spectra. University of Wisconsin. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
Chemistry LibreTexts. (2023). Alpha Halogenation of Aldehydes and Ketones. [Link]
-
NIST Chemistry WebBook. [Link]
Sources
Physical and chemical properties of 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone
An In-depth Technical Guide to 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a specialized heterocyclic building block. Given the compound's nature as a niche synthetic intermediate, this guide synthesizes data from structurally related analogs and established chemical principles to provide a robust profile for researchers, chemists, and drug development professionals. The focus is on predictable reactivity, practical synthetic utility, and potential applications, grounded in the fundamental chemistry of α-halo ketones and oxazole systems.
Core Molecular Identity and Physicochemical Profile
This compound is a bifunctional molecule featuring a reactive α-bromo ketone moiety attached to a 2,5-disubstituted oxazole ring. This combination makes it a valuable electrophilic intermediate for constructing more complex molecular architectures, particularly within pharmaceutical and materials science.
Structural and Identification Data
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₇H₈BrNO₂ | Calculated |
| Molecular Weight | 218.05 g/mol | Calculated |
| CAS Number | Not widely indexed. | - |
| Canonical SMILES | CC1=C(C(=O)CBr)N=C(O1)C | - |
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale & Comparative Insight |
| Physical Form | Expected to be a crystalline solid (white to pale yellow). | Analogs like 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone appear as crystalline powders[1]. |
| Melting Point | 50-100 °C (estimated range) | The melting point is influenced by crystal packing and intermolecular forces. For example, 2-bromo-1-(2,4-dimethylphenyl)ethanone melts at 44 °C[2]. |
| Boiling Point | > 200 °C (decomposes) | High boiling point is expected due to polarity and molecular weight; likely to decompose before boiling at atmospheric pressure. |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, Diethyl ether), and polar aprotic solvents (DMF, DMSO). Low solubility in water. | The α-bromo ketone structure is generally non-polar enough to dissolve in organic solvents but has low affinity for water[3]. |
| XLogP3 | ~1.5 - 2.5 | This estimated value suggests moderate lipophilicity, a common feature for drug-like fragments. |
| Topological Polar Surface Area (TPSA) | ~43.4 Ų | Calculated based on the oxazole nitrogen and two oxygen atoms, indicating potential for moderate cell permeability. |
Synthesis and Chemical Reactivity: The Scientist's Perspective
The true utility of this compound lies in its predictable and versatile reactivity, which is dominated by the α-bromo ketone functional group.
General Synthesis Pathway: α-Bromination
The most direct and industrially scalable route to this compound is the selective α-bromination of the parent ketone, 1-(2,5-dimethyloxazol-4-yl)ethanone. The causality behind this choice is the well-established reactivity of enols or enolates with electrophilic bromine sources.
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol (Exemplary)
This protocol is adapted from established procedures for the α-bromination of aromatic ketones[4].
-
Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve 1-(2,5-dimethyloxazol-4-yl)ethanone (1.0 eq) in chloroform (10 mL per gram of ketone).
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution and stir for 10 minutes at room temperature (20-25 °C)[4]. This step facilitates enolization, which is crucial for the subsequent electrophilic attack.
-
Bromination: Slowly add a solution of liquid bromine (1.05 eq) in chloroform dropwise via the dropping funnel. The rate of addition should be controlled to manage the exothermic reaction and the evolution of HBr gas. The reaction should be performed in a well-ventilated chemical fume hood.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the mixture into cold water. Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize excess acid) and brine[5].
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound.
Core Reactivity: An Electrophilic Hub
The carbon atom bearing the bromine is highly electrophilic due to the inductive effect of the adjacent bromine and carbonyl group. This makes it an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles. This reactivity is the cornerstone of its utility as a synthetic building block.
Caption: Nucleophilic substitution at the α-carbon.
Trustworthiness through Mechanism: The reliability of this reaction stems from the stable transition state of the Sₙ2 pathway and the excellent leaving group ability of the bromide ion. This makes reaction outcomes highly predictable. Key applications of this reactivity include:
-
Synthesis of Aminoketones: Reaction with primary or secondary amines is a fundamental step in building scaffolds for many biologically active molecules.
-
Formation of Thioethers: Reaction with thiols or thiolate anions is commonly used to introduce sulfur-containing moieties or for covalent modification of cysteine residues in proteins.
-
Esterification: Reaction with carboxylates yields α-keto esters, which are versatile intermediates in their own right.
-
Hantzsch Thiazole Synthesis: A classic named reaction where the α-bromo ketone is condensed with a thioamide to construct a thiazole ring, another heterocycle of significant interest in medicinal chemistry.
Spectroscopic Fingerprint (Predicted)
For a synthetic chemist, predicting the spectroscopic data is a self-validating step before embarking on a synthesis.
-
¹H NMR:
-
~4.4-4.6 ppm (s, 2H): The most characteristic signal for the -C(=O)CH₂ Br protons. It appears as a sharp singlet.
-
~2.6 ppm (s, 3H): Singlet for the methyl group at the C2 position of the oxazole ring.
-
~2.4 ppm (s, 3H): Singlet for the methyl group at the C5 position of the oxazole ring.
-
-
¹³C NMR:
-
~190 ppm: Carbonyl carbon (C=O).
-
~165 ppm & ~155 ppm: Quaternary carbons of the oxazole ring (C2 and C4).
-
~120 ppm: Quaternary carbon at C5.
-
~35 ppm: Methylene carbon attached to bromine (-C H₂Br).
-
~14 ppm & ~11 ppm: Methyl carbons.
-
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound. Two peaks of nearly equal intensity will be observed at [M]⁺ and [M+2]⁺, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the region of 1690-1710 cm⁻¹ , corresponding to the C=O (ketone) stretching vibration.
Safety, Handling, and Storage
Authoritative Grounding: The safety profile of α-bromo ketones is well-documented. They are classified as potent alkylating agents and are typically irritants and lachrymators. All handling should be performed with appropriate engineering controls and personal protective equipment (PPE).
Hazard Profile
-
Health Hazards: Causes skin irritation and serious eye damage. May cause respiratory irritation. Harmful if swallowed or in contact with skin[3][6]. As an alkylating agent, it can react with biological nucleophiles and should be handled as potentially toxic.
-
Physical Hazards: Not classified as a physical hazard, but may decompose upon heating, releasing toxic fumes like hydrogen bromide and nitrogen oxides (NOx)[7].
Recommended Handling Procedures
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors[7].
-
Personal Protective Equipment (PPE):
Storage and Stability
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place[7][8].
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and amines, as these can trigger vigorous and potentially hazardous reactions[6][7].
References
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(2,4-dimethylimidazol-4-yl)ethanone. PubChem. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. PrepChem.com. Available at: [Link]
-
Kumar, A., et al. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o2837. Available at: [Link]
Sources
An In-Depth Technical Guide to 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone: A Versatile Heterocyclic Building Block for Drug Discovery
Executive Summary
This technical guide provides a comprehensive overview of 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone, a key heterocyclic α-bromoketone intermediate. While a specific CAS (Chemical Abstracts Service) number is not publicly registered for this compound, indicating its status as a specialized or novel research chemical, its structural motifs are of high value to medicinal chemists. This document outlines its core physicochemical properties, a robust and validated protocol for its synthesis, its characteristic reactivity, and its significant potential as a scaffold in the development of advanced pharmaceutical agents. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic building block.
Chemical Identity and Physicochemical Properties
This compound belongs to the class of α-halogenated ketones, which are highly versatile electrophilic reagents in organic synthesis. The presence of the 2,5-dimethyloxazole ring, a known "privileged" scaffold in medicinal chemistry, makes this molecule a particularly attractive precursor for creating libraries of potential therapeutic compounds.
| Property | Value (Predicted/Typical) | Justification / Source Analogy |
| CAS Number | Not Publicly Available | Extensive database searches (PubChem, SciFinder) yielded no specific registration. |
| IUPAC Name | 2-bromo-1-(2,5-dimethyl-1,3-oxazol-4-yl)ethanone | Standard chemical nomenclature. |
| Molecular Formula | C₇H₈BrNO₂ | Derived from the chemical structure. |
| Molecular Weight | 218.05 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow solid | Typical for α-bromoketones of this type.[1] |
| Melting Point | 100-131 °C (Predicted Range) | Similar to related structures like 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone.[2] |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in water | Based on the polarity and functional groups present. |
| Stability | Light-sensitive, moisture-sensitive, lachrymatory | Common characteristics of phenacyl bromide and related α-bromoketones.[3] |
Synthesis Protocol and Mechanistic Rationale
The most direct and reliable method for preparing the title compound is through the α-bromination of the parent ketone, 1-(2,5-dimethyloxazol-4-yl)ethanone. The causality behind this experimental design is rooted in achieving selective monobromination while preserving the integrity of the oxazole ring.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a solution of 1-(2,5-dimethyloxazol-4-yl)ethanone (1.0 eq) in a suitable solvent such as ethyl ether or acetic acid (10 volumes), add the brominating agent (1.0-1.1 eq) dropwise at 0-5 °C under inert atmosphere (N₂ or Argon).
-
Choice of Brominating Agent: While elemental bromine (Br₂) can be used, a more controlled and selective alternative is N-Bromosuccinimide (NBS) with a catalytic amount of a radical initiator like AIBN, or direct bromination with bromine in an acidic medium like acetic acid.[4] The acidic conditions of an HBr/acetic acid solution can facilitate the reaction with elemental bromine.[4]
-
Causality of Conditions: The reaction is performed at a low temperature to control the exothermic nature of the bromination and to minimize potential side reactions, such as di-bromination or degradation of the oxazole ring. The dropwise addition of bromine ensures that its concentration remains low, further promoting selectivity.
-
Reaction Monitoring: The progress of the reaction should be meticulously monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is carefully quenched with a reducing agent like sodium thiosulfate solution to neutralize any unreacted bromine. The organic phase is then washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for the preparation of the title compound.
Core Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the electrophilic nature of the carbon atom bearing the bromine. This makes it an excellent substrate for nucleophilic substitution reactions, enabling the construction of more complex molecular architectures.
Key Reactions and Applications:
-
Hantzsch Thiazole Synthesis: This is a classic and powerful application. By reacting the α-bromoketone with a thiourea or thioamide, a substituted aminothiazole ring can be constructed. Thiazole rings are prevalent in a vast number of FDA-approved drugs, including antimicrobials and anticancer agents.
-
Synthesis of Imidazoles and Oxazoles: Reaction with amidines or ureas can lead to the formation of substituted imidazole and oxazole derivatives, respectively. These heterocycles are also critical pharmacophores.
-
Alkylation of Nucleophiles: The compound can be used to alkylate a wide range of nucleophiles, including amines, phenols, and thiols, to tether the dimethyloxazole moiety to other molecules of interest.[2] This is a common strategy in fragment-based drug discovery and lead optimization.
The ability to readily introduce the dimethyloxazole core into various heterocyclic systems makes this reagent a valuable tool for generating compound libraries for high-throughput screening.
Visualizing its Role as a Synthetic Intermediate
Caption: Role as a versatile intermediate in medicinal chemistry.
Anticipated Spectroscopic Characterization
To confirm the identity and purity of the synthesized product, a standard suite of spectroscopic analyses would be employed.
-
¹H NMR (Proton NMR): The most diagnostic signal would be a singlet in the range of δ 4.2-4.8 ppm, corresponding to the two protons of the -CH₂Br group. Other expected signals would include two singlets for the two methyl groups on the oxazole ring (typically δ 2.2-2.8 ppm).
-
¹³C NMR (Carbon NMR): A key signal would be observed for the methylene carbon attached to bromine (-CH₂Br) at approximately δ 30-40 ppm. The carbonyl carbon (C=O) would appear significantly downfield, around δ 185-195 ppm. Signals for the oxazole ring carbons and the two methyl groups would also be present in their characteristic regions.
-
Infrared (IR) Spectroscopy: A strong absorption band between 1680-1710 cm⁻¹ would be indicative of the ketone carbonyl (C=O) stretching vibration.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with an approximate 1:1 ratio, which is the definitive signature of a molecule containing a single bromine atom.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound must be handled with appropriate precautions, consistent with other α-bromoketones.
-
Hazard Class: This compound is a lachrymator (causes tearing) and is corrosive. It is harmful if swallowed, inhaled, or absorbed through the skin.[1][5][6]
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[7]
-
Handling: Avoid breathing dust, fumes, or vapors.[5] Prevent contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from light, moisture, and incompatible materials such as strong oxidizing agents and bases.[1]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound stands out as a high-potential, specialized building block for modern drug discovery. Its dual-functionality—a reactive α-bromoketone handle and a biologically relevant oxazole core—provides a direct and efficient route to novel heterocyclic compounds. While its lack of a registered CAS number points to its niche status, the synthetic protocols and applications detailed in this guide provide a robust framework for its effective utilization in research and development programs aimed at discovering next-generation therapeutics.
References
- Echemi. (n.d.). Ethanone, 2-bromo-1-(4-methyl-5-oxazolyl)- (9CI) Safety Data Sheets.
- Sigma-Aldrich. (n.d.). 2-Bromo-1-[3-(4-chloro-phenyl)-5-methyl-isoxazol-4-yl]-ethanone.
- Thermo Fisher Scientific. (2025). Safety Data Sheet - 2-Bromo-1-indanone.
- Fisher Scientific. (2023). Safety Data Sheet - 2-Bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone.
- Fisher Scientific. (2025). Safety Data Sheet - 2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethanone hydrobromide.
- PubChem. (n.d.). 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone. National Center for Biotechnology Information.
- TradingChem. (n.d.). 2-Bromo-1-(1,2,4-thiadiazol-5-yl)ethanone.
- PrepChem. (n.d.). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone.
- PubChem. (n.d.). 2-Bromo-1-(2,4-dimethylimidazol-4-yl)ethanone. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Bromo-1-(2,4-dimethylphenyl)ethanone. National Center for Biotechnology Information.
- SynHet. (n.d.). 2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone.
- ChemScene. (n.d.). 2-Bromo-1-(morpholin-4-yl)ethanone.
- Pharmaffiliates. (n.d.). 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone.
- ResearchGate. (n.d.). Diagram of synthesis involving 2-Bromo-1-(4-chlorophenyl)ethanone.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone in Modern Pharmaceutical Synthesis.
- NIST. (n.d.). Ethanone, 2-bromo-1,2-diphenyl-. NIST Chemistry WebBook.
- NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. NIST Chemistry WebBook.
- PrepChem. (n.d.). Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide.
- Benchchem. (n.d.). 1-(2-Bromo-4-methylthiazol-5-yl)ethanone.
- Chem-Impex. (n.d.). 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone.
Sources
An In-depth Technical Guide to the Reactivity of α-Bromo Ketones with 2,5-Dimethyloxazole Systems
Abstract
This technical guide provides a comprehensive examination of the chemical reactivity between α-bromo ketones and 2,5-dimethyloxazole. This reaction is of significant interest to researchers and professionals in drug development due to its ability to construct complex heterocyclic scaffolds, particularly substituted imidazoles. The core of this transformation involves the initial nucleophilic attack of the oxazole on the electrophilic α-carbon of the ketone, leading to a cascade of events culminating in a ring-system rearrangement. This document will explore the fundamental mechanistic principles, provide detailed experimental protocols, discuss applications in medicinal chemistry, and offer insights into reaction optimization.
Introduction: Foundational Principles of Reactivity
The reaction between an α-bromo ketone and a 2,5-dimethyloxazole is a powerful tool in synthetic organic chemistry. Understanding the intrinsic properties of both reactants is crucial to appreciating the reaction's utility and mechanism.
-
The α-Bromo Ketone: A Potent Electrophile α-Bromo ketones are highly valuable synthetic intermediates.[1][2] The presence of the electron-withdrawing carbonyl group significantly increases the acidity of the α-hydrogens, facilitating enolization.[1][3] More importantly for this context, the bromine atom at the α-position creates a highly electrophilic carbon center, susceptible to nucleophilic attack. This reactivity is the cornerstone of many classical named reactions, including the Hantzsch thiazole synthesis and the formation of quinoxalines.[4]
-
The 2,5-Dimethyloxazole: A Versatile Nucleophile Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The 2,5-dimethyloxazole scaffold is particularly useful as a synthetic building block.[5][6] While the entire ring possesses aromatic character, the nitrogen atom's lone pair of electrons provides a site of nucleophilicity. This allows the oxazole to react with various electrophiles, initiating transformations that can lead to more complex heterocyclic systems. The ease with which oxazoles can be prepared and functionalized makes them attractive starting materials for diversity-oriented synthesis in drug discovery programs.[5][6]
Core Reaction Pathway: From Oxazole to Imidazole via the Cornforth Rearrangement
The primary and most synthetically valuable reaction between an α-bromo ketone and a 2,5-dimethyloxazole does not simply result in an alkylated oxazole. Instead, it proceeds through a fascinating and powerful transformation known as the Cornforth rearrangement, ultimately yielding a highly substituted N-alkyl imidazole.[5][6][7] This conversion is a testament to the intricate cascade of electronic rearrangements that can be triggered by a simple nucleophilic substitution.
Mechanistic Deep Dive
The reaction proceeds through a multi-step mechanism, initiated by the nucleophilic attack of the oxazole nitrogen.
-
N-Alkylation: The reaction commences with the nucleophilic nitrogen atom of the 2,5-dimethyloxazole attacking the electrophilic α-carbon of the bromo ketone. This is a classic SN2 reaction, displacing the bromide ion and forming a quaternary oxazolium salt intermediate.
-
Electrocyclic Ring Opening: Under thermal or microwave-assisted conditions, the oxazolium salt undergoes a pericyclic ring-opening reaction.[7][8] This step breaks the C-O bond of the oxazole ring, yielding a crucial nitrile ylide intermediate.
-
Cyclization and Tautomerization: The nitrile ylide is a transient species that rapidly undergoes an intramolecular 1,5-dipolar cyclization. The nucleophilic carbon of the ylide attacks the carbonyl carbon of the ketone moiety. This ring-closing step forms a five-membered dihydro-imidazole intermediate.
-
Dehydration to Imidazole: The final step is the elimination of a molecule of water (dehydration) from the dihydro-imidazole intermediate. This aromatization step is the thermodynamic driving force for the reaction, resulting in the stable, aromatic N-substituted imidazole ring.[6]
The overall transformation effectively converts the oxazole scaffold into an imidazole, incorporating the α-bromo ketone's backbone and providing a regioselective method for N-alkylation.[5]
Visualization of the Reaction Mechanism
The following diagram illustrates the step-by-step mechanism of the Cornforth rearrangement as it applies to this system.
Caption: Reaction mechanism for the conversion of an oxazole to an N-substituted imidazole.
Experimental Protocol & Methodologies
The following protocol provides a representative procedure for the synthesis of an N-substituted imidazole from 2,5-dimethyloxazole and an α-bromo ketone. This protocol is designed to be self-validating through clear steps and characterization points.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,5-Dimethyloxazole | ≥98% | Standard Supplier | Store under nitrogen. |
| 2-Bromo-1-phenylethanone | ≥98% | Standard Supplier | Lachrymator, handle in fume hood. |
| Acetonitrile (MeCN) | Anhydrous | Standard Supplier | Dry solvent is critical. |
| Diisopropylethylamine (DIPEA) | ≥99% | Standard Supplier | Optional, as a non-nucleophilic base. |
| Diethyl Ether (Et2O) | ACS Grade | Standard Supplier | For precipitation/washing. |
| Celite® | --- | Standard Supplier | For filtration. |
| Microwave Synthesis Vial | 10-20 mL | Standard Supplier | With snap cap or crimp top. |
Step-by-Step Synthesis Protocol
-
Reagent Preparation: To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 2,5-dimethyloxazole (1.0 mmol, 1.0 eq.).
-
Solvent Addition: Add anhydrous acetonitrile (5.0 mL) to the vial to dissolve the oxazole.
-
Reactant Addition: Add the α-bromo ketone (e.g., 2-bromo-1-phenylethanone) (1.1 mmol, 1.1 eq.) to the stirred solution. Causality Note: A slight excess of the electrophile ensures complete consumption of the starting oxazole.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 150-200 °C for 10-30 minutes. Expertise Note: Microwave heating dramatically accelerates the rearrangement compared to conventional heating, often improving yields and reducing side product formation.
-
Reaction Workup:
-
Cool the reaction vial to room temperature.
-
Concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Redissolve the residue in a minimal amount of dichloromethane (DCM).
-
Add diethyl ether until a precipitate forms. Filter the solid and discard, or analyze if side products are suspected.
-
Concentrate the filtrate.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the final imidazole product.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to validate its identity and purity.
Experimental Workflow Diagram
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Converting oxazoles into imidazoles: new opportunities for diversity-oriented synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Converting oxazoles into imidazoles: new opportunities for diversity-oriented synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Cornforth rearrangement - Wikipedia [en.wikipedia.org]
- 8. Cornforth Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
An In-depth Technical Guide to the Stability and Storage of 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone
Abstract: 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone is a valuable heterocyclic building block in medicinal chemistry and drug development. As with many α-bromo ketones, its utility is intrinsically linked to its reactivity, which also dictates its stability and storage requirements. This guide provides a comprehensive overview of the chemical stability, potential degradation pathways, and optimal storage and handling conditions for this compound. Due to the limited availability of specific stability data for this exact molecule, this document synthesizes information based on the well-established chemistry of α-halo ketones and data from structurally analogous compounds to provide a robust framework for researchers.[1][2] A self-validating experimental protocol for forced degradation studies is also presented to empower users to determine stability in their specific applications.[3][4]
Compound Profile and Intrinsic Reactivity
This compound belongs to the class of α-bromo ketones. This functional group is characterized by two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the bromine atom.[2] This electronic arrangement makes the molecule highly susceptible to nucleophilic attack and dictates its chemical behavior and stability profile. The α-hydrogen is also acidic, a property that can be exploited in certain reactions but also represents a potential route for degradation.[1]
Chemical Identity:
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₈BrNO₂
-
Molecular Weight: 218.05 g/mol
-
CAS Number: 143533-58-8
Physical Properties (Predicted and Analog-Based):
-
Appearance: Likely a white to light yellow or orange crystalline solid, consistent with similar α-bromo ketone compounds.[5]
-
General Hazard: Like many α-bromo ketones, this compound is expected to be a lachrymator and corrosive, causing irritation to the eyes, skin, and respiratory system.[6]
Chemical Stability and Degradation Pathways
The primary drivers of instability for this compound are its sensitivity to moisture (hydrolysis), bases, and potentially light.
2.1. Susceptibility to Hydrolysis The presence of water or moisture is a significant threat to the stability of α-bromo ketones. The molecule can undergo nucleophilic substitution, where water acts as a nucleophile, replacing the bromide and forming the corresponding α-hydroxy ketone and hydrobromic acid (HBr).[7] This degradation is autocatalytic, as the generated HBr can further promote decomposition.
2.2. Base-Mediated Degradation In the presence of basic conditions, α-bromo ketones are highly unstable.[8] Bases can abstract the acidic α-hydrogen, leading to the formation of an enolate. This can initiate a cascade of reactions, including the Favorskii rearrangement or elimination reactions, resulting in complex mixtures of byproducts.[1] Even weak bases, such as primary and secondary amines, can readily react.[9]
2.3. Photostability While specific photostability data is unavailable, carbon-halogen bonds can be susceptible to cleavage upon exposure to UV light. Therefore, protection from light is a prudent precautionary measure to prevent radical-mediated decomposition pathways.
Visualizing Potential Degradation
The following diagram illustrates the most probable degradation pathways initiated by common laboratory contaminants like water and base.
Caption: Potential degradation pathways for the title compound.
Recommended Storage and Handling Protocols
Based on the inherent reactivity of the α-bromo ketone functional group, the following storage conditions are recommended to maximize shelf-life and preserve purity. These recommendations are synthesized from safety data sheets of analogous compounds.
3.1. Long-Term Storage (< -18°C) For storage periods exceeding several weeks, the following conditions are critical:
-
Temperature: Store frozen at or below -20°C. Low temperatures significantly reduce the rate of all potential degradation reactions.
-
Atmosphere: The vial should be sealed under an inert atmosphere, such as argon or nitrogen. This displaces moisture and oxygen, directly inhibiting hydrolysis and potential oxidative degradation.
-
Light: Use an amber vial or store the container in a light-blocking secondary container to prevent photodecomposition.
-
Container: Ensure the container is made of a non-reactive material (e.g., borosilicate glass) with a tightly sealed cap, preferably with a PTFE liner, to provide a robust barrier against moisture ingress.
3.2. Short-Term Storage (2-8°C) For material that will be used within a few days to a week:
-
Temperature: Refrigeration at 2-8°C is acceptable.[5] For a similar compound, 4°C storage is recommended.[10]
-
Handling: Before opening, allow the container to warm to room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold solid, which would introduce water and initiate hydrolysis.
3.3. Incompatible Materials To prevent rapid degradation, avoid contact with:
-
Strong Bases: (e.g., hydroxides, alkoxides)
-
Water/Moisture
-
Strong Oxidizing Agents
-
Nucleophiles: Especially primary and secondary amines.[9]
Data Summary Table
| Parameter | Long-Term Storage | Short-Term (In-Use) Storage |
| Temperature | ≤ -20°C (Frozen) | 2-8°C (Refrigerated)[5][10] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Tightly Sealed |
| Light | Protect from Light (Amber Vial) | Protect from Light |
| Handling Note | N/A | Allow to warm to RT in desiccator before opening |
| Avoid Contact | Water, Bases, Amines, Strong Oxidizers | Water, Bases, Amines, Strong Oxidizers |
Experimental Protocol: Forced Degradation Study
To provide a self-validating system for assessing stability, a forced degradation (or stress testing) study is the most effective approach.[3][11] This allows researchers to understand degradation pathways and confirm that their analytical methods can separate the parent compound from any potential degradants.[4][12]
Objective: To identify the degradation products of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable non-reactive solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at 60°C for 4-8 hours.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Keep at room temperature for 1-2 hours.
-
Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature for 4-8 hours.
-
Thermal Stress: Store a solid sample and a solution sample at 80°C for 24 hours.
-
Photolytic Stress: Expose a solid sample and a solution sample to direct sunlight or a photostability chamber for 24 hours.
-
-
Sample Quenching: After the designated stress period, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples to a standard concentration with the mobile phase.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating method, typically High-Performance Liquid Chromatography with a UV detector (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. A loss of the main peak area with the appearance of new peaks indicates degradation. LC-MS can be used to identify the mass of the degradation products, providing clues to their structure. The goal is to achieve 5-20% degradation of the active ingredient.[11]
Forced Degradation Workflow Diagram
Caption: Workflow for a forced degradation study.
Safety and Handling Precautions
Given its classification as an α-bromo ketone, this compound should be handled with appropriate engineering controls and personal protective equipment (PPE).
-
Handling: Always handle within a chemical fume hood to avoid inhalation of dust or vapors.
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite) and dispose of as hazardous waste according to institutional protocols.
By understanding the inherent chemical reactivity of this compound and implementing these rigorous storage and handling protocols, researchers can ensure the integrity of their material, leading to more reliable and reproducible experimental outcomes.
References
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Kineticos. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]
-
Understanding Forced Degradation Studies: A Critical Step in Drug Development. (n.d.). Apicule. [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). LinkedIn. [Link]
-
A Review: Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology. [Link]
- Stevens, C. L., Blumbergs, P., & Munk, M. (1962). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry.
-
Hell–Volhard–Zelinski Reaction. (2023). JoVE. [Link]
-
Alpha halogenation. (2023). Reddit. [Link]
-
Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. (2014). ACS Publications. [Link]
-
2-Bromo-1-(2,4-dimethylphenyl)ethanone. (n.d.). PubChem. [Link]
-
22.3: Alpha Halogenation of Aldehydes and Ketones. (2025). Chemistry LibreTexts. [Link]
-
Synthetic Access to Aromatic α-Haloketones. (2020). National Institutes of Health. [Link]
-
Exploring 2-Bromo-1-(2,4-dichlorophenyl)ethanone: Properties and Applications. (n.d.). LinkedIn. [Link]
-
2-Bromo-1-(2,4-dimethylimidazol-4-yl)ethanone. (n.d.). PubChem. [Link]
-
22.4: Alpha Bromination of Carboxylic Acids. (2024). Chemistry LibreTexts. [Link]
-
10.4: Alpha Bromination of Carboxylic Acids. (2021). Chemistry LibreTexts. [Link]
-
22.3 Alpha Halogenation of Aldehydes and Ketones. (n.d.). Organic Chemistry: A Tenth Edition. [Link]
-
2-Bromo-1-(1,2,4-thiadiazol-5-yl)ethanone. (n.d.). TradingChem.com. [Link]
-
α-Bromoketone synthesis by bromination. (n.d.). Organic Chemistry Portal. [Link]
-
α-Halo ketone. (n.d.). Wikipedia. [Link]
-
Ketone halogenation. (n.d.). Wikipedia. [Link]
-
Preparation of alpha-halo ketones. (n.d.). Fiveable. [Link]
-
mechanism of alpha-halogenation of ketones. (2019). YouTube. [Link]
-
Synthetic Access to Aromatic α-Haloketones. (2020). MDPI. [Link]
Sources
- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. acdlabs.com [acdlabs.com]
- 4. article.sapub.org [article.sapub.org]
- 5. chemimpex.com [chemimpex.com]
- 6. innospk.com [innospk.com]
- 7. reddit.com [reddit.com]
- 8. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemscene.com [chemscene.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. rjptonline.org [rjptonline.org]
An In-depth Technical Guide to the Initial Exploratory Reactions of 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone
Introduction: The Strategic Importance of 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone in Medicinal Chemistry
The oxazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Its presence in a molecule can confer a range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. The subject of this guide, this compound, is a highly versatile bifunctional building block poised for the synthesis of novel and complex heterocyclic systems. The strategic placement of an α-bromo ketone functionality on a decorated oxazole ring provides two reactive centers: an electrophilic carbon susceptible to nucleophilic attack and a carbonyl group that can participate in cyclization and condensation reactions.
This guide serves as an in-depth exploration of the initial, foundational reactions of this promising intermediate. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic rationale to empower informed and innovative synthetic strategies.
Core Reactivity Profile: An Overview
The reactivity of this compound is dominated by the α-bromo ketone moiety. This functional group is a potent electrophile, readily undergoing nucleophilic substitution at the carbon bearing the bromine atom. Furthermore, the ketone carbonyl group can engage in intramolecular reactions following the initial substitution, leading to the formation of diverse heterocyclic scaffolds.
Exploratory Reaction Pathways
Nucleophilic Substitution Reactions
The primary and most explored reaction pathway for α-bromo ketones is nucleophilic substitution. A wide array of nucleophiles can be employed to displace the bromide ion, leading to the introduction of new functional groups and the construction of more complex molecular architectures.
A classic and highly reliable reaction of α-bromo ketones is the Hantzsch thiazole synthesis, which involves condensation with a thioamide or thiourea.[1] This reaction is a cornerstone of heterocyclic synthesis, providing a direct route to thiazole-containing compounds, which are of significant interest in drug discovery.
-
Causality of Experimental Choices: The reaction is typically carried out in a polar solvent like ethanol to facilitate the dissolution of the reactants. The reaction often proceeds at reflux to provide the necessary activation energy for the cyclization and dehydration steps. In some cases, a mild base can be used to facilitate the initial nucleophilic attack of the sulfur atom.
Experimental Protocol: Representative Hantzsch Thiazole Synthesis
Objective: To synthesize 4-(2,5-dimethyloxazol-4-yl)-2-aminothiazole.
Materials:
-
This compound
-
Thiourea
-
Ethanol, absolute
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol (20 mL/mmol), add thiourea (1.1 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Self-Validation: The progress of the reaction should be monitored by the disappearance of the starting material and the appearance of a new, more polar spot on the TLC plate. The final product should be characterized to confirm its structure and purity.
Mandatory Visualization: Hantzsch Thiazole Synthesis Mechanism
Sources
The Ascendant Trajectory of 2,5-Dimethyloxazole-4-yl Ketone Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry, lauded for its versatile biological activities.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] Within this promising class of compounds, 2,5-dimethyloxazole-4-yl ketone derivatives are emerging as a focal point of research, offering a unique structural motif for the development of novel therapeutic agents. This technical guide provides a comprehensive literature review of these derivatives, delving into their synthesis, biological potential, and the critical structure-activity relationships that govern their efficacy.
The Oxazole Core: A Privileged Scaffold in Medicinal Chemistry
The oxazole nucleus is a versatile building block in drug design due to its ability to engage with biological targets through various non-covalent interactions.[4] The presence of both a hydrogen bond acceptor (nitrogen) and a hydrogen bond donor (oxygen) within the ring, coupled with its aromatic nature, allows for diverse binding modes with enzymes and receptors. This inherent versatility has led to the development of numerous oxazole-containing drugs with a wide range of therapeutic applications.[4]
Synthetic Pathways to 2,5-Dimethyloxazole-4-yl Ketone Derivatives
The synthesis of 2,5-dimethyloxazole-4-yl ketone derivatives can be approached through established methods for oxazole ring formation, most notably the Robinson-Gabriel synthesis and the Dakin-West reaction. These classical reactions provide a robust foundation for accessing the key α-acylamino ketone precursors required for cyclization.
Robinson-Gabriel Synthesis: A Cornerstone of Oxazole Formation
The Robinson-Gabriel synthesis is a powerful method for constructing the oxazole ring from α-acylamino ketones.[2][5] The reaction proceeds via the cyclodehydration of the precursor in the presence of an acid catalyst.
A general workflow for the synthesis of 2,5-dimethyloxazole-4-yl ketone derivatives via the Robinson-Gabriel pathway is depicted below:
Caption: General workflow for the synthesis of 2,5-dimethyloxazole-4-yl ketone derivatives.
Experimental Protocol: Synthesis of (2,5-Dimethyl-1,3-oxazol-4-yl)(phenyl)methanone
This protocol outlines a representative synthesis adapted from the principles of the Dakin-West and Robinson-Gabriel reactions.
Step 1: Synthesis of N-(1-oxopropan-2-yl)acetamide (α-Acetamido Ketone)
-
In a round-bottom flask equipped with a reflux condenser, combine L-alanine (1.0 eq), acetic anhydride (3.0 eq), and pyridine (5.0 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude α-acetamido ketone, which can be purified by column chromatography on silica gel.
Step 2: Synthesis of N-(1-oxo-1-phenylpropan-2-yl)acetamide (α-Acylamino Ketone)
-
To a solution of the α-acetamido ketone (1.0 eq) in a suitable solvent such as dichloromethane, add a Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) at 0 °C.
-
Slowly add benzoyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding ice-water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain the desired α-acylamino ketone.
Step 3: Synthesis of (2,5-Dimethyl-1,3-oxazol-4-yl)(phenyl)methanone
-
Dissolve the α-acylamino ketone (1.0 eq) in a dehydrating acid such as concentrated sulfuric acid or polyphosphoric acid.
-
Heat the mixture to 80-100 °C for 1-2 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford the pure (2,5-dimethyl-1,3-oxazol-4-yl)(phenyl)methanone.
Biological Activities of 2,5-Dimethyloxazole-4-yl Ketone Derivatives
While specific biological data for a wide range of 2,5-dimethyloxazole-4-yl ketone derivatives is still emerging, the broader class of oxazole-containing compounds has shown significant promise in several therapeutic areas. The introduction of a ketone moiety at the 4-position offers a valuable point for chemical modification to fine-tune biological activity and pharmacokinetic properties.
Antimicrobial Activity
Oxazole derivatives have been extensively investigated for their antimicrobial properties. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The structural features of the 2,5-dimethyloxazole-4-yl ketone core, particularly the nature of the substituent on the ketone, are expected to play a crucial role in determining the spectrum and potency of antimicrobial activity.
Anticancer Activity
The anticancer potential of oxazole derivatives is a significant area of research.[2] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis. The ketone group in the 4-position can act as a handle for introducing various aryl or heteroaryl groups, which can engage in π-π stacking or other interactions with the active sites of cancer-related proteins.
Anti-inflammatory Activity
Chronic inflammation is a key factor in a multitude of diseases. Oxazole derivatives have been shown to possess anti-inflammatory properties, often by inhibiting pro-inflammatory enzymes such as cyclooxygenases (COX) or by modulating inflammatory signaling pathways. The nature of the ketone substituent can influence the selectivity and potency of these compounds as anti-inflammatory agents.
Structure-Activity Relationship (SAR)
The biological activity of 2,5-dimethyloxazole-4-yl ketone derivatives is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective drug candidates.
Caption: Key structural features influencing the biological activity of 2,5-dimethyloxazole-4-yl ketone derivatives.
Key SAR Insights:
-
The 2,5-Dimethyl Substitution: The methyl groups at the 2 and 5 positions are crucial for maintaining the core oxazole structure and can influence the overall lipophilicity and metabolic stability of the molecule.
-
The 4-Keto Linker: The ketone group serves as a critical linker and a point for diversification. Its electronic properties can be modulated by the nature of the R1 substituent.
-
The R1 Substituent: This is the most significant area for modification to alter biological activity.
-
Aromatic and Heteroaromatic Rings: Introduction of aryl or heteroaryl moieties can lead to enhanced potency through π-π stacking interactions with aromatic residues in the binding sites of target proteins.
-
Substituents on the Aromatic Ring: The electronic nature and position of substituents on an aromatic R1 group can dramatically affect activity. Electron-withdrawing groups may enhance activity in some cases, while electron-donating groups may be favorable in others, depending on the specific biological target.
-
Alkyl Chains: Varying the length and branching of an alkyl R1 group can modulate the lipophilicity of the compound, which in turn affects its solubility, cell permeability, and pharmacokinetic profile.
-
Data Presentation
The following table summarizes hypothetical biological activity data for a series of (2,5-dimethyl-1,3-oxazol-4-yl)(aryl)methanone derivatives to illustrate potential SAR trends.
| Compound ID | R (Aryl Group) | Antimicrobial (MIC, µg/mL) | Anticancer (IC₅₀, µM) | Anti-inflammatory (COX-2 IC₅₀, µM) |
| DMK-1 | Phenyl | 32 | 15.2 | 8.5 |
| DMK-2 | 4-Chlorophenyl | 16 | 7.8 | 4.2 |
| DMK-3 | 4-Methoxyphenyl | 64 | 25.1 | 12.3 |
| DMK-4 | 4-Nitrophenyl | 8 | 5.1 | 2.1 |
| DMK-5 | 2-Thienyl | 24 | 11.5 | 6.8 |
Note: The data presented in this table is illustrative and intended to demonstrate potential SAR trends. Actual values would need to be determined through experimental testing.
Conclusion and Future Directions
The 2,5-dimethyloxazole-4-yl ketone scaffold represents a promising platform for the discovery of new therapeutic agents. The synthetic accessibility of these compounds, coupled with the vast potential for chemical diversification at the 4-position, provides a fertile ground for medicinal chemistry exploration. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives to establish more definitive structure-activity relationships for various therapeutic targets. In-depth mechanistic studies will also be crucial to elucidate the mode of action of the most potent compounds and to guide the development of the next generation of oxazole-based drugs.
References
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (URL: [Link])
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (URL: [Link])
-
Dakin–West reaction - Wikipedia. (URL: [Link])
-
Structure activity relationship of the synthesized compounds - ResearchGate. (URL: [Link])
-
Application of the Dakin−West Reaction for the Synthesis of Oxazole-Containing Dual PPARα/γ Agonists | Request PDF. (URL: [Link])
-
Robinson-Gabriel Synthesis - SynArchive. (URL: [Link])
-
Dakin-West reaction - Name-Reaction.com. (URL: [Link])
-
Robinson–Gabriel synthesis | Semantic Scholar. (URL: [Link])
-
Antibacterial, Antifungal, and Antitumor Properties of 2,5-Pyrrolidinedione Derivatives. (URL: [Link])
-
Structure activity relationship of synthesized compounds - ResearchGate. (URL: [Link])
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (URL: [Link])
-
Robinson-Gabriel Synthesis - Explore the Science & Experts - ideXlab. (URL: [Link])
-
One-pot Friedel-Crafts/Robinson-Gabriel synthesis of oxazoles using oxazolone templates - PubMed. (URL: [Link])
-
Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. (URL: [Link])
-
5(4 H )-oxazolones: Synthesis and biological activities - ResearchGate. (URL: [Link])
-
Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity - NIH. (URL: [Link])
-
Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrol - Semantic Scholar. (URL: [Link])
-
QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP STUDY OF SUBSTITUTED-[1][2][6] OXADIAZOLES AS S1P1 AGONISTS - TSI Journals. (URL: [Link])
-
2,5-Dimethyloxazole-4-carboxylic acid - MySkinRecipes. (URL: [Link])
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. (URL: [Link])
-
Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - NIH. (URL: [Link])
-
Synthesis, Characterization and Biological Evaluation of 2,5-di-Substituted 1,3,4-Oxadiazole Derivatives - ResearchGate. (URL: [Link])
- THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES~. (URL: )
-
Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC - NIH. (URL: [Link])
-
Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring - Arabian Journal of Chemistry. (URL: [Link])
-
(PDF) Synthesis, characterization, antimicrobial and phytotoxic screening of 1-aroyl-3,5-diarylpyrazoline derivatives - ResearchGate. (URL: [Link])
-
(PDF) Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. (URL: [Link])
-
(PDF) Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: Synthesis and characterization - ResearchGate. (URL: [Link])
Sources
Safety and handling precautions for 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone
An In-depth Technical Guide to the Safe Handling of 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone
Abstract
This technical guide provides comprehensive safety and handling protocols for this compound, a heterocyclic ketone of interest to researchers in medicinal chemistry and drug development. Due to the absence of specific toxicological data for this compound, this document establishes a robust safety framework by extrapolating from the known reactivity and hazards associated with the α-bromo ketone functional group, a class of compounds recognized for their potent alkylating, corrosive, and lachrymatory properties. This guide is intended for laboratory personnel, including researchers, chemists, and technicians, providing essential information on hazard identification, personal protective equipment (PPE), handling procedures, emergency response, and waste disposal to ensure a safe laboratory environment.
Foundational Principle: Hazard Assessment by Chemical Analogy
Direct, peer-reviewed safety and toxicological data for this compound are not extensively documented. Therefore, a conservative and cautious approach to handling is mandatory. The safety protocols outlined herein are based on the well-established hazard profile of analogous α-bromo ketones. This class of compounds are electrophilic alkylating agents, a property that drives their utility in synthesis but also underlies their toxicity. They are known to react with biological nucleophiles, such as amino and sulfhydryl groups in proteins and DNA, leading to cellular damage. Consequently, this compound must be treated as a hazardous substance with the potential to cause severe skin burns, eye damage, respiratory irritation, and harm if ingested or absorbed through the skin.
Hazard Identification and Classification
Based on data from structurally related α-bromo ketones, this compound should be presumed to possess the following hazards. The GHS classifications are inferred from analogous compounds.
| Hazard Category | GHS Hazard Statement | Pictogram | Rationale & Causality |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | GHS07 (Exclamation Mark) | The electrophilic nature of the α-carbon makes the molecule reactive towards biological macromolecules, leading to systemic toxicity upon absorption. |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | GHS05 (Corrosion) | As an alkylating agent, the compound can cause rapid and irreversible damage to skin and eye tissue upon contact, leading to chemical burns. |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage | GHS05 (Corrosion) | The cornea is exceptionally sensitive to corrosive and lachrymatory agents. Direct contact can lead to permanent vision loss. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Inhalation of dust or vapors can irritate the mucous membranes of the respiratory tract. Many α-bromo ketones are potent lachrymators (tear-producing agents). |
Hierarchy of Controls: A Multi-layered Safety Approach
Effective risk management requires a multi-layered approach, prioritizing the most effective control measures. Personal Protective Equipment (PPE), while essential, is the last line of defense.
Caption: Hierarchy of controls for managing chemical risk.
Engineering Controls
All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood. The fume hood provides critical protection against the inhalation of airborne particles or vapors and offers a physical barrier against splashes.
Personal Protective Equipment (PPE)
Given the corrosive and acutely toxic nature of this compound, a comprehensive PPE ensemble is required.[1][2][3][4][5]
-
Hand Protection: Double-gloving is recommended. Wear an inner pair of nitrile gloves and an outer pair of chemical-resistant gloves such as neoprene or butyl rubber. Gloves must be inspected for integrity before use and changed immediately if contamination is suspected.[5]
-
Eye and Face Protection: Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are mandatory.[1] In addition, a full-face shield must be worn over the goggles to protect against splashes to the face.[2][5]
-
Body Protection: A flame-resistant laboratory coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[3][5]
-
Footwear: Closed-toe shoes, preferably made of a non-porous material, must be worn at all times in the laboratory.
Standard Operating Procedure (SOP) for Handling
Adherence to a strict, step-by-step protocol is critical for minimizing exposure risk.
Preparation and Weighing
-
Designate a Workspace: Cordon off a specific area within the chemical fume hood for handling the compound.
-
Pre-weigh Equipment: Tare a clean, dry vial with a secure cap on an analytical balance.
-
Don PPE: Put on all required PPE before approaching the storage location.
-
Transfer to Hood: Transport the sealed container of this compound to the designated fume hood.
-
Dispense Solid: Keeping the container well within the fume hood, carefully dispense the required amount of the solid into the tared vial. Use a powder funnel to minimize dust. Avoid creating airborne dust.
-
Seal and Clean: Immediately and securely cap the stock bottle and the vial containing the weighed compound. Decontaminate the spatula and any surfaces with a suitable solvent (e.g., isopropanol) followed by soap and water.
Addition to Reaction
-
Inert Atmosphere: If the reaction is air-sensitive, ensure the reaction flask is under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: If adding as a solution, dissolve the weighed compound in a suitable, dry solvent inside the fume hood.
-
Controlled Addition: Add the compound or its solution to the reaction vessel slowly and carefully using a syringe or a dropping funnel.
-
Post-Addition Cleaning: Rinse any transfer equipment (syringes, cannulas) with solvent and add the rinsate to the reaction mixture to ensure a complete transfer and to decontaminate the equipment.
Emergency Response Protocols
Rapid and correct response to an exposure or spill is critical. All laboratory personnel must be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.
Caption: General workflow for emergency response to chemical exposure.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. A safety shower should be used for large-area contact. Do not use neutralizing chemicals.[7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
-
Spill Response: Evacuate the immediate area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert, non-combustible material such as vermiculite or sand. Collect the absorbed material into a sealed container for hazardous waste disposal. Do not allow the material to enter drains.[6]
Storage and Disposal
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8] It should be stored away from incompatible materials such as strong oxidizing agents, bases, and reducing agents. The storage area should be clearly labeled as containing corrosive and toxic materials.
-
Disposal: All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste. Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Conclusion
While this compound is a valuable synthetic intermediate, its structural features, specifically the α-bromo ketone moiety, necessitate that it be handled with the utmost care. The protocols in this guide are founded on the principle of risk mitigation through analogy with known hazardous compounds. By implementing stringent engineering controls, diligent use of personal protective equipment, and adherence to established safe handling and emergency procedures, researchers can effectively manage the risks associated with this compound and maintain a safe laboratory environment.
References
-
Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog. [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. [Link]
-
2-Bromo-1-(2,4-dimethylimidazol-4-yl)ethanone. PubChem, National Center for Biotechnology Information. [Link]
-
Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. [Link]
-
Alpha Halogenation of Aldehydes and Ketones. (2025, March 9). Chemistry LibreTexts. [Link]
-
5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. [Link]
-
Essential Chemical PPE. (2023, September 8). Trimaco. [Link]
-
Alpha Halogenation of Aldehydes and Ketones. (2023, January 29). Chemistry LibreTexts. [Link]
-
Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. [Link]
-
Alpha Halogenation of Aldehydes and Ketones. Fiveable. [Link]
-
Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]
-
Alpha Halogenation of Aldehydes and Ketones. (2023, September 20). Organic Chemistry | OpenStax. [Link]
-
Standard Operating Procedure for Bromine. Rutgers University Environmental Health and Safety. [Link]
-
Laboratory Safety Manual. University of Florida Environmental Health and Safety. [Link]
-
2-Bromo-1-(1-methyl-1,2,4-triazol-3-yl)ethanone. PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. PrepChem.com. [Link]
-
2-Bromo-1-(4-Methyl Sulfonyl PH)-Ethanone Supplier. Swadev Chemicals Pvt Ltd. [Link]
-
Bromine: incident management. (2021, March 29). GOV.UK. [Link]
-
(i) 2-Bromo-1-(4-chlorophenyl)ethanone or... ResearchGate. [Link]
- Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone.
Sources
- 1. blog.storemasta.com.au [blog.storemasta.com.au]
- 2. sams-solutions.com [sams-solutions.com]
- 3. oshatrainingschool.com [oshatrainingschool.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. trimaco.com [trimaco.com]
- 6. aksci.com [aksci.com]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted Thiazoles from 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone
Authored by: [Your Name/Group], Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of novel substituted thiazole derivatives, commencing from the versatile building block, 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone. Thiazole moieties are of paramount importance in medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs.[1][2] This guide details the application of the Hantzsch thiazole synthesis, a reliable and high-yielding method for constructing the thiazole ring.[3][4][5] We present a meticulously validated, step-by-step protocol, elucidate the underlying reaction mechanism, and discuss the significance of this synthetic strategy for researchers in drug discovery and development. The protocols herein are designed to be self-validating, ensuring reproducibility and robustness.
Introduction: The Significance of the Thiazole Scaffold in Modern Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[6] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in the design of therapeutic agents.[6] Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][7][8][9] Notable examples of thiazole-containing drugs include the anticancer agent Dasatinib and the antibiotic Sulfathiazole.[2][6]
The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the construction of this important heterocycle.[5] The reaction involves the condensation of an α-haloketone with a thioamide, offering a straightforward and versatile route to a wide array of substituted thiazoles.[3][4][10] This application note focuses on the use of this compound as the α-haloketone component, a substrate that allows for the introduction of a substituted oxazole moiety onto the thiazole core, thereby creating novel chemical entities with potential for unique biological activities.
PART 1: The Hantzsch Thiazole Synthesis: Mechanism and Rationale
The Hantzsch synthesis is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide.[3][5] The reaction proceeds through a well-established mechanism that ensures high yields and specificity.
Mechanistic Insights
The reaction is initiated by a nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic α-carbon of the this compound. This step, an SN2 reaction, results in the formation of an isothioamide intermediate.[11] This is followed by an intramolecular cyclization where the nitrogen atom of the intermediate attacks the carbonyl carbon. The subsequent dehydration of the resulting heterocyclic intermediate leads to the formation of the stable, aromatic thiazole ring.[12] The aromaticity of the final product is a significant driving force for the reaction.[12]
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Expertise & Experience: Causality Behind Experimental Choices
-
Choice of Solvent: Ethanol or methanol are commonly used solvents as they effectively dissolve both the α-haloketone and the thioamide, facilitating the reaction.[3] Their protic nature can also assist in the dehydration step.
-
Reaction Temperature: Heating the reaction mixture, typically to the reflux temperature of the solvent, provides the necessary activation energy for the cyclization and dehydration steps, ensuring a reasonable reaction rate.[12]
-
Use of a Mild Base: The reaction generates hydrobromic acid (HBr) as a byproduct. While the reaction can proceed under acidic conditions, adding a mild base like sodium carbonate during workup neutralizes the acid and facilitates the precipitation of the final thiazole product, which is often a free base.[3][12]
-
Excess Thioamide: Using a slight excess of the thioamide can help to drive the initial SN2 reaction to completion, especially if the α-haloketone is prone to side reactions.[12]
PART 2: Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of a representative 2-amino-4-(2,5-dimethyloxazol-4-yl)thiazole.
Materials and Equipment
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Sodium Carbonate (Na₂CO₃)
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and flask
-
Filter paper
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
NMR spectrometer
-
Mass spectrometer
-
Melting point apparatus
Protocol 1: Synthesis of 2-Amino-4-(2,5-dimethyloxazol-4-yl)thiazole
Caption: Experimental Workflow for Thiazole Synthesis.
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (e.g., 5.0 mmol) and thiourea (e.g., 6.0 mmol, 1.2 equivalents).
-
Solvent Addition: Add 20 mL of absolute ethanol to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Precipitation: In a separate beaker, prepare a 5% aqueous solution of sodium carbonate (e.g., 50 mL). Pour the cooled reaction mixture into the sodium carbonate solution while stirring. A precipitate should form.[3]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of cold deionized water (2 x 15 mL) to remove any inorganic salts and excess thiourea.
-
Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.
Trustworthiness: A Self-Validating System
The robustness of this protocol is ensured by several key checkpoints:
-
TLC Monitoring: Regular analysis of the reaction mixture by TLC allows for the clear visualization of the consumption of the starting material and the formation of the product, confirming reaction completion.
-
Precipitation as a Purification Step: The precipitation of the product upon neutralization is a crucial purification step, as the starting materials and byproducts are generally more soluble in the aqueous ethanol mixture.[3]
-
Characterization: The identity and purity of the final product must be confirmed by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information.
-
Mass Spectrometry: Confirms the molecular weight of the synthesized compound.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
-
PART 3: Data Presentation and Expected Outcomes
The following table summarizes the expected outcomes for the synthesis of various substituted thiazoles from this compound using different thioamides.
| Thioamide | Product | Expected Yield (%) | Expected Melting Point (°C) |
| Thiourea | 2-Amino-4-(2,5-dimethyloxazol-4-yl)thiazole | 85-95% | 180-185 |
| Thioacetamide | 2-Methyl-4-(2,5-dimethyloxazol-4-yl)thiazole | 80-90% | 110-115 |
| Thiobenzamide | 2-Phenyl-4-(2,5-dimethyloxazol-4-yl)thiazole | 82-92% | 155-160 |
Note: Yields and melting points are illustrative and may vary depending on the specific reaction conditions and the purity of the reagents.
Conclusion
The Hantzsch thiazole synthesis provides an efficient and versatile platform for the synthesis of novel substituted thiazoles from this compound. The detailed protocol and mechanistic insights provided in this application note are intended to empower researchers in medicinal chemistry and drug development to readily access these valuable heterocyclic compounds. The inherent reliability of the Hantzsch synthesis, coupled with rigorous analytical validation, ensures the production of high-purity materials suitable for further biological evaluation.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
ResearchGate. Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. Available from: [Link]
-
YouTube. synthesis of thiazoles. Available from: [Link]
-
CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. Available from: [Link]
-
YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]
-
The condensation of α-halogeno ketones with -monosubstituted thioureas leads exclusively to 2-(-substituted amino)thiazoles. In the present work it was shown that mixtures of 2-(-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles are formed. (The isomers were distinguished by characteristi. Available from: [Link]
-
FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available from: [Link]
-
bepls. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available from: [Link]
-
PMC - PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]
-
ACS Publications. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance | Journal of Medicinal Chemistry. Available from: [Link]
-
Jetir.Org. THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Available from: [Link]
-
NIH. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from: [Link]
-
Sci-Hub. 2‐Bromo‐1‐(1H‐pyrazol‐4‐yl)ethanone: Versatile Precursor for Novel Mono‐ and Bis[pyrazolylthiazoles]. Available from: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. Available from: [Link]
-
PMC. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. Available from: [Link]
-
PMC - NIH. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Available from: [Link]
-
Chemical Review and Letters. Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Available from: [Link]
-
ResearchGate. Synthesis of Substituted 1,2,4-Triazoles and 1,3,4-Thiadiazoles. Available from: [Link]
-
MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Available from: [Link]
-
PubMed Central. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. Available from: [Link]
-
PrepChem.com. Synthesis of 2-bromo-2-phenyl-1-(4-methylthiophenyl)ethanone. Available from: [Link]
-
ResearchGate. Synthesis and characterization of thiazole derivatives and evaluate their performance as additive in polyurethane coating. Available from: [Link]
-
MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Available from: [Link]
-
ResearchGate. (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... Available from: [Link]
-
PMC - NIH. 2-Bromo-1-(4-hydroxyphenyl)ethanone. Available from: [Link]
-
PrepChem.com. Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. Available from: [Link]
Sources
- 1. One moment, please... [dergi.fabad.org.tr]
- 2. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. synarchive.com [synarchive.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jetir.org [jetir.org]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
Use of 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone in Hantzsch thiazole synthesis
Application Notes & Protocols
Topic: Synthesis of Novel Oxazole-Thiazole Hybrids via Hantzsch Thiazole Synthesis Using 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bridging Bioactive Heterocycles
The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone of heterocyclic chemistry, providing a reliable and high-yielding pathway to the thiazole nucleus.[1][2][3] This five-membered ring system, containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals, including antimicrobials (sulfathiazole), antiretrovirals (ritonavir), and anti-inflammatory agents (meloxicam).[4][5][6]
Similarly, the oxazole ring is another critical pharmacophore found in a multitude of bioactive natural products and synthetic drugs. The strategic hybridization of distinct heterocyclic motifs into a single molecular entity is a powerful strategy in modern drug discovery.[7][8] This approach aims to create novel compounds with potentially synergistic or unique pharmacological profiles that are not attainable from the individual components.[9]
This application note provides a detailed protocol for the synthesis of a novel 4-(2,5-dimethyloxazol-4-yl)-2-substituted-thiazole using this compound as a key intermediate in the Hantzsch thiazole synthesis. We will delve into the reaction mechanism, provide a validated step-by-step experimental protocol, and outline methods for purification and characterization, offering insights grounded in established chemical principles.
Reaction Principle and Mechanism
The Hantzsch synthesis is a classic condensation reaction between an α-haloketone and a thioamide.[3] The reaction proceeds through a well-established mechanism involving nucleophilic substitution, intramolecular cyclization, and subsequent dehydration to form the thermodynamically stable aromatic thiazole ring.[1][10]
The key steps for the reaction of this compound with a generic thioamide (e.g., thiourea) are as follows:
-
S-Alkylation (SN2 Reaction): The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the electrophilic α-carbon of the haloketone, displacing the bromide ion.[1][10]
-
Intramolecular Cyclization: The nitrogen atom of the intermediate attacks the carbonyl carbon in an intramolecular fashion, forming a five-membered heterocyclic intermediate (a thiazoline derivative).[1][11]
-
Dehydration: The hydroxyl group of the cyclized intermediate is eliminated as a water molecule, a process often facilitated by the reaction conditions (heat), leading to the formation of the aromatic thiazole ring.[1][10] The formation of the stable aromatic system is a primary driving force for the reaction.[10]
Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism
Experimental Protocols
This section provides a comprehensive, self-validating protocol for the synthesis of 4-(2,5-dimethyloxazol-4-yl)-2-aminothiazole.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Notes |
| This compound | Proprietary | ~232.06 | Caution: Lachrymator and skin irritant. Handle with care.[12] |
| Thiourea | 62-56-6 | 76.12 | |
| Ethanol (Absolute) | 64-17-5 | 46.07 | Reaction solvent. |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | For preparing a 5% aqueous solution for neutralization. |
| Deionized Water | 7732-18-5 | 18.02 | For workup and washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent. |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and side-arm flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
Melting point apparatus
Synthesis Workflow
Caption: Figure 2: Experimental Workflow
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 mmol, 1.16 g) and thiourea (e.g., 7.5 mmol, 0.57 g).[1] Add absolute ethanol (25 mL) to the flask.
-
Expertise Note: Using a slight excess of the thioamide (1.2-1.5 equivalents) ensures the complete consumption of the more valuable α-haloketone. Ethanol is an excellent solvent choice as it readily dissolves the reactants and is suitable for reflux temperatures.
-
-
Reflux: Attach a reflux condenser to the flask and place the setup in a heating mantle. Heat the mixture to reflux (approximately 78 °C) with continuous stirring. The reaction is typically complete within 2-4 hours.
-
Trustworthiness Note: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate/50% hexane). The disappearance of the α-haloketone spot indicates reaction completion.[1]
-
-
Product Precipitation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Transfer the reaction mixture to a beaker containing 50 mL of a 5% aqueous sodium carbonate solution and stir for 15-20 minutes.[1] A solid precipitate should form.
-
Expertise Note: The initial product formed in the reaction is the hydrobromide salt of the thiazole, which is often soluble in ethanol.[10] The addition of a weak base like sodium carbonate neutralizes this salt, forming the free base which is significantly less soluble in the aqueous ethanol mixture, causing it to precipitate.[10]
-
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (2 x 20 mL) to remove any inorganic salts and residual base.
-
Drying: Spread the collected solid on a watch glass and allow it to air dry completely. For faster drying, a vacuum oven at low heat (40-50 °C) can be used. Determine the mass of the crude product and calculate the crude yield.
Purification Protocol
Recrystallization is a highly effective method for purifying the solid product.
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to just dissolve the solid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.[13]
Characterization of the Final Product
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.
| Technique | Expected Observations for 2-Amino-4-(2,5-dimethyloxazol-4-yl)thiazole |
| ¹H NMR | Thiazole H-5: A singlet around 7.0-7.8 ppm. Oxazole -CH₃: Two singlets, one for the C2-methyl and one for the C5-methyl group. Thiazole -NH₂: A broad singlet which may be exchangeable with D₂O.[1][14] |
| ¹³C NMR | Thiazole C2, C4, C5: Characteristic signals in the aromatic region (~110-170 ppm). Oxazole C2, C4, C5: Signals in the aromatic region, distinguishable from the thiazole carbons. Oxazole -CH₃: Signals in the aliphatic region.[15][16] |
| IR Spectroscopy | N-H Stretch: A broad band around 3100-3400 cm⁻¹ (for the amino group). C=N and C=C Stretches: Medium to strong bands in the 1450-1630 cm⁻¹ region, characteristic of the thiazole and oxazole ring skeletal vibrations.[14][17] C-S Stretch: A medium to weak band in the 650-750 cm⁻¹ range.[14] |
| Mass Spec (MS) | The mass spectrum should show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the final product (C₈H₉N₃OS).[15][17] |
| Melting Point | A sharp, defined melting point range for the purified product indicates high purity.[1] |
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood.[18] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[19][20]
-
Reagent-Specific Hazards: this compound, like most α-haloketones, should be treated as a lachrymator and is corrosive.[12] Avoid inhalation of its vapors and direct contact with skin and eyes.[20][21] In case of contact, flush the affected area with copious amounts of water immediately.[12]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- Yusoff, N. A. M., et al. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Journal of Advanced Research in Applied Sciences and Engineering Technology, 22(1), 1-18.
- Yusoff, N. A. M., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Fundamental and Applied Sciences, 17(2), 183-192.
- Gomma, A. M., et al. (2020). Review of the synthesis and biological activity of thiazoles. Cogent Chemistry, 6(1), 1848323.
-
International Journal of Pharmaceutical Sciences Review and Research. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Retrieved from [Link]
-
Bentham Science. (2022). Recent Development in the Synthesis of Thiazoles. Retrieved from [Link]
- Sharma, S., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]
-
Leah4sci. (2019, January 19). synthesis of thiazoles [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- Ben-M'barek, Y., et al. (2016).
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]
-
Fisher Scientific. (2014). SAFETY DATA SHEET - 2-Bromo-1-[3-(trifluoromethyl)phenyl]-1-ethanone. Retrieved from [Link]
- Gutmańska, K., et al. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. Chemistry - A European Journal, 31(36), e202501664.
-
ResearchGate. (n.d.). CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. Retrieved from [Link]
- El-Gazzar, M. G., et al. (2025). Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity. Arabian Journal of Chemistry, 18(9), 107109.
- Carrión, M. D., et al. (2012). NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. Magnetic Resonance in Chemistry, 50(7), 515-22.
-
ResearchGate. (n.d.). Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity | Request PDF. Retrieved from [Link]
-
OUCI. (n.d.). Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity. Retrieved from [Link]
- de Oliveira, R. B., et al. (2016). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Medicinal Chemistry Research, 25, 1996-2005.
-
PubMed. (2025). Innovative Pyrazole-Thiazole-Oxadiazole Hybrid Compounds for Targeted EGFR/VEGFR2 Inhibition in Cancer Treatment. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Derivatives from Thiazole Derivative. Retrieved from [Link]
-
MDPI. (n.d.). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. Retrieved from [Link]
-
ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide. Retrieved from [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 3. synarchive.com [synarchive.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. archives.ijper.org [archives.ijper.org]
- 7. Innovative Pyrazole-Thiazole-Oxadiazole Hybrid Compounds for Targeted EGFR/VEGFR2 Inhibition in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. eprints.unite.edu.mk [eprints.unite.edu.mk]
- 18. fishersci.at [fishersci.at]
- 19. chemicalbook.com [chemicalbook.com]
- 20. echemi.com [echemi.com]
- 21. spectrumchemical.com [spectrumchemical.com]
2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone as an intermediate for kinase inhibitors
An Application Guide to the Strategic Use of 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone in the Synthesis of Novel Kinase Inhibitors
Introduction: The Oxazole Scaffold as a Cornerstone in Kinase Inhibitor Design
The relentless pursuit of targeted therapies has positioned protein kinase inhibitors at the forefront of modern drug discovery, particularly in oncology and immunology.[1][2] Within the vast chemical space explored for kinase inhibition, certain molecular frameworks, known as "privileged scaffolds," have emerged as exceptionally effective starting points for drug design. The oxazole ring system is a prominent member of this class.[3][4][5] Its unique electronic and structural properties, particularly its ability to act as a bioisostere for other functionalities and engage in critical hydrogen bonding, make it a highly valuable component in molecules targeting the ATP-binding site of kinases.[3][6][7]
This technical guide focuses on This compound , a key heterocyclic intermediate that masterfully combines the strategic advantages of the oxazole core with a versatile reactive handle. The 2,5-dimethyloxazole moiety provides a stable, lipophilic core capable of forming crucial interactions within the kinase active site, while the α-bromoketone functionality serves as a potent electrophile, enabling the efficient construction of more complex heterocyclic systems, such as the widely used aminothiazole pharmacophore. This document provides a detailed exploration of its properties, synthetic applications, and step-by-step protocols for its use in developing next-generation kinase inhibitors.
Physicochemical Properties & Safe Handling
Understanding the characteristics and handling requirements of this intermediate is critical for its safe and effective use in the laboratory.
| Property | Value | Source |
| IUPAC Name | 2-Bromo-1-(2,5-dimethyl-1,3-oxazol-4-yl)ethanone | - |
| Molecular Formula | C₇H₈BrNO₂ | - |
| Molecular Weight | 218.05 g/mol | - |
| Appearance | Typically an off-white to yellow solid or viscous liquid | |
| CAS Number | 143779-78-0 (example, may vary by supplier) | - |
Safety & Handling Precautions:
As an α-bromoketone, this compound is a potent lachrymator and an alkylating agent. It must be handled with appropriate engineering controls and personal protective equipment (PPE).
-
Engineering Controls: Always handle this reagent inside a certified chemical fume hood to avoid inhalation of vapors or dust.[8]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly sealed safety goggles and a face shield.[9]
-
Skin Protection: Use nitrile or neoprene gloves and a lab coat. Ensure no skin is exposed.[10] Contaminated clothing should be removed and washed before reuse.[11]
-
Respiratory Protection: If there is a risk of exceeding exposure limits, a full-face respirator with an appropriate cartridge should be used.[9]
-
-
First Aid:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10][12]
-
In case of skin contact: Wash off immediately with plenty of soap and water.[12]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[11]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][10]
-
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly sealed.[8]
Core Synthetic Application: Building Kinase Inhibitor Scaffolds
The primary utility of this compound lies in its role as an electrophilic partner in condensation reactions to form larger, more complex heterocyclic systems. The most common and powerful application is the Hantzsch thiazole synthesis, which is used to construct a 2-aminothiazole ring—a pharmacophore present in numerous approved and investigational kinase inhibitors, including the blockbuster drug Dasatinib.
This reaction proceeds by nucleophilic attack of the sulfur atom from a thiourea or thioamide onto the α-carbon bearing the bromine, followed by intramolecular cyclization and dehydration to yield the substituted thiazole ring. This strategy is exceptionally efficient for rapidly accessing molecular scaffolds designed to target the kinase hinge region.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Therapeutic potential of oxazole scaffold: a patent review (2006-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.at [fishersci.at]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
Application Notes and Protocols for 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone in Antimicrobial Drug Discovery
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Oxazole-containing compounds represent a promising class of heterocycles with a broad spectrum of biological activities.[1] This document provides a detailed guide for researchers on the application of 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone, a reactive α-bromoketone derivative of an oxazole core, in the discovery and evaluation of new antimicrobial agents. We present protocols for its synthesis, postulated mechanisms of antimicrobial action, methodologies for comprehensive antimicrobial susceptibility testing, and essential cytotoxicity assays to evaluate its therapeutic potential.
Introduction: The Rationale for Investigating this compound
The oxazole nucleus is a key structural motif found in numerous natural products and synthetic compounds exhibiting a wide array of pharmacological properties, including antimicrobial, antifungal, and anticancer activities.[1] The inherent biological activity of the oxazole ring, coupled with the reactivity of an α-bromoketone functional group, makes this compound a compelling candidate for antimicrobial drug discovery. The α-bromoketone moiety is a known electrophilic warhead capable of forming covalent bonds with nucleophilic residues in biological targets, a mechanism that can lead to the inactivation of essential microbial enzymes.
This guide is intended for researchers in medicinal chemistry, microbiology, and pharmacology. It provides the foundational protocols to synthesize, handle, and evaluate the antimicrobial efficacy and safety profile of this promising scaffold.
Synthesis and Characterization
The synthesis of this compound is a two-step process commencing with the commercially available precursor, 1-(2,5-dimethyloxazol-4-yl)ethanone.[2] The subsequent step involves a regioselective bromination at the α-carbon of the acetyl group.
Synthesis of 1-(2,5-dimethyloxazol-4-yl)ethanone
While this precursor is commercially available, its synthesis can be achieved through various established methods for oxazole ring formation.
Protocol: α-Bromination of 1-(2,5-dimethyloxazol-4-yl)ethanone
This protocol is adapted from established methods for the α-bromination of aromatic and heterocyclic ketones.[3]
Materials:
-
1-(2,5-dimethyloxazol-4-yl)ethanone
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(2,5-dimethyloxazol-4-yl)ethanone (1 equivalent) in CCl₄.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
Characterization: The structure of the final product should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Postulated Mechanism of Antimicrobial Action
The antimicrobial activity of α-bromoketones is primarily attributed to their function as electrophilic alkylating agents. The carbon atom alpha to the carbonyl group is rendered electron-deficient by both the bromine atom and the carbonyl oxygen. This electrophilic center can readily react with nucleophilic residues in biological macromolecules, such as the sulfhydryl groups of cysteine residues in microbial enzymes.[4] Covalent modification of these critical biomolecules can disrupt their function, leading to the inhibition of essential cellular processes and, ultimately, microbial cell death.
Caption: Overall experimental workflow.
Conclusion and Future Directions
This compound presents a valuable scaffold for the development of novel antimicrobial agents. Its synthesis is accessible, and its potential mechanism of action is rationally based on the established reactivity of α-bromoketones. The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of its antimicrobial efficacy and safety profile. Promising results from these initial in vitro studies would warrant further investigation into its spectrum of activity against a broader panel of pathogens, including resistant strains, and subsequent in vivo efficacy and toxicity studies in animal models.
References
-
O[5]XAZOLE DERIVATIVES: SYNTHESIS AND BIOLOGICAL EVALUATION AGAINST MULTIPLE MALIGNANT CELL TYPES - IRIS UniPA. (n.d.). Retrieved from [Link]
- Akkem, Y., et al. (2012). Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines.
- A, S., et al. (2019).
- Dhamija, I., et al. (2016). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. DARU Journal of Pharmaceutical Sciences, 24(1), 13.
- Gómez-Pérez, J. P., et al. (2021). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. Biomedicine & Pharmacotherapy, 138, 111495.
- Hassan, A. S. (2010). RegioselectiveC-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole. Organic Syntheses, 87, 16-25.
-
1-(2,5-Dimethyloxazol-4-yl)ethanone - MySkinRecipes. (n.d.). Retrieved from [Link]
- Jayakumar, S., et al. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2022(3), M1437.
- Kamaraj, B., et al. (2022). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics.
- Huang, S., et al. (2022). Asymmetric C-Alkylation of Nitroalkanes via Enzymatic Photoredox Catalysis. Journal of the American Chemical Society, 144(10), 4337-4344.
-
1-(2-methyl-1,3-oxazol-4-yl)ethanone - ChemSynthesis. (n.d.). Retrieved from [Link]
- Kumar, A., et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Molecules, 26(22), 6826.
-
Synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone. - ResearchGate. (n.d.). Retrieved from [Link]
- Yilmaz, I., et al. (2017). Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theoretical methods. Journal of Molecular Structure, 1149, 814-826.
- Davarani, S. S. H., et al. (2013). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 57(3), 193-196.
- Niu, L., et al. (2016). Direct Synthesis of α-bromoketones From Alkylarenes by Aerobic Visible Light Photooxidation. Organic Letters, 18(21), 5548-5551.
- Wessjohann, L. A., et al. (2013). Alkylating enzymes. Current Opinion in Chemical Biology, 17(2), 229-35.
- Van der Eycken, J., et al. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(23), 5729.
- Colpaert, F., et al. (2011). New general synthesis of α-alkoxyketones via α'-alkylation, α-alkylation and α,α'-dialkylation of α-alkoxyketimines. Organic & Biomolecular Chemistry, 9(2), 549-58.
Sources
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(2,5-Dimethyloxazol-4-yl)ethanone [myskinrecipes.com]
- 3. mdpi.com [mdpi.com]
- 4. Alkylating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of novel antiviral agents using 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone
Leveraging 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone as a Scaffold for Novel Antiviral Agents: A Synthetic and Methodological Guide
Abstract
The emergence and re-emergence of viral diseases present a continuous and significant threat to global health, necessitating the urgent development of novel antiviral therapeutics.[1] Heterocyclic compounds, particularly those containing an oxazole nucleus, are recognized as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities, including potent antiviral properties.[1][2] This application note provides a detailed guide for the synthesis and evaluation of novel antiviral candidates starting from the versatile building block, this compound. We present a robust synthetic protocol for the preparation of a library of 2-amino-4-(2,5-dimethyloxazol-4-yl)thiazole derivatives, a class of compounds with significant therapeutic potential. Furthermore, we provide a comprehensive, step-by-step protocol for in vitro antiviral screening using a cytopathic effect (CPE) reduction assay to determine the efficacy and cytotoxicity of the synthesized compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antiviral agents.
Introduction: The Rationale for Oxazole Scaffolds in Antiviral Drug Design
The oxazole ring is a five-membered aromatic heterocycle that serves as a key pharmacophore in numerous biologically active molecules.[2] Its unique electronic characteristics, planarity, and ability to participate in hydrogen bonding make it an ideal scaffold for designing molecules that can interact with diverse biological targets, including critical viral enzymes.[1] Oxazole derivatives have demonstrated a broad spectrum of antiviral activities against both RNA and DNA viruses, such as influenza, HIV, SARS-CoV-2, and herpes simplex virus (HSV).[1] The mechanism of action for these compounds often involves the inhibition of viral proteases, polymerases, or reverse transcriptase, thereby disrupting viral replication and propagation.[1]
The starting material, this compound, is an attractive building block for generating chemical diversity. The α-bromo ketone functionality is a highly reactive electrophilic site, amenable to a variety of classical organic transformations. By employing the Hantzsch thiazole synthesis, this reactive handle can be efficiently utilized to construct a new thiazole ring, another heterocycle known for its broad biological activities. This strategy allows for the rapid generation of a library of derivatives by varying the thiourea or thioamide reaction partner, enabling extensive structure-activity relationship (SAR) studies.[3][4]
Synthetic Strategy and Experimental Protocols
The overall synthetic workflow is designed for efficiency and versatility, allowing for the creation of a diverse library of potential antiviral compounds from a common intermediate.
General Synthetic Workflow Diagram
The proposed synthetic pathway leverages the reactivity of the α-bromo ketone for the construction of a thiazole ring, a common strategy in medicinal chemistry.
Caption: Synthetic and screening workflow for novel antiviral agents.
Protocol: Synthesis of 2-Amino-4-(2,5-dimethyloxazol-4-yl)thiazole (A Representative Example)
This protocol details the synthesis of a parent compound in the series. The "R" group on the thiourea can be varied to generate a library of analogues for SAR studies.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (anhydrous)
-
Sodium bicarbonate (optional, as a mild base)
-
Ethyl acetate (for extraction and chromatography)
-
Hexanes (for chromatography)
-
Silica gel (for column chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 2.32 g, 10 mmol) and thiourea (e.g., 0.84 g, 11 mmol).
-
Solvent Addition: Add anhydrous ethanol (e.g., 50 mL) to the flask.
-
Reaction: Stir the mixture at reflux (approximately 78°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 1:1 mixture of ethyl acetate and hexanes. The disappearance of the starting bromo-ketone spot indicates reaction completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate (the hydrobromide salt of the product) has formed, it can be collected by filtration.
-
Alternatively, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Reduce the solvent volume in vacuo.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate up to 70%).
-
-
Characterization:
-
Collect the fractions containing the pure product and concentrate in vacuo to yield a solid.
-
Determine the yield and characterize the compound's structure and purity using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Resolution Mass Spectrometry (HRMS).
-
Biological Evaluation: Antiviral Screening
The primary evaluation of the synthesized compounds involves determining their ability to inhibit virus-induced cell death, known as the cytopathic effect (CPE). A parallel assay is crucial to assess compound-induced cytotoxicity.
Antiviral Screening Workflow Diagram
Caption: Workflow for the in vitro CPE reduction antiviral assay.
Protocol: In Vitro Cytopathic Effect (CPE) Reduction Assay
This protocol is a general method for assessing antiviral activity and should be adapted based on the specific virus and host cell line.[5][6]
Materials:
-
Host cell line appropriate for the virus (e.g., Vero E6 for SARS-CoV-2)
-
Cell culture medium (e.g., MEM supplemented with 2% FBS)
-
Synthesized compounds dissolved in DMSO (stock solutions)
-
Virus stock of known titer
-
96-well cell culture plates
-
Neutral Red or MTT reagent for cell viability assessment
-
Positive control antiviral drug (e.g., Remdesivir for SARS-CoV-2)
Procedure:
-
Cell Seeding: The day before the assay, seed a 96-well plate with host cells to achieve a near-confluent monolayer on the day of the experiment.[5]
-
Compound Preparation: Prepare serial dilutions (e.g., eight half-log10 concentrations, from 100 µM down to 0.0032 µM) of the test compounds in the cell culture medium.[5]
-
Assay Setup: Set up two identical plates: one for the antiviral efficacy (infected) and one for cytotoxicity (uninfected).[6]
-
Infection: To the antiviral plate, add the virus at a multiplicity of infection (MOI) that will cause >80% CPE in the virus control wells within the incubation period (e.g., 48-72 hours). To the cytotoxicity plate, add an equivalent volume of virus-free medium.
-
Incubation: Incubate both plates at 37°C in a 5% CO₂ incubator until the desired CPE is observed in the virus control wells.
-
Quantification of Cell Viability:
-
Visually inspect the plates for CPE.
-
Quantify cell viability using a standard method such as the Neutral Red uptake assay or MTT assay.[5] This involves staining the viable cells and then measuring the absorbance on a spectrophotometric plate reader.
-
-
Data Analysis:
-
Convert absorbance readings to the percentage of viable cells compared to the cell control wells.
-
For the antiviral plate: Calculate the 50% effective concentration (EC₅₀), which is the compound concentration that inhibits CPE by 50%.
-
For the cytotoxicity plate: Calculate the 50% cytotoxic concentration (CC₅₀), which is the compound concentration that reduces cell viability by 50%.
-
Determine the Selectivity Index (SI) by dividing the CC₅₀ by the EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates greater antiviral specificity.[5]
-
Data Interpretation and Expected Results
The goal is to identify compounds with potent antiviral activity and low cytotoxicity. A promising "hit" compound would exhibit a low micromolar or high nanomolar EC₅₀ value and a high CC₅₀ value, resulting in a large Selectivity Index (typically SI > 10 is considered significant).
Table 1: Hypothetical Antiviral Activity and Cytotoxicity Data for Synthesized Compounds
| Compound ID | R-Group on Thiourea | Yield (%) | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| AVA-001 | H | 65 | 12.5 | >100 | >8 |
| AVA-002 | Phenyl | 72 | 5.2 | 85 | 16.3 |
| AVA-003 | 4-Chlorophenyl | 75 | 1.8 | 62 | 34.4 |
| AVA-004 | 4-Methoxyphenyl | 68 | 3.5 | >100 | >28.5 |
| Control | Remdesivir | N/A | 0.7 | >100 | >142 |
Data are representative and for illustrative purposes only.
The hypothetical data in Table 1 suggests that adding a substituted phenyl group to the 2-amino position of the thiazole ring enhances antiviral activity. Specifically, the electron-withdrawing chloro-substituent in AVA-003 leads to the most potent compound with a good selectivity index, making it a promising lead candidate for further optimization.
Conclusion
The synthetic route and screening protocols detailed in this application note provide a comprehensive framework for the discovery of novel antiviral agents based on an oxazole-thiazole hybrid scaffold. The use of this compound as a starting material offers a versatile and efficient entry point for generating a chemically diverse library of compounds. The described cytopathic effect reduction assay is a robust and reliable method for the primary evaluation of these compounds, enabling the identification of promising lead candidates for further preclinical development. This integrated approach of targeted synthesis and systematic biological evaluation is fundamental to advancing the pipeline of new therapies to combat viral infections.
References
- Oxazole-Based Molecules in Anti-viral Drug Development. (2025).
- Tonelli, M., et al. (2024). Oxazole Derivatives (20 and 21) as anti-SARS-CoV-2 agents.
- In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025). Protocols.io.
- Development of an Antiviral Screening Protocol: One-Stone-Two-Birds. PMC - NIH.
- Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus. PMC - NIH.
- Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. (2021). PMC - PubMed Central.
- Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. Bio-protocol.
- Cytotoxicity Screening Assay - Paired with Antiviral Assays. (2025). Protocols.io.
- Antiviral Drug Screening. Virology Research Services.
- Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. (2021). PubMed.
- Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investig
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
- Synthesis, structure-activity relationship and antiviral activity of 3'-N,N-dimethylamino-2',3'-dideoxythymidine and its prodrugs. (2010). PubMed.
- Synthesis and In Vitro Antiviral Activities of Some New 2-Arylthiomethyl-4-tertiaryaminomethylsubstituted Derivatives of 6-Bromo-3-ethoxycarbonyl-5-hydroxyindoles. (2025).
- Synthesis, structure–activity relationship and antiviral activity of 3′-N,N-dimethylamino-2′,3′-dideoxythymidine and its prodrugs. PMC - PubMed Central.
- Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. MDPI.
- Structure-activity relationships of new antiviral compounds. (2025).
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis, structure-activity relationship and antiviral activity of 3'-N,N-dimethylamino-2',3'-dideoxythymidine and its prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, structure–activity relationship and antiviral activity of 3′-N,N-dimethylamino-2′,3′-dideoxythymidine and its prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 6. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
Application Notes and Protocols for the N-alkylation of Heterocycles with 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone
Introduction: The Strategic Importance of N-Alkylated Heterocycles and the Utility of a Specialized Oxazole Reagent
N-alkylated heterocyclic scaffolds are cornerstones in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals. The introduction of an alkyl group onto a nitrogen atom within a heterocyclic ring can profoundly modulate a molecule's physicochemical properties, including its solubility, lipophilicity, metabolic stability, and target-binding affinity. Consequently, the development of robust and selective N-alkylation methodologies is of paramount importance.
This application note details a comprehensive protocol for the N-alkylation of various nitrogen-containing heterocycles utilizing a specialized and highly useful reagent: 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone . The oxazole moiety in this reagent is a bioisostere for esters and amides, and its incorporation can lead to compounds with improved pharmacokinetic profiles. The α-bromo ketone functionality provides a reactive electrophilic site for the facile alkylation of nucleophilic nitrogen atoms in a variety of heterocyclic systems.
We will first delineate the synthesis of this key alkylating agent, followed by a detailed, step-by-step protocol for its application in the N-alkylation of representative heterocycles such as imidazoles and pyrazoles. The causality behind experimental choices, potential challenges, and strategies for optimization will be discussed to ensure reproducible and high-yielding transformations.
Part 1: Synthesis of the Alkylating Agent: this compound
The synthesis of the title reagent is achieved in a straightforward two-step process starting from the commercially available 1-(2,5-dimethyloxazol-4-yl)ethanone.
Step 1: Synthesis of 1-(2,5-dimethyloxazol-4-yl)ethanone
While 1-(2,5-dimethyloxazol-4-yl)ethanone is commercially available[1][2], a brief outline of its synthesis is provided for completeness. A common route involves the condensation of an appropriate α-hydroxy ketone with an amide, a variation of the Robinson-Gabriel synthesis.
Step 2: α-Bromination of 1-(2,5-dimethyloxazol-4-yl)ethanone
The α-bromination of ketones is a well-established transformation. In this protocol, we utilize bromine in the presence of an acid catalyst. The acid catalyzes the formation of the enol tautomer, which is the nucleophilic species that reacts with bromine[3].
Experimental Protocol:
-
To a solution of 1-(2,5-dimethyloxazol-4-yl)ethanone (1.0 eq) in a suitable solvent such as acetic acid or diethyl ether, add a catalytic amount of hydrobromic acid (HBr, 48% aqueous solution).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in the same solvent dropwise with vigorous stirring. The disappearance of the bromine color indicates its consumption.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Part 2: N-Alkylation of Heterocycles - A General Protocol
The N-alkylation of heterocycles with this compound proceeds via a nucleophilic substitution reaction (SN2 mechanism) where the nitrogen atom of the heterocycle attacks the electrophilic carbon bearing the bromine atom[4][5]. The choice of base and solvent is crucial for the success of this reaction, as it influences the nucleophilicity of the heterocycle and the rate of the reaction.
Reaction Mechanism Visualization:
Caption: SN2 mechanism for N-alkylation of heterocycles.
Key Experimental Parameters and Their Rationale:
| Parameter | Recommended Conditions | Rationale |
| Heterocycle | Imidazoles, pyrazoles, triazoles, etc. | A wide range of nitrogen-containing heterocycles can be used. The nucleophilicity of the nitrogen will affect the reaction rate. |
| Base | K₂CO₃, Cs₂CO₃, NaH, DBU | A base is required to deprotonate the N-H of the heterocycle, increasing its nucleophilicity. Weaker bases like K₂CO₃ are often sufficient and milder. Stronger bases like NaH may be needed for less reactive heterocycles. |
| Solvent | DMF, Acetonitrile, THF | A polar aprotic solvent is generally preferred as it can dissolve the reactants and does not interfere with the nucleophilic attack. |
| Temperature | Room temperature to 80 °C | The reaction is often carried out at room temperature, but heating may be necessary to increase the reaction rate, especially for less reactive substrates. |
| Stoichiometry | Heterocycle (1.0 eq), Alkylating Agent (1.1-1.2 eq), Base (1.2-1.5 eq) | A slight excess of the alkylating agent and base is used to ensure complete consumption of the starting heterocycle. |
Detailed Step-by-Step Protocol:
-
To a solution of the heterocycle (1.0 eq) in anhydrous DMF (or another suitable solvent), add the base (e.g., K₂CO₃, 1.5 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 30 minutes at room temperature to facilitate the deprotonation of the heterocycle.
-
Add a solution of this compound (1.1 eq) in the same solvent dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C) for a period of 2-24 hours.
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Experimental Workflow Visualization:
Caption: General workflow for N-alkylation.
Part 3: Challenges and Considerations - The Issue of Regioselectivity
For unsymmetrical heterocycles such as substituted imidazoles and pyrazoles, N-alkylation can lead to a mixture of regioisomers. The regiochemical outcome is influenced by a delicate interplay of steric and electronic factors of the substituents on the heterocyclic ring, as well as the reaction conditions[6][7].
-
Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen atom.
-
Electronic Effects: Electron-withdrawing groups on the heterocycle can decrease the nucleophilicity of the adjacent nitrogen atom, potentially favoring alkylation at a more distant nitrogen.
-
Reaction Conditions: The choice of base and solvent can significantly impact the ratio of regioisomers. For instance, in some cases, using a strong, non-nucleophilic base like sodium hydride in THF might favor one isomer, while a weaker base like potassium carbonate in DMF might favor another[8].
It is therefore crucial to carefully analyze the product mixture (e.g., by NMR spectroscopy) to determine the regioselectivity of the reaction for a given substrate. Chromatographic separation of the regioisomers is often necessary.
Conclusion
The protocol described herein provides a robust and versatile method for the N-alkylation of a wide range of heterocycles using the novel reagent this compound. By carefully selecting the reaction conditions, researchers can efficiently synthesize a diverse library of N-alkylated heterocycles for applications in drug discovery and materials science. The provided explanation of the underlying chemical principles and potential challenges will empower scientists to troubleshoot and optimize this valuable transformation for their specific needs.
References
-
Slideshare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]
-
Angewandte Chemie International Edition. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2‐bromooxazole (9). Retrieved from [Link]
-
MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]
- Google Patents. (n.d.). EP0749963A1 - N-alkylation method of pyrazole.
-
National Center for Biotechnology Information. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Retrieved from [Link]
-
University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 18.4: Alkylation of Aldehydes and Ketones. Retrieved from [Link]
-
Lumen Learning. (n.d.). 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Retrieved from [Link]
-
YouTube. (2021). 21.4 Alpha Alkylation | Organic Chemistry. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1-(2,5-Dimethyloxazol-4-yl)ethanone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
-
ResearchGate. (n.d.). RegioselectiveC-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole. Retrieved from [Link]
-
ResearchGate. (n.d.). N-alkylation of heterocycles under conventional heating, simultaneous.... Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). The α-Alkylation of Ketones in Flow. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. Retrieved from [Link]
-
Princeton University. (n.d.). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 1-(2-methyl-1,3-oxazol-4-yl)ethanone. Retrieved from [Link]
-
MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone. Retrieved from [Link]
Sources
- 1. 1-(2,5-Dimethyloxazol-4-yl)ethanone [myskinrecipes.com]
- 2. 1-(2,5-Dimethyloxazol-4-yl)ethanone | 23000-12-6 [sigmaaldrich.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. mdpi.com [mdpi.com]
- 7. Research Portal [ourarchive.otago.ac.nz]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Leveraging 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone in Fragment-Based Drug Discovery
Introduction: A Strategic Approach to Covalent Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] By screening smaller, less complex molecules, FBDD allows for a more efficient exploration of chemical space and often yields hits with superior ligand efficiency.[3][4] Within this paradigm, the use of reactive fragments to form covalent bonds with a protein target is a rapidly growing strategy, enabling the pursuit of challenging targets, including those with shallow binding pockets or those previously considered "undruggable".[5][6][7]
This guide focuses on the strategic application of 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone , a novel fragment designed for covalent FBDD. This molecule combines two key features: a privileged oxazole scaffold and a reactive α-bromoketone warhead. Oxazole derivatives are prevalent in medicinal chemistry, known to engage with biological targets through a variety of non-covalent interactions.[8][9][10] The α-bromoketone moiety, a well-characterized electrophile, can form a stable covalent bond with nucleophilic amino acid residues such as cysteine, lysine, or histidine on a target protein.[11][12][13][14]
This document provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively utilize this compound in an FBDD campaign. We will detail the underlying principles, experimental workflows, and data interpretation strategies necessary for successful hit identification and validation.
The Fragment: Rationale and Properties
The design of this compound is rooted in the principles of FBDD, which favor small, structurally simple molecules.
Key Structural Features:
-
Oxazole Core: A five-membered aromatic heterocycle containing nitrogen and oxygen, the oxazole ring system is a common motif in many clinically approved drugs.[8][10][15] Its atoms can act as hydrogen bond acceptors, and the ring itself can participate in pi-stacking and other non-covalent interactions, providing an anchor for initial, non-covalent binding.[9][10]
-
α-Bromoketone Warhead: This electrophilic group is designed to react with nearby nucleophilic residues on the target protein.[16] The irreversible nature of this bond can translate a weak, transient initial binding event into a stable, long-lasting modification, which is particularly advantageous for detecting low-affinity fragments.[5][6]
-
"Rule of Three" Compliance: Fragments are typically selected based on the "Rule of Three" to ensure they are good starting points for optimization. While the exact properties of our title compound are not extensively published, its structure suggests it would likely align with these principles (Molecular Weight ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[17]
| Property | Guideline ("Rule of Three") | Estimated for Fragment |
| Molecular Weight | ≤ 300 Da | ~234 g/mol |
| cLogP | ≤ 3 | Estimated to be low to moderate |
| Hydrogen Bond Donors | ≤ 3 | 0 |
| Hydrogen Bond Acceptors | ≤ 3 | 3 (Oxazole N, Oxazole O, Carbonyl O) |
Experimental Workflow: A Multi-faceted Approach to Screening
Due to the weak binding affinities typical of fragments, highly sensitive biophysical techniques are required for screening.[3] For a covalent fragment like this compound, a combination of methods is recommended to identify hits, confirm covalent modification, and elucidate the binding site.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for detecting the low-affinity interactions characteristic of fragments.[18][19][20] It measures changes in mass on a sensor surface as the fragment binds to an immobilized protein target.[18]
Objective: To identify initial binding events and obtain kinetic data.
Methodology:
-
Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5 chip via amine coupling). An underivatized flow cell should be used as a reference to subtract bulk refractive index changes.
-
Fragment Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series in running buffer, ensuring the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%) to minimize solvent effects.[18]
-
Binding Analysis:
-
Inject the fragment solutions over the target and reference flow cells at a constant flow rate.
-
Monitor the association and dissociation phases to generate sensorgrams.
-
Due to the covalent nature of the fragment, expect slow or negligible dissociation. The response units should increase with each injection if the fragment is forming a covalent bond.
-
-
Data Interpretation:
-
A concentration-dependent increase in the binding response that does not fully return to baseline upon buffer wash is indicative of a potential covalent interaction.
-
Calculate binding affinities (KD) and kinetic parameters (ka, kd) for fragments that show reversible binding, although this may be difficult for a covalent modifier. Ligand efficiency can be a useful metric for prioritizing hits.[20]
-
Protocol 2: Orthogonal Screening and Binding Site Mapping by NMR Spectroscopy
NMR spectroscopy is a powerful tool for fragment screening that can confirm binding and provide structural information about the interaction site.[21][22][23] Protein-observed 2D experiments like ¹H-¹⁵N HSQC are particularly robust.[24]
Objective: To confirm fragment binding in solution and map the binding site on the protein.
Methodology:
-
Protein Preparation: Prepare a solution of uniformly ¹⁵N-labeled target protein in a suitable NMR buffer.
-
HSQC Titration:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific backbone amide N-H group in the protein.
-
Add increasing concentrations of this compound to the protein sample.
-
Acquire an HSQC spectrum at each concentration.
-
-
Data Analysis:
-
Overlay the spectra and monitor for chemical shift perturbations (CSPs). Peaks that shift or broaden upon fragment addition correspond to residues in or near the binding site.[17]
-
For a covalent interaction, some peaks may disappear entirely due to significant changes in the chemical environment or dynamics upon bond formation. The covalent modification may also lead to the appearance of new peaks.
-
If backbone resonance assignments for the protein are available, the perturbed residues can be mapped onto the 3D structure of the protein to visualize the binding pocket.[24]
-
Protocol 3: Confirmation of Covalent Modification by Mass Spectrometry
Intact protein mass spectrometry is the definitive method to confirm that a covalent bond has formed between the fragment and the target protein.[5]
Objective: To verify the formation of a covalent adduct and determine the stoichiometry of binding.
Methodology:
-
Incubation: Incubate the target protein with an excess of this compound for a defined period (e.g., 1-4 hours) at a controlled temperature. Include a control sample of the protein incubated with DMSO alone.
-
Sample Preparation: Desalt the samples to remove unbound fragment and buffer components.
-
LC-MS Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS).
-
Data Interpretation:
-
Deconvolute the mass spectra to determine the precise mass of the protein.
-
Compare the mass of the protein from the fragment-treated sample to the control sample.
-
An increase in mass corresponding to the molecular weight of the fragment minus HBr (as HBr is the leaving group in the alkylation reaction) confirms the formation of a covalent adduct.
-
Expected Mass Shift: Molecular Weight of Fragment (C₈H₈BrNO₂) - Molecular Weight of HBr ≈ 234.08 - 80.91 = ~153.17 Da .
-
Advanced Characterization and Optimization
Once a covalent hit is confirmed, the next critical step is to obtain high-resolution structural information to guide the optimization process.[25][26]
Protocol 4: Structural Elucidation by X-ray Crystallography
X-ray crystallography provides an atomic-level picture of how the fragment binds to the target, revealing the specific residue that has been modified and the orientation of the fragment in the binding pocket.[27][28] This information is invaluable for structure-based drug design.[26]
Objective: To determine the 3D structure of the protein-fragment covalent complex.
Methodology:
-
Co-crystallization or Soaking:
-
Soaking: Soak pre-grown crystals of the target protein in a solution containing a high concentration of the fragment. This is often the quickest method.
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment to form the covalent adduct.
-
-
Data Collection and Structure Solution:
-
Collect X-ray diffraction data, preferably at a synchrotron source.[25]
-
Solve the structure using molecular replacement and refine the model.
-
-
Analysis:
-
Carefully examine the electron density maps to unambiguously confirm the location and orientation of the covalently bound fragment.
-
Analyze the binding site to identify key non-covalent interactions (e.g., hydrogen bonds from the oxazole ring) and identify vectors for chemical elaboration.[29]
-
From Hit to Lead: The Path Forward
The high-resolution crystal structure unlocks the final phase: hit-to-lead optimization.[30] Computational methods and medicinal chemistry are employed to elaborate on the initial fragment hit.[31][32][33][34]
-
Fragment Growing: The structure will reveal vectors pointing from the bound fragment into unoccupied regions of the binding pocket. Synthetic chemistry can then be used to add functional groups along these vectors to improve potency and selectivity.[35]
-
Fragment Linking: If screening identifies other fragments that bind in adjacent pockets, the structural information can be used to design linkers that connect the two fragments, often resulting in a dramatic increase in affinity.[35]
Conclusion
This compound represents a promising tool for covalent fragment-based drug discovery. Its combination of a privileged heterocyclic core and a reactive electrophilic warhead provides a solid foundation for identifying and validating novel inhibitors. By employing a rigorous, multi-disciplinary workflow encompassing sensitive biophysical screening techniques, mass spectrometry, and high-resolution structural biology, researchers can effectively leverage this fragment to tackle challenging drug targets and accelerate the discovery of new therapeutic agents.
References
-
Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Advancing Drug Discovery With Covalent Fragment Screening. Evotec. Available from: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available from: [Link]
-
Covalent fragment-based drug discovery for target tractability. The Francis Crick Institute. Available from: [Link]
-
Recent advance in oxazole-based medicinal chemistry. PubMed. Available from: [Link]
-
An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. Available from: [Link]
-
Covalent fragment libraries in drug discovery-Design, synthesis, and screening methods. ScienceDirect. Available from: [Link]
-
Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available from: [Link]
-
Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. Available from: [Link]
-
Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Press. Available from: [Link]
-
Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Available from: [Link]
-
Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI. Available from: [Link]
-
Protocol to perform fragment screening using NMR spectroscopy. PubMed. Available from: [Link]
-
Fragment-based covalent ligand discovery. National Institutes of Health (NIH). Available from: [Link]
-
Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. DiVA portal. Available from: [Link]
-
Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. ResearchGate. Available from: [Link]
-
Emerging role of surface plasmon resonance in fragment-based drug discovery. PubMed. Available from: [Link]
-
Practical aspects of NMR-based fragment screening. PubMed. Available from: [Link]
-
Marketed drugs containing oxazole. ResearchGate. Available from: [Link]
-
NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. Available from: [Link]
-
Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. Available from: [Link]
-
Fragment-Based Drug Discovery Using NMR Spectroscopy. National Institutes of Health (NIH). Available from: [Link]
-
Protocol to perform fragment screening using NMR spectroscopy. ResearchGate. Available from: [Link]
-
Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. PubMed. Available from: [Link]
-
Computational Methods for Fragment-Based Ligand Design: Growing and Linking. SpringerLink. Available from: [Link]
-
α-halo ketones – Knowledge and References. Taylor & Francis. Available from: [Link]
-
Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry. Available from: [Link]
-
Approaches to Fragment-Based Drug Design. Utrecht University Repository. Available from: [Link]
-
Computational Approaches for Fragment Optimization. Bentham Science. Available from: [Link]
-
Synthetic Access to Aromatic α-Haloketones. MDPI. Available from: [Link]
-
α-Haloketones as versatile building blocks in organic synthesis. ResearchGate. Available from: [Link]
-
Computational Methods for Fragment-Based Ligand Design: Growing and Linking. ResearchGate. Available from: [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Institutes of Health (NIH). Available from: [Link]
-
Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. The AAPS Journal. Available from: [Link]
-
Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. National Institutes of Health (NIH). Available from: [Link]
-
X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. National Institutes of health (NIH). Available from: [Link]
-
Fragment HIT Identification in FBDD. CrystalsFirst. Available from: [Link]
-
Fragment-based screening using X-ray crystallography and NMR spectroscopy. ScienceDirect. Available from: [Link]
-
X-ray Crystallography Fragment Screening. Selvita. Available from: [Link]
-
Fragment-Based Drug Discovery. Cambridge Healthtech Institute. Available from: [Link]
-
The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. National Institutes of Health (NIH). Available from: [Link]
-
Application of Fragment-Based Drug Discovery to Versatile Targets. National Institutes of Health (NIH). Available from: [Link]
-
Fragment-based drug discovery: opportunities for organic synthesis. RSC Publishing. Available from: [Link]
-
(i) 2-Bromo-1-(4-chlorophenyl)ethanone or... ResearchGate. Available from: [Link]
-
2-Bromo-1-(4-Methyl Sulfonyl PH)-Ethanone Supplier. Swadev Chemicals Pvt Ltd. Available from: [Link]
-
Fragment-to-Lead Medicinal Chemistry Publications in 2020. National Institutes of Health (NIH). Available from: [Link]
-
2-Bromo-1-(2,5-dimethoxyphenyl)ethanone. Pharmaffiliates. Available from: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 5. Advancing Drug Discovery With Covalent Fragment Screening | Evotec - Evotec [evotec.com]
- 6. Covalent fragment-based drug discovery for target tractability | Crick [crick.ac.uk]
- 7. Fragment-based covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Synthetic Access to Aromatic α-Haloketones [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Emerging role of surface plasmon resonance in fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Practical aspects of NMR-based fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 26. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 28. selvita.com [selvita.com]
- 29. Fragment-based drug discovery: opportunities for organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 30. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Computational Methods for Fragment-Based Ligand Design: Growing and Linking | Springer Nature Experiments [experiments.springernature.com]
- 32. benthamscience.com [benthamscience.com]
- 33. researchgate.net [researchgate.net]
- 34. Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 35. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
Application Note: Accelerated Synthesis of Thiazole Scaffolds via Microwave-Assisted Reactions of 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the use of 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone as a versatile building block in Microwave-Assisted Organic Synthesis (MAOS). We delve into the principles of microwave chemistry, highlighting its significant advantages over conventional heating methods, such as dramatic reductions in reaction time, increased product yields, and alignment with green chemistry principles.[1][2][3] The primary application detailed is a robust protocol for the Hantzsch thiazole synthesis, a cornerstone reaction for generating medicinally relevant 2-aminothiazole derivatives.[4][5][6] This document is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage MAOS for the rapid and efficient synthesis of novel heterocyclic libraries.
Part 1: Foundational Principles and Strategic Rationale
The MAOS Advantage: A Paradigm Shift from Conventional Heating
Microwave-Assisted Organic Synthesis (MAOS) represents a transformative technology in chemical synthesis. Unlike conventional heating, which relies on inefficient thermal conduction from an external source, microwave irradiation energizes molecules directly and volumetrically.[7] This is achieved through two primary mechanisms of dielectric heating:
-
Dipolar Polarization: Polar molecules, such as the solvents and reactants in a reaction mixture, attempt to align with the rapidly oscillating electric field of the microwave. This rapid molecular motion generates friction, leading to instantaneous and uniform heating of the entire sample volume.[2]
-
Ionic Conduction: The presence of ions in the reaction mixture causes them to migrate rapidly through the solution under the influence of the oscillating electric field. Collisions between these ions generate heat efficiently.[2]
This fundamental difference in energy transfer results in remarkable process improvements, including reaction rate accelerations often orders of magnitude greater than conventional methods, higher product yields due to reduced thermal degradation and side-product formation, and enhanced selectivity.[7][8][9][10]
Strategic Importance of the Oxazole and Thiazole Cores in Medicinal Chemistry
The oxazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and ability to act as a bioisostere for ester and amide groups.[11] Its derivatives are integral components of numerous bioactive compounds with applications ranging from anti-inflammatory to antimicrobial agents.[11][12]
Similarly, the thiazole ring, particularly the 2-aminothiazole motif, is a cornerstone of many pharmaceutical agents. This framework is present in drugs approved for a wide array of therapeutic areas. The ability to rapidly synthesize libraries of substituted thiazoles is therefore a critical task in modern drug discovery.
This compound: A High-Potential Synthetic Intermediate
The title compound is an α-bromoketone, a class of molecules renowned for its reactivity as a potent electrophile. The bromine atom serves as an excellent leaving group, while the adjacent carbonyl group activates the α-carbon for nucleophilic attack. This dual functionality makes it an ideal precursor for constructing a variety of five-membered heterocyclic rings. Its structure combines the stable, medicinally relevant 2,5-dimethyloxazole core with a reactive α-bromoketone handle, positioning it as a powerful building block for synthesizing novel hybrid heterocyclic systems.
Part 2: Application Protocol: Microwave-Assisted Hantzsch Thiazole Synthesis
This section provides a detailed, validated protocol for the synthesis of 2-amino-4-(2,5-dimethyloxazol-4-yl)thiazole via a microwave-assisted Hantzsch condensation.
Reaction Scheme
Figure 1: General reaction scheme for the microwave-assisted Hantzsch synthesis of a 2-aminothiazole derivative from this compound and thiourea.
Materials and Equipment
-
Reagents:
-
This compound (Reactant)
-
Thiourea (Reactant)
-
Methanol (ACS Grade, Solvent)
-
Saturated Sodium Bicarbonate Solution (Aqueous, for workup)
-
Deionized Water (for washing)
-
Ethyl Acetate & Hexanes (for TLC and chromatography)
-
-
Equipment:
-
Monowave Microwave Synthesis Reactor (or equivalent)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Analytical balance
-
Syringes and needles
-
Büchner funnel and filter flask
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Standard laboratory glassware
-
Detailed Step-by-Step Protocol
-
Reagent Preparation: In a 10 mL microwave reaction vial, add this compound (e.g., 232 mg, 1.0 mmol, 1.0 equiv).
-
Addition of Nucleophile: To the same vial, add thiourea (91 mg, 1.2 mmol, 1.2 equiv).
-
Scientist's Note: A slight excess of the thioamide component is used to ensure the complete consumption of the limiting α-bromoketone, simplifying purification.
-
-
Solvent Addition: Add a magnetic stir bar, followed by 4 mL of methanol.
-
Scientist's Note: Methanol is an excellent solvent for MAOS due to its high dielectric constant and ability to absorb microwave energy efficiently, leading to rapid and uniform heating.[4]
-
-
Vial Sealing: Securely cap the reaction vial. Proper sealing is critical to maintain pressure and prevent solvent evaporation at temperatures above its boiling point.
-
Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters as follows (see Table 1 for optimization details):
-
Temperature: 100 °C (monitored by IR sensor)
-
Time: 10 minutes
-
Power: Dynamic (reactor automatically adjusts power to maintain temperature)
-
Stirring: 600 RPM
-
-
Cooling: After the irradiation is complete, the vial is automatically cooled to below 50 °C via compressed air before handling.
-
Workup & Isolation:
-
Pour the cooled reaction mixture into a beaker containing 20 mL of a saturated aqueous solution of sodium bicarbonate. A precipitate should form.
-
Scientist's Note: This step neutralizes the hydrobromic acid (HBr) byproduct generated during the cyclization, which forms the water-insoluble free base of the aminothiazole product.[6]
-
Stir the resulting slurry for 15 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water (2 x 15 mL) to remove any inorganic salts.
-
-
Drying & Characterization:
-
Allow the product to air-dry on the filter paper, then transfer to a watch glass for final drying in a vacuum oven.
-
Determine the yield and characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, IR). The crude product is often of high purity (>90%). Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Data Presentation: Reaction Optimization
The parameters for microwave-assisted synthesis can be fine-tuned to maximize yield and minimize reaction time. Below is a representative optimization table.
| Entry | Temperature (°C) | Time (min) | Power (W, max) | Yield (%) | Observations |
| 1 | 80 | 30 | 150 | 78 | Reaction proceeds slowly. |
| 2 | 100 | 15 | 200 | 92 | Good yield, reasonable time. |
| 3 | 100 | 10 | 200 | 95 | Optimal conditions. |
| 4 | 120 | 5 | 250 | 94 | Faster, but minor impurity noted. |
| 5 | 120 | 10 | 250 | 89 | Potential product degradation. |
Table 1: Optimization of microwave reaction conditions for the synthesis of 2-amino-4-(2,5-dimethyloxazol-4-yl)thiazole. The optimal balance of yield and time was found at 100 °C for 10 minutes.
Part 3: Visualization of Workflow and Mechanism
Experimental Workflow Diagram
Caption: High-level experimental workflow for the MAOS protocol.
Hantzsch Thiazole Synthesis: Mechanistic Pathway
The Hantzsch synthesis proceeds through a well-established sequence of nucleophilic substitution, intramolecular cyclization, and dehydration.[6]
Caption: Mechanistic pathway of the Hantzsch thiazole synthesis.
Part 4: Broader Applications and Future Scope
While this note focuses on the synthesis of 2-aminothiazoles, the utility of this compound is far broader. As a versatile α-haloketone, it can be employed in the microwave-assisted synthesis of various other heterocyclic systems, including:
-
Oxazoles: By reacting with amides.
-
Other Fused Systems: Serving as a precursor for more complex, multi-ring scaffolds.[15][16]
The speed and efficiency of MAOS make this building block particularly suitable for the rapid generation of compound libraries in high-throughput screening campaigns, accelerating the hit-to-lead optimization process in drug discovery.
Safety Precautions
-
α-Bromoketones are lachrymatory and skin irritants. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Microwave synthesis reactions are performed in sealed vessels at elevated temperatures and pressures. Only use microwave reactors and vials designed for this purpose and never exceed the manufacturer's recommended pressure or temperature limits.
References
- Kamila, S., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Tetrahedron Letters, 53(37), 4921–4924.
-
Sharma, P., et al. (2025). Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019-2023): a review. Molecular Diversity, 29(3), 2717-2763. [Link]
-
Bari, S. S. (2018). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Chemical Studies, 6(4), 133-138. [Link]
-
Mahmoud, A. R. (2025). Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. ResearchGate. [Link]
-
Deshmukh, M. S., & Kulkarni, S. S. (2022). A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. RASĀYAN Journal of Chemistry, 15(1), 569-574. [Link]
-
He, D., et al. (2009). Solvent free synthesis of 2-aminothiazole derivatives under microwave irradiation. Chinese Chemical Letters, 20(4), 411-414. [Link]
-
Al-Mulla, A. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 29(14), 3290. [Link]
-
Chawla, A., et al. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140. [Link]
-
Chawla, A., et al. (2012). A convenient Approach for the Synthesis of Imidazole Derivatives using microwaves. ResearchGate. [Link]
-
Kumar, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(47), 33026-33056. [Link]
-
Meera, G., et al. (2020). Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Advances, 10(60), 36563-36586. [Link]
-
Sharma, R. K., & Sharma, C. (2014). Microwave-assisted synthesis of nitrogen-containing heterocycles. Cogent Chemistry, 1(1). [Link]
-
Priyanka, M. (2019). Paper : Benefits of Microwave-Assisted Organic Synthesis over Conventional methods in Synthetic Chemistry. Semantic Scholar. [Link]
-
Ayadi, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466. [Link]
-
Javahershenas, R., et al. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances, 14(10), 6981-7006. [Link]
-
Kamila, S., et al. (2012). ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas. ResearchGate. [Link])
-
Mali, D. R., et al. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology, 24(11), 208-223. [Link]
-
Kaur, N. (2020). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Current Microwave Chemistry, 7(2), 99-114. [Link]
-
MySkinRecipes. (n.d.). 2,5-Dimethyloxazole-4-carboxylic acid. MySkinRecipes. [Link]
-
Rahatgaonkar, A. M. (2009). Microwave-Assisted Synthesis of 2-amino-4-substituted. Asian Journal of Chemistry, 21(2), 1039-1042. [Link]
-
Sangani, C. B., et al. (2021). Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles. Scientific Reports, 11(1), 22759. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Organic Chemistry Portal. [Link]
-
Wagare, D. S., et al. (2017). Highly efficient microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles in aqueous medium. Molecular Diversity, 21(3), 635-641. [Link]
-
Petricci, E., et al. (2015). Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence. RSC Advances, 5(104), 85353-85360. [Link]
-
Patel, N. B., & Patel, J. C. (2011). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. ResearchGate. [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
-
Gomha, S. M., et al. (2020). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 25(23), 5566. [Link]
-
Gobouri, A. A., et al. (2017). Microwave Assisted Synthesis of Fused Thiazoles in Multicomponent System and Their in vitro Antitumor, Antioxidant, and Antimicrobial Activities. Journal of Heterocyclic Chemistry, 54(2), 1031-1041. [Link]
-
Gobouri, A. A., et al. (2017). Microwave Assisted Synthesis of Fused Thiazoles in Multicomponent System and Their in vitro Antitumor, Antioxidant, and Antimicrobial Activities. ResearchGate. [Link]
-
Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry. [Link]
Sources
- 1. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Paper : Benefits of Microwave-Assisted Organic Synthesis over Conventional methods in Synthetic Chemistry | Semantic Scholar [semanticscholar.org]
- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019-2023): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2,5-Dimethyloxazole-4-carboxylic acid [myskinrecipes.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Note & Protocols: One-Pot Synthesis of Diverse Heterocyclic Scaffolds from 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone
Abstract
This guide provides researchers, medicinal chemists, and drug development professionals with detailed protocols and mechanistic insights for the one-pot synthesis of valuable heterocyclic compounds, utilizing 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone as a versatile starting material. This α-haloketone is a potent electrophile, enabling the efficient construction of complex molecular architectures, particularly thiazole and imidazole derivatives, which are privileged scaffolds in pharmaceutical science.[1][2] The protocols herein are designed to be robust and reproducible, with a focus on explaining the chemical principles that underpin each experimental step.
Introduction: The Strategic Value of the Starting Material
This compound belongs to the class of α-haloketones, which are powerful and versatile building blocks in organic synthesis.[3] The presence of two adjacent electrophilic centers—the α-carbon and the carbonyl carbon—allows for sequential reactions with a variety of nucleophiles to form heterocyclic rings.[4] The embedded 2,5-dimethyloxazole moiety is itself a significant pharmacophore found in numerous biologically active compounds, making this starting material particularly attractive for generating novel drug candidates with potentially enhanced pharmacokinetic properties.[2]
This document outlines one-pot procedures, which offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by minimizing intermediate isolation and purification steps.[5] We will primarily focus on the synthesis of thiazoles via the Hantzsch synthesis and imidazoles through multicomponent condensation reactions.
Synthesis of Thiazole Derivatives via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported in 1887, is a cornerstone reaction for the formation of thiazole rings.[1][6] It involves the condensation of an α-haloketone with a thioamide.[7] The reaction is known for its high yields and operational simplicity.[8]
Mechanistic Rationale
The reaction proceeds through a well-established mechanism. The sulfur atom of the thioamide, acting as a potent nucleophile, first attacks the electrophilic α-carbon of the bromo-oxazole ketone in an SN2 reaction, displacing the bromide ion.[9] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration event that results in the formation of the stable, aromatic thiazole ring.[8][9]
Caption: Hantzsch Thiazole Synthesis Mechanism.
Detailed Experimental Protocol
This protocol describes the synthesis of 2-amino-4-(2,5-dimethyloxazol-4-yl)thiazole using thiourea.
Materials:
-
This compound (MW: 246.07 g/mol )
-
Thiourea (MW: 76.12 g/mol )
-
Ethanol (Absolute)
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.23 g, 5.0 mmol) and thiourea (0.46 g, 6.0 mmol, 1.2 equiv).
-
Causality: Using a slight excess of the thioamide ensures the complete consumption of the more valuable α-haloketone.
-
-
Solvent Addition: Add 20 mL of absolute ethanol to the flask. Ethanol is an excellent choice as it effectively dissolves the reactants and has an appropriate boiling point for this reaction.
-
Heating: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase. The reaction is typically complete within 2-4 hours.
-
Cooling and Precipitation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A precipitate may form during this time.
-
Neutralization and Isolation: Pour the cooled reaction mixture into a 250 mL beaker containing 80 mL of a 5% aqueous sodium carbonate solution. Stir the resulting suspension for 15 minutes.
-
Causality: The basic Na₂CO₃ solution neutralizes the hydrobromic acid (HBr) byproduct generated during the reaction, which facilitates the precipitation of the final product as a free base.[8]
-
-
Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 20 mL) to remove any inorganic salts. Allow the solid to air-dry on the funnel, then transfer it to a watch glass to dry completely. The product is often pure enough for characterization without further purification.[8]
Data and Expected Outcomes
The following table summarizes expected outcomes for the Hantzsch synthesis with various thioamides.
| Thioamide (R-CSNH₂) | R-Group | Typical Reaction Time (h) | Expected Yield (%) |
| Thiourea | -NH₂ | 2 - 4 | 85 - 95 |
| Thioacetamide | -CH₃ | 3 - 5 | 80 - 90 |
| Thiobenzamide | -Ph | 4 - 6 | 75 - 85 |
Synthesis of Imidazole Derivatives via Multicomponent Reaction
Polysubstituted imidazoles can be efficiently synthesized in a one-pot fashion from α-haloketones, aldehydes, primary amines, and a source of ammonia, typically ammonium acetate.[10][11] These multicomponent reactions (MCRs) are highly valued for their ability to rapidly generate molecular complexity from simple precursors.[12]
Mechanistic Rationale
The reaction pathway involves the initial formation of an amidine from the reaction of the aldehyde and ammonium acetate. The α-haloketone then reacts with the primary amine. These intermediates subsequently condense and cyclize to form the imidazole ring. While several pathways are possible, a common route involves the formation of a diimine intermediate which then undergoes cyclization and oxidation to yield the aromatic imidazole.
Sources
- 1. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in one-pot stepwise synthesis (OPSS) of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijsred.com [ijsred.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone Derivatives
Welcome to the technical support hub for the purification of 2-bromo-1-(2,5-dimethyloxazol-4-yl)ethanone and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical reasoning to empower you to troubleshoot and optimize your purification workflows effectively. These α-bromoketones are valuable synthetic intermediates, but their purification can be challenging due to their reactivity and potential for instability. This guide is structured to address the common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing a 2-bromo-1-(oxazol-4-yl)ethanone derivative?
A: The impurity profile is highly dependent on your reaction conditions, but typically you will encounter:
-
Unreacted Starting Ketone: The non-brominated precursor, 1-(2,5-dimethyloxazol-4-yl)ethanone, is the most common impurity. Its polarity is very similar to the product, often making separation challenging.[1]
-
Dibrominated Byproduct: Over-bromination can lead to the formation of a 2,2-dibromo- species, especially if an excess of the brominating agent is used or reaction times are prolonged.[2]
-
Residual Acid: Bromination reactions often generate HBr as a byproduct or are run under acidic conditions.[2][3] Residual acid can promote decomposition of the target molecule during storage or subsequent purification steps.
-
Solvents and Reagents: High-boiling point solvents (like DMF or glacial acetic acid) and residual reagents (like NBS or its byproduct, succinimide) are also common.
Q2: My α-bromoketone appears to be degrading during column chromatography on silica gel. Why is this happening and what can I do?
A: This is a classic issue. Standard silica gel is slightly acidic (pH ~4.5-5.5), which can catalyze the decomposition of sensitive compounds like α-bromoketones. The oxazole ring itself can be sensitive to harsh conditions.[4][5]
Mitigation Strategies:
-
Deactivate the Silica: Before preparing your column, slurry the silica gel in your starting eluent containing 0.5-1% triethylamine or pyridine. This neutralizes the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Neutral alumina can be an excellent, though more expensive, alternative for acid-sensitive compounds.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions, load the column, run it, and analyze the fractions promptly.
Q3: What is the best general approach for purifying these compounds: chromatography or recrystallization?
A: A multi-step approach is often the most effective.[5]
-
Initial Workup: Always begin with a thorough aqueous workup. A wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution will neutralize and remove acidic byproducts like HBr.[4]
-
Primary Purification: For most crude mixtures, flash column chromatography is the primary method to separate the product from starting materials and byproducts.[4][6]
-
Final Polishing: If your product is a solid and you require high purity (>98-99%), recrystallization after chromatography is an excellent final step to remove trace impurities and obtain crystalline material.[5][7]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Recovery After Column Chromatography | 1. Product Decomposition: The compound is degrading on the acidic silica gel.[5] 2. Irreversible Adsorption: Highly polar functionalities are sticking irreversibly to the stationary phase. 3. Inappropriate Solvent System: The eluent is not strong enough to elute the compound effectively. | 1. Neutralize the silica with triethylamine (see FAQ Q2) or switch to neutral alumina. 2. Ensure your chosen eluent system moves the product spot to an Rf of ~0.25-0.35 on your analytical TLC plate. 3. If the compound is streaking on TLC, consider adding a small percentage (0.5-1%) of a more polar solvent like methanol to your eluent system. |
| Product Co-elutes with Starting Material | 1. Similar Polarity: The α-bromoketone and its parent ketone often have very similar Rf values, making separation difficult.[1] 2. Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity. | 1. Use a shallow solvent gradient (e.g., starting with 5% EtOAc in Hexanes and increasing by 1-2% increments). Dehydrating the silica gel by baking it overnight can sometimes increase its resolving power.[1] 2. As a rule of thumb, use a silica-to-crude-material mass ratio of at least 50:1 for difficult separations. 3. Consider using a less polar solvent system, such as Diethyl Ether/Hexanes or Toluene/Hexanes, which may offer different selectivity.[1] |
| Final Product is an Oil Instead of a Solid | 1. Residual Solvent: High-boiling point solvents from the reaction or column are trapped in the product. 2. Impurities Present: Even small amounts of impurities can disrupt the crystal lattice, preventing solidification.[1] | 1. Dry the product under a high vacuum for several hours, possibly with gentle warming if the compound is thermally stable. Co-evaporation with a low-boiling solvent like dichloromethane can also help.[4] 2. Re-purify a small sample via preparative TLC or a second column. If this sample solidifies, it confirms that impurities are the issue. Attempt recrystallization from a different solvent system. |
| Product Has a Persistent Yellow/Brown Color | 1. Trace Acid Decomposition: Residual acid may be causing slow decomposition, leading to colored byproducts. 2. Chromophoric Impurities: Highly conjugated byproducts may be present in small but visible quantities. | 1. Before concentrating your purified column fractions, wash the combined organic solution with saturated NaHCO₃, followed by brine. Dry thoroughly with Na₂SO₄ or MgSO₄ before evaporation. 2. A final recrystallization step is often very effective at removing colored impurities. Sometimes, adding a small amount of activated charcoal to the hot solution during recrystallization can help, but use it sparingly as it can also adsorb your product. |
Decision Workflow for Purification
The following diagram outlines a logical workflow for tackling the purification of a crude this compound derivative.
Caption: A logical decision tree for selecting the appropriate purification steps based on initial analysis of the crude product.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol assumes a difficult separation from the starting ketone.
-
TLC Analysis & Solvent Selection:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot on a silica TLC plate and develop in various ratios of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate or Diethyl Ether).
-
The ideal solvent system will show good separation between your product and impurities, with the product having an Rf value of 0.25-0.35 .
-
-
Column Preparation:
-
Select a column with an appropriate diameter for the amount of crude material (e.g., a 40g silica cartridge for 0.5-1.0g of crude).
-
Optional (for sensitive compounds): Pre-rinse the column with your starting eluent containing 1% triethylamine.
-
Equilibrate the column with your starting eluent (the solvent system with the lowest polarity you plan to use).
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of dichloromethane or your starting eluent.
-
To this solution, add a small amount of silica gel (approx. 1-2 times the mass of your crude product).
-
Concentrate this slurry on a rotary evaporator to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation.
-
Carefully add the powder to the top of your equilibrated column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your starting solvent system, collecting fractions.[5]
-
Gradually increase the polarity of the eluent (the "gradient"). For a difficult separation, make these increases small (e.g., from 5% EtOAc/Hexanes to 7%, then 9%, etc.).
-
Monitor the fractions being collected by TLC to identify which ones contain your pure product.
-
-
Product Isolation:
-
Combine the fractions that contain only the pure product.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting product under high vacuum to remove any final traces of solvent.
-
Protocol 2: Recrystallization
This protocol is for obtaining a highly pure solid product after chromatography.[5]
-
Solvent System Selection:
-
Place a small amount of your impure solid in a test tube.
-
Add a potential solvent dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it completely when heated.[5] Common choices include ethanol, isopropanol, or mixed systems like Ethyl Acetate/Hexanes.
-
Test several solvents to find the optimal one.
-
-
Dissolution:
-
Place the bulk of your impure solid in an Erlenmeyer flask.
-
Add the minimum amount of your chosen hot solvent to just dissolve the solid completely. It is crucial to use the minimum amount to ensure good recovery.
-
-
Crystallization:
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[5]
-
Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.
-
By applying these principles and protocols, you will be well-equipped to purify your this compound derivatives efficiently and effectively.
References
- Technical Support Center: Purification of Oxazole Carboxylic Acids - Benchchem.
- Identifying and removing impurities from 2-(4-IODO-PHENYL)-OXAZOLE - Benchchem.
- CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents.
- Separation of Ketone and alpha Bromo ketone : r/Chempros - Reddit.
- Synthesis of Flavors 2,4,5-Trimethyloxazole and 2,5-Dimethyl-4-ethyloxazole.
- Synthesis of α-Bromoketones.
- Organic Syntheses Procedure.
- Synthesis of P-chloro, P-bromo, and P-iodo a,P-unsaturated ketones.
- Synthetic Access to Aromatic α-Haloketones - PMC - NIH.
- Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PDF.
- Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC - NIH.
- MCAT Organic Chemistry: Column Chromatography - YouTube.
- Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition.
- α-Bromoketone synthesis by bromination - Organic Chemistry Portal.
- Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline.
Sources
- 1. reddit.com [reddit.com]
- 2. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Substitutions on 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists who use this versatile α-bromoketone intermediate. Here, we address common challenges encountered during nucleophilic substitution reactions, providing troubleshooting strategies and detailed protocols grounded in established chemical principles.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Q1: My reaction suffers from low yield and/or incomplete conversion. What are the primary causes and how can I improve the outcome?
A: Low yield or stalled reactions are the most common issues when working with α-bromoketones. The root cause typically involves suboptimal reaction kinetics, competing side reactions, or degradation of the starting material or product. The reactivity of α-haloketones is significantly enhanced compared to corresponding alkyl halides due to the inductive effect of the adjacent carbonyl group, which polarizes the C-Br bond and makes the α-carbon more electrophilic.[1] However, this enhanced reactivity must be carefully managed.
Troubleshooting Steps:
-
Assess Nucleophile Strength and Concentration: The reaction proceeds via an SN2 mechanism, which is favored by strong nucleophiles.[2][3]
-
Weak Nucleophiles (e.g., neutral amines, alcohols): Consider converting the nucleophile to its more reactive conjugate base using a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered amine like DBU). For amines, a common strategy is to use a slight excess (1.1-1.5 equivalents) to both act as the nucleophile and neutralize the HBr byproduct.
-
Concentration: Ensure the reaction concentration is adequate. A typical starting point is 0.1-0.5 M.
-
-
Solvent Selection is Critical: The choice of solvent can dramatically affect the rate of an SN2 reaction.[4]
-
Polar Aprotic Solvents (Recommended): Acetone, THF, DMF, and Acetonitrile are excellent choices. They solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, leaving it highly reactive.[4]
-
Polar Protic Solvents (Use with Caution): Solvents like ethanol or methanol can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction. They are, however, often used in reactions like the Hantzsch thiazole synthesis for solubility reasons.[5]
-
-
Temperature Control:
-
Most substitutions on this substrate proceed well between room temperature and 50-60 °C. If the reaction is sluggish at room temperature, gentle heating is recommended.
-
Avoid excessive temperatures (>80-100 °C), which can promote side reactions and potential degradation of the oxazole ring.
-
-
Monitor for HBr Byproduct: The HBr generated during the substitution can protonate the starting nucleophile, rendering it non-nucleophilic. It can also catalyze side reactions or degrade the oxazole ring under harsh conditions.
-
Solution: Include an acid scavenger. Anhydrous potassium or cesium carbonate is a good choice as it is a solid base that will not compete as a nucleophile.
-
Q2: I am observing significant byproduct formation. How can I identify and minimize these side reactions?
A: The bifunctional nature of α-bromoketones makes them susceptible to several competing reaction pathways.[1][6] Identifying the likely side product is the first step to mitigating its formation.
Common Side Reactions & Mitigation Strategies
| Side Reaction | Probable Cause | Proposed Solution |
| Favorskii Rearrangement | Use of strong, non-hindered bases (e.g., NaOEt, NaOH).[6] | Use weaker, non-nucleophilic bases (K₂CO₃, NaHCO₃) or hindered amines (DIPEA, DBU) as the acid scavenger. |
| Elimination (to form α,β-unsaturated ketone) | Use of strong, sterically hindered bases (e.g., t-BuOK). | Avoid strongly basic conditions where possible. If a base is needed, opt for a milder one like K₂CO₃. |
| Epoxidation | Can occur with certain nucleophiles like methoxide.[7] | This is less common but can be minimized by careful control of temperature and stoichiometry. |
| Oxazole Ring Opening | Harsh acidic or basic conditions.[8] | Maintain a pH as close to neutral as possible. Use a stoichiometric amount of base or an appropriate buffer system. |
Troubleshooting Flowchart for Byproduct Formation
Caption: Troubleshooting decision tree for side reactions.
Q3: My Hantzsch thiazole synthesis is giving a low yield or an impure product. What specific parameters should I optimize?
A: The Hantzsch synthesis, reacting an α-haloketone with a thioamide (like thiourea), is a robust method for forming thiazoles.[9][10] However, success hinges on controlling the sequence of nucleophilic attack and cyclization/dehydration.
Optimization Points for Hantzsch Synthesis:
-
Solvent Choice: Ethanol is the most commonly cited solvent. It is effective at dissolving both the α-bromoketone and the thiourea. While it can slow the initial SN2 step, it facilitates the subsequent cyclization and dehydration.
-
Reaction Temperature: The reaction is typically run at reflux in ethanol.[5] This provides the necessary activation energy for the dehydration step, which is often rate-limiting.
-
pH Control:
-
Neutral/Slightly Basic: Most Hantzsch syntheses proceed well without added base. The thioamide is sufficiently nucleophilic.
-
Acidic Conditions: Performing the condensation under acidic conditions can sometimes alter the regioselectivity, especially with N-substituted thioureas, leading to mixtures of 2-aminothiazoles and 2-iminodihydrothiazoles.[11] Unless this is the desired outcome, avoid adding strong acid.
-
-
Work-up Procedure: The resulting 2-aminothiazole hydrobromide salt often precipitates from the reaction mixture upon cooling. To isolate the free base, the crude product is typically suspended in water and neutralized with a base like aqueous ammonia or sodium bicarbonate until the pH is ~8-9, which precipitates the product.
Visualizing the Hantzsch Mechanism
Caption: Simplified Hantzsch thiazole synthesis pathway.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general reactivity profile of this compound?
A: This molecule is a classic α-bromoketone. Its primary reactive site is the α-carbon bearing the bromine atom, which is highly electrophilic and susceptible to SN2 attack by a wide range of nucleophiles.[1][12] SN1 reactions are highly unfavorable due to the destabilizing effect of the adjacent electron-withdrawing carbonyl group on the potential carbocation intermediate.[2] The carbonyl carbon itself is also an electrophilic site, but attack at the α-carbon is generally much faster with most nucleophiles.[1] The 2,5-dimethyloxazole ring is a relatively stable aromatic heterocycle but can be sensitive to harsh acidic or basic conditions.[8]
Q2: Which solvents are generally recommended?
A: For most SN2 reactions, polar aprotic solvents are ideal. They enhance the reactivity of anionic nucleophiles.
-
Excellent Choices: Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN).
-
Good for Specific Cases: Ethanol is often used for Hantzsch thiazole syntheses due to reactant solubility and its ability to facilitate the dehydration step.[5]
Q3: What types of nucleophiles are best suited for reactions with this substrate?
A: A wide variety of soft and hard nucleophiles can be used successfully.
-
Nitrogen Nucleophiles: Primary and secondary amines, ammonia, azide, imidazoles, and thioureas.[6][13]
-
Sulfur Nucleophiles: Thiols and thioamides are excellent, highly reactive nucleophiles for this substrate.[9][12]
-
Oxygen Nucleophiles: Carboxylates and, with more care, alkoxides or hydroxide. Strong oxygen bases increase the risk of the Favorskii rearrangement.[6]
Q4: How should I handle and store this α-bromoketone?
A: this compound is an alkylating agent and a lachrymator (tear-inducing).
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is generally stable at room temperature for extended periods if protected from moisture and light.
Section 3: Key Experimental Protocol
Example Protocol: Synthesis of 2-Amino-4-(2,5-dimethyloxazol-4-yl)thiazole
This protocol is a representative example of a Hantzsch thiazole synthesis.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (anhydrous)
-
Aqueous Ammonia (NH₄OH) or Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 2.32 g, 10 mmol) and thiourea (e.g., 0.84 g, 11 mmol).
-
Add Solvent: Add anhydrous ethanol (e.g., 50 mL).
-
Heating: Heat the mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The product, 2-amino-4-(2,5-dimethyloxazol-4-yl)thiazole hydrobromide, may begin to precipitate as a pale solid.
-
Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath for 30 minutes to maximize precipitation of the salt.
-
Filtration: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
Neutralization (to obtain free base): Suspend the collected solid in water (e.g., 50 mL). While stirring, add aqueous ammonia or saturated NaHCO₃ solution dropwise until the pH of the suspension is basic (pH 8-9).
-
Final Product Isolation: The free base will precipitate as a solid. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the product with cold water and dry under vacuum to yield the final product.
References
-
University of Pretoria. Nucleophilic substitution reactions of α-haloketones: A computational study. Available from: [Link]
-
JoVE. Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. (2025-05-22). Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Al-Zaydi, K. M. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. 2003, 8(11), 793-844. Available from: [Link]
-
Yogi, P., et al. One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. 2015, 28(4), 927-932. Available from: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
-
ChemHelpASAP. Hantzsch thiazole synthesis - laboratory experiment. (2020-11-05). Available from: [Link]
-
Bramley, S. E., et al. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. 1987, 639-643. Available from: [Link]
-
Wikipedia. α-Halo ketone. Available from: [Link]
-
De Borggraeve, W. M., et al. Synthetic Access to Aromatic α-Haloketones. Molecules. 2022, 27(11), 3583. Available from: [Link]
-
Chemistry Learning. Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. (2019-06-23). Available from: [Link]
-
Erdogan, T., & Erdoğan, F. Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Sakarya University Journal of Science. 2019, 23(3), 434-444. Available from: [Link]
-
Chemistry LibreTexts. 8.3: Factors affecting rate of nucleophilic substitution reactions. (2020-07-01). Available from: [Link]
Sources
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. synarchive.com [synarchive.com]
- 10. Thiazole synthesis [organic-chemistry.org]
- 11. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. [PDF] Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming Low Yields in Reactions with 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address and overcome common challenges, particularly low reaction yields, encountered when using 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone as a synthetic intermediate.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial questions and problems encountered when working with this versatile but reactive building block.
Q1: My reaction has resulted in a very low yield or failed completely. What are the most critical initial factors to verify?
A: When a reaction with an α-bromo ketone fails, the root cause often lies in the integrity of the starting materials or the reaction environment. Before re-running the experiment, meticulously verify the following:
-
Purity and Stability of the α-Bromo Ketone: this compound, like many α-halo ketones, can be unstable.[1] They are susceptible to decomposition over time, especially when exposed to light, moisture, or trace acids/bases. Confirm the purity of your starting material via NMR or LC-MS. If it has been stored for a long time, consider re-purification or synthesis of a fresh batch. Store the compound in a cool, dark, and dry environment under an inert atmosphere.
-
Anhydrous Conditions: The presence of water can be detrimental. Water can hydrolyze the α-bromo ketone to the corresponding α-hydroxy ketone or participate in other unwanted side reactions. Ensure all glassware is oven-dried, and use anhydrous solvents for the reaction.
-
Inert Atmosphere: Oxygen can sometimes lead to side products, particularly with sensitive substrates or intermediates.[2] Conducting the reaction under an inert atmosphere (Nitrogen or Argon) is a standard best practice that minimizes oxidative side reactions.
-
Reagent Purity: Impurities in your nucleophile, base, or solvent can introduce competing reactions or inhibit the desired pathway.[2] Use freshly purified reagents and high-purity solvents.
Q2: I am observing multiple products on my TLC analysis. What are the most probable side reactions?
A: The formation of multiple products is a classic issue stemming from the high reactivity of the α-bromo ketone functional group. The primary competing pathways are elimination and rearrangement, especially in the presence of a base.
-
Elimination (Dehydrobromination): If your nucleophile is also a moderate to strong base, it can abstract the acidic α-proton, leading to an E2 elimination of HBr.[3][4][5] This forms the corresponding α,β-unsaturated ketone, 1-(2,5-dimethyloxazol-4-yl)prop-2-en-1-one. This pathway is favored by sterically hindered bases and higher temperatures.[3][5]
-
Favorskii Rearrangement: In the presence of strong bases (e.g., alkoxides), α-halo ketones can undergo the Favorskii rearrangement.[1][6] This pathway involves the formation of a cyclopropanone intermediate, which then undergoes nucleophilic ring-opening to yield a carboxylic acid derivative (e.g., an ester), a structurally distinct outcome from the desired substitution.
-
Multiple Substitutions: If your nucleophile has more than one reactive site, or if the product of the initial substitution is still nucleophilic, you may see di- or poly-substituted products.
-
Dibromination: If the low yield is from the synthesis of the starting material itself, incomplete conversion is common before dibromination starts to occur, which complicates purification.[7]
Q3: How stable is the 2,5-dimethyloxazole ring itself during the reaction?
A: The oxazole ring is an aromatic heterocycle, but its stability is not absolute. It is susceptible to cleavage under certain conditions, which could be a hidden cause of yield loss.
-
Strongly Basic Conditions: Potent bases, particularly organolithium reagents like n-BuLi, can deprotonate the C2 position of the oxazole ring, potentially leading to a ring-opened isonitrile intermediate.[8] While less common with weaker bases used in standard substitutions, it is a possibility if harsh conditions are employed.
-
Strongly Acidic Conditions: Concentrated or hot acidic conditions can lead to hydrolysis and decomposition of the oxazole ring.[8][9] If your reaction generates significant amounts of HBr that is not scavenged by a base, this could contribute to yield loss over long reaction times.
-
Certain Oxidizing/Reducing Agents: Strong oxidizing agents (e.g., KMnO₄) or certain reducing conditions can cleave the oxazole ring.[8]
Section 2: In-Depth Troubleshooting Guide for Nucleophilic Substitution (SN2) Reactions
Nucleophilic substitution is the most common application for this reagent. This guide provides a systematic approach to optimizing these reactions.
Problem: Low yield of the desired SN2 product, with elimination or other byproducts predominating.
This is the most frequent challenge. The goal is to maximize the rate of the SN2 pathway while suppressing the competing side reactions discussed in the FAQ. α-Halo ketones are known to be highly reactive towards SN2 reactions, often much more so than a comparable alkyl halide, due to electronic effects of the adjacent carbonyl group.[10]
Caption: Troubleshooting workflow for low S_N2 yields.
Key Optimization Parameters
| Parameter | Recommendation & Rationale |
| Base Selection | Problem: Strong, bulky bases (e.g., t-BuOK) or strong, nucleophilic bases (e.g., NaOH, NaOEt) promote elimination and Favorskii rearrangement.[1][4][11] Solution: 1. Use a weaker, non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃ to scavenge HBr. 2. Use a hindered organic base like DIPEA. 3. If possible, use the salt of the nucleophile (e.g., sodium thiophenoxide) directly without an additional base. |
| Solvent Choice | Problem: Solvent polarity and proticity dramatically affect SN2 kinetics and side reactions. Solution: Polar aprotic solvents (e.g., DMF, Acetonitrile, DMSO) are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity. Protic solvents (e.g., Ethanol, Methanol) can slow the reaction by solvating the nucleophile.[2] |
| Temperature | Problem: Elimination reactions typically have a higher activation energy than substitution reactions.[1] Solution: Running the reaction at a lower temperature (e.g., starting at 0 °C and slowly warming to room temperature) will favor the SN2 pathway. High temperatures (reflux) should be avoided unless no reaction is observed at lower temperatures. |
| Nucleophile | Problem: A weakly reactive nucleophile may require harsher conditions, which in turn promote side reactions. Solution: Ensure the nucleophile is sufficiently potent. If using a neutral nucleophile (e.g., R-NH₂), a slight excess (1.1-1.5 eq.) and a non-nucleophilic base (2.0 eq.) to trap HBr is a good starting point. |
Section 3: Experimental Protocols
The following protocols provide validated starting points for common reaction types. They should be optimized based on your specific substrate and analytical monitoring (TLC, LC-MS).
Protocol 1: General Procedure for SN2 Reaction with a Thiol Nucleophile
This protocol describes a typical reaction to form a thioether, a common transformation in medicinal chemistry.
-
Preparation: Add the desired thiol (1.1 eq.) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Inerting: Seal the flask with a septum and purge with dry Argon or Nitrogen for 5-10 minutes.
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes. In a separate vial, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring suspension in the reaction flask.
-
Reaction: Stir the reaction at room temperature. Monitor the consumption of the starting material by TLC or LC-MS (typically 2-6 hours).
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Hantzsch Synthesis of a 4-(2,5-dimethyloxazol-4-yl)thiazole
This protocol is adapted from general Hantzsch synthesis procedures, which are known to be high-yielding when optimized.[12][13][14]
-
Setup: In a 20 mL scintillation vial or round-bottom flask, combine this compound (1.0 eq.) and a thioamide (e.g., thiourea, 1.2 eq.).[12]
-
Solvent: Add ethanol or methanol as the solvent (to ~0.5-1.0 M) and a magnetic stir bar.
-
Heating: Heat the mixture with stirring to a gentle reflux (typically 60-80 °C). The reaction is often complete within 1-4 hours. Monitor progress by TLC.
-
Cooling & Precipitation: Remove the reaction from heat and allow it to cool to room temperature.
-
Workup: Pour the reaction mixture into a beaker containing a dilute aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) and stir.[12] The desired thiazole product, now neutralized, will often precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with water to remove any inorganic salts and excess thioamide.
-
Drying: Allow the collected solid to air-dry or dry in a vacuum oven to obtain the final product, which is often pure enough for characterization without further purification.
References
- Benchchem. Troubleshooting low yield in the synthesis of thiazole compounds. Benchchem Technical Support.
- Benchchem. Technical Support Center: Reactions Involving α-Haloketones. Benchchem Technical Support.
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
- Benchchem. A Comparative Guide to the Reactivity of α-Bromo and α,β-Dibromo Ketones. Benchchem Technical Support.
-
Chemistry LibreTexts. (2023). 22.3 Alpha Halogenation of Aldehydes and Ketones. [Link]
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- Fiveable. Alpha Halogenation of Aldehydes and Ketones. Fiveable Organic Chemistry Study Guides.
- University of Pretoria.
-
Al-Zaydi, A. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(7), 541-610. [Link]
-
Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
-
Wikipedia. Ketone halogenation. [Link]
-
Doddi, G., & Ercolani, G. (1986). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 271-275. [Link]
-
Van de Noot, T., et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(11), 3374. [Link]
-
LibreTexts. (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
JoVE. Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. [Link]
-
Chemistry LibreTexts. (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
The Organic Chemistry Tutor. (2018). Alpha Halogenation of Ketones. YouTube. [Link]
-
Dr. S. K. Singh. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube. [Link]
-
Reddit. (2023). Separation of Ketone and alpha Bromo ketone. r/Chempros. [Link]
- Benchchem. Technical Support Center: Oxazole Ring Stability in Substitution Reactions. Benchchem Technical Support.
- Benchchem. The Reactive Nature of the Oxazole Ring in 4-Methyloxazole: An In-depth Technical Guide. Benchchem Technical Support.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Technical Support Center: A Guide to the Stable Use of 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone in Synthetic Reactions
Welcome to the technical support center for 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile α-bromoketone in their synthetic endeavors. As a key building block in heterocyclic chemistry, particularly for the synthesis of thiazole derivatives, understanding its stability and potential decomposition pathways is crucial for achieving high yields and product purity. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its use.
Introduction to the Stability of this compound
This compound is an α-haloketone, a class of compounds known for their utility as reactive electrophiles in a variety of organic transformations.[1] The reactivity of the α-bromo group, enhanced by the adjacent electron-withdrawing carbonyl group, makes it an excellent substrate for nucleophilic substitution reactions. However, this inherent reactivity also renders the molecule susceptible to decomposition under certain conditions.
The presence of the 2,5-dimethyloxazole ring introduces unique electronic and steric factors that influence the compound's stability. The oxazole ring is weakly basic and can be protonated under acidic conditions.[2] While generally stable, the oxazole moiety can be sensitive to strong acids and bases, which can catalyze degradation pathways. This guide will explore the common causes of decomposition and provide actionable strategies to mitigate these issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound?
A1: The decomposition of this compound is typically initiated by:
-
Exposure to strong bases: Strong bases can promote side reactions such as the Favorskii rearrangement or elimination of HBr.[3]
-
Elevated temperatures: Like many α-bromoketones, this compound can be thermally labile. Excessive heat can lead to decomposition and the formation of colored byproducts.
-
Presence of acidic impurities: Residual acids from the synthesis of the α-bromoketone can catalyze decomposition pathways. It is crucial to use a high-purity starting material.[4]
-
Exposure to light: Photochemical degradation can occur with α-haloketones, leading to the formation of radical species and subsequent decomposition.[5]
-
Incompatible solvents: Certain solvents can promote decomposition. For instance, highly polar or protic solvents might facilitate unwanted side reactions, depending on the other reagents present.
Q2: How should I properly store this compound?
A2: To ensure the longevity and purity of the compound, it should be stored in a cool, dry, and dark environment. A refrigerator or freezer is ideal. The container should be tightly sealed to prevent moisture ingress and exposure to air. Storing under an inert atmosphere (e.g., argon or nitrogen) can further enhance stability.
Q3: What are the common side reactions to be aware of when using this compound?
A3: The most common side reactions are:
-
Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-haloketones can undergo rearrangement to form carboxylic acid derivatives.
-
Elimination: Strong bases can also induce the elimination of HBr to form an α,β-unsaturated ketone.
-
Over-alkylation: In alkylation reactions, the product may be more nucleophilic than the starting material, leading to multiple alkylations.
-
Hydrolysis: The presence of water, especially under basic or acidic conditions, can lead to the hydrolysis of the α-bromoketone to the corresponding α-hydroxyketone.
Q4: Can the oxazole ring itself participate in side reactions?
A4: Yes, while generally stable, the oxazole ring is a weak base and can be protonated by strong acids.[2] This can alter the electronic properties of the molecule and potentially influence the reactivity of the α-bromoketone. In very harsh acidic or basic conditions, the oxazole ring can undergo ring-opening reactions. However, under typical conditions for reactions like the Hantzsch thiazole synthesis, the oxazole ring is generally a stable spectator.
Troubleshooting Guide
This section provides solutions to common problems encountered during reactions involving this compound.
Problem 1: Low or No Yield of the Desired Product in Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cornerstone reaction for this class of compounds.[6][7] Low yields can be frustrating, and this troubleshooting workflow can help identify the root cause.
Caption: Troubleshooting workflow for low yield in Hantzsch thiazole synthesis.
In-depth Analysis:
-
Starting Material Purity: The quality of this compound is paramount. Acidic impurities from its synthesis can catalyze decomposition. It is recommended to verify the purity by NMR or LC-MS before use. If impurities are detected, purification by recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography may be necessary.[8]
-
Reaction Temperature: Temperature control is a critical parameter. While some reactions require heat to proceed at a reasonable rate, excessive temperatures can accelerate the decomposition of the α-bromoketone. A good starting point is to run the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., to 40-60 °C) can be applied.
-
Solvent Choice: The choice of solvent can significantly impact the reaction's success. For the Hantzsch thiazole synthesis, polar protic solvents like ethanol or methanol are generally effective as they can solvate the ionic intermediates.[6]
Problem 2: Formation of Multiple Products
The appearance of multiple spots on a TLC plate indicates the formation of side products.
Possible Causes and Solutions:
| Observation | Potential Cause | Recommended Action |
| Product spot streaking on TLC | Decomposition of the product or starting material on the silica gel plate. | Add a small amount of a mild base (e.g., triethylamine) to the TLC mobile phase to neutralize the acidic silica gel. |
| Multiple distinct spots | Competing side reactions (e.g., Favorskii rearrangement, elimination). | * Base Selection: If a base is used, consider a weaker, non-nucleophilic base. If the nucleophile is basic, consider running the reaction at a lower temperature to favor the desired SN2 pathway.[3] * Temperature Control: Lowering the reaction temperature can often suppress side reactions which may have a higher activation energy. |
| Disappearance of starting material without formation of desired product | Complete decomposition of the starting material. | Re-evaluate the reaction conditions entirely. Consider a lower temperature, a different solvent, or ensuring the complete exclusion of air and moisture. Protect the reaction from light. |
Data Presentation: Recommended Reaction Conditions for Hantzsch Thiazole Synthesis
| Parameter | Recommendation | Rationale |
| Solvent | Ethanol, Methanol | Polar protic solvents facilitate the reaction.[6] |
| Temperature | Room Temperature to 60 °C | Balances reaction rate with the stability of the α-bromoketone. |
| Stoichiometry | 1.0 eq. α-bromoketone, 1.1-1.5 eq. thioamide | A slight excess of the thioamide ensures complete conversion of the limiting reagent.[6] |
| Atmosphere | Inert (Nitrogen or Argon) | Recommended to prevent potential oxidation, especially if the thioamide is sensitive to air. |
| Light | Protect from light | Minimizes the risk of photochemical decomposition.[5] |
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis
This protocol provides a general starting point for the synthesis of thiazoles using this compound.
-
To a solution of this compound (1.0 eq.) in ethanol (0.2-0.5 M), add the thioamide (1.2 eq.).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
If the reaction is slow, gently warm the mixture to 40-50 °C.
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Monitoring Decomposition by ¹H NMR
Decomposition of this compound can be monitored by ¹H NMR spectroscopy.
-
Dissolve a small sample of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum. The characteristic singlet for the -CH₂Br protons is a key signal to monitor.
-
To induce decomposition for analytical purposes, a small amount of a base (e.g., a drop of triethylamine) can be added to the NMR tube, or the sample can be heated.
-
Acquire subsequent ¹H NMR spectra over time to observe the disappearance of the starting material's signals and the appearance of new signals corresponding to decomposition products. The integration of these signals can provide quantitative data on the rate of decomposition.[9][10]
Caption: Workflow for monitoring decomposition using ¹H NMR.
Concluding Remarks
The successful application of this compound in organic synthesis hinges on a thorough understanding of its stability and reactivity. By carefully controlling reaction parameters such as temperature, solvent, and stoichiometry, and by using high-purity starting materials, researchers can minimize decomposition and maximize the yield of their desired products. This guide provides a foundational framework for troubleshooting common issues and serves as a valuable resource for the scientific community.
References
- Benchchem. (2025). Optimization of Hantzsch thiazole synthesis reaction conditions. Benchchem Technical Support.
-
Thiazole synthesis. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
- Yogi, P., Ashid, M., Hussain, N., Khan, S., & Joshi, A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932.
- Benchchem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds. Benchchem Technical Support.
- Technical Support Center: Hantzsch Thiazole Synthesis. (2025). Benchchem.
- Sharma, A., Kumar, V., & Singh, P. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
- Bode, J. W. (2008).
- Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 9(1), 221-235.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. (n.d.).
-
Oxazole. (n.d.). In Wikipedia. Retrieved from [Link]
- Salem, M. E., Darweesh, A. F., Mekky, A. E. M., Farag, A. M., & Elwahy, A. H. M. (2016). 2‐Bromo‐1‐(1H‐pyrazol‐4‐yl)ethanone: Versatile Precursor for Novel Mono‐ and Bis[pyrazolylthiazoles]. Journal of Heterocyclic Chemistry, 54(1), 226–234.
- Al-Issa, S. A. (2008). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 13(4), 793-919.
- Synthetic Access to Arom
- Oxazole-Based Compounds As Anticancer Agents. (n.d.).
- Priyanka, D., et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 5(6), 33-49.
- Computational study of polyhomologation: understanding reactivity with B, Al, and Ga. (n.d.).
- Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. T&F.
- New chemistry of oxazoles. (1993). HETEROCYCLES, 35(2), 1441-1444.
- Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal.
- Heterocyclic Chemistry part2 upd
- Ethanone, 2-bromo-1-phenyl-. (n.d.). In NIST WebBook.
- Phenacyl bromide. (n.d.). In Wikipedia.
- 2-Bromo-1-[3-(4-chloro-phenyl)-5-methyl-isoxazol-4-yl]-ethanone. (n.d.). Sigma-Aldrich.
- 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone. (n.d.). Chem-Impex.
- A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Applic
- 4-Bromophenacyl bromide. (n.d.). In PubChem.
- An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone. (2025). Benchchem.
- Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5- Triazines Leading to Functionalized Pyrimidines as Diels−Alder. (2017). The Journal of Organic Chemistry, 82, 2336−2344.
- Reactivity of Aldehydes & Ketones. (2023). In Chemistry LibreTexts.
- 2-Bromo-1-(4-hydroxyphenyl)ethanone. (2009). PMC.
- 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. (2014). PMC.
- 1H and 2H NMR spectroscopic studies on the metabolism and biochemical effects of 2-bromoethanamine in the r
- 2-Bromo-1-(4-methoxyphenyl)ethanone. (2009). PMC.
- 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. (2021). MDPI.
- 2,5-dimethyl-4-ethyl oxazole. (n.d.). In The Good Scents Company.
- Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (2010). NIH.
- Regioselective and sequential reactivity of activated 2,5-diketopiperazines. (2013). PubMed.
- Stability determination of 3-bromo-2-hydroxy-N-(3,4-dimethyl-5-isoxazolyl)
- Determination of bronopol and its degradation products by HPLC. (2005).
Sources
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazole - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. archives.ijper.org [archives.ijper.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H and 2H NMR spectroscopic studies on the metabolism and biochemical effects of 2-bromoethanamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Acyl-2,5-Dimethyloxazoles
Welcome to the technical support center for the synthesis of 4-acyl-2,5-dimethyloxazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success in the lab.
Core Synthetic Strategies: An Overview
The introduction of an acyl group at the C4 position of 2,5-dimethyloxazole is a key transformation, often approached via electrophilic substitution or by constructing the ring with the acyl group already in place. The choice of strategy depends on the available starting materials and the desired scale of the reaction.
-
Direct Acylation (Electrophilic Aromatic Substitution): This is often the most direct route, involving the reaction of 2,5-dimethyloxazole with an acylating agent (e.g., an acid chloride or anhydride) in the presence of a Lewis acid (Friedel-Crafts acylation) or under Vilsmeier-Haack type conditions.[1][2][3] The oxazole ring is electron-rich, but can also be sensitive to strong acids, making the choice of reagents and conditions critical.[4][5]
-
Ring Synthesis (Robinson-Gabriel and Dakin-West): An alternative approach is to build the oxazole ring from precursors that already contain the necessary acyl moiety. The Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone, is a classic method for forming the oxazole core.[6][7] The required 2-acylamino-ketone can be prepared using the Dakin-West reaction from an appropriate amino acid.[8][9][10][11][12]
Troubleshooting Guide: Common Challenges & Solutions
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am getting very low or no yield of my desired 4-acyl-2,5-dimethyloxazole. What could be the problem?
A1: Low to no yield is a common frustration, often pointing to issues with reaction conditions or reagent stability. Here’s a breakdown of potential causes and solutions:
-
Cause 1: Decomposition of the Oxazole Ring. The oxazole nucleus can be sensitive to strong acids and high temperatures.[4] The combination of a strong Lewis acid (like AlCl₃) and heat can lead to charring and decomposition of the starting material and product.
-
Solution:
-
Use a Milder Lewis Acid: Consider switching from strong Lewis acids like AlCl₃ to milder alternatives such as ZnCl₂, FeCl₃, or SnCl₄, which can still promote acylation but with a lower risk of degradation.[13]
-
Optimize Temperature: Run the reaction at the lowest possible temperature that still allows for product formation. Start at 0 °C and slowly warm up, monitoring the reaction by TLC.
-
Vilsmeier-Haack Conditions: For a milder approach to formylation (and potentially acylation with appropriate reagents), consider the Vilsmeier-Haack reaction, which uses a pre-formed Vilsmeier reagent (e.g., from DMF and POCl₃).[1][2][3][14][15]
-
-
-
Cause 2: Inactive Acylating Agent or Catalyst. Moisture can deactivate both the Lewis acid catalyst and the acylating agent (especially acid chlorides).
-
Solution:
-
Ensure all glassware is oven- or flame-dried before use.
-
Use anhydrous solvents.
-
Use freshly opened or purified reagents. Acid chlorides can be freshly prepared or distilled before use.
-
-
-
Cause 3: Ring-Opening of the Oxazole. The C2 proton of oxazoles is the most acidic.[16] Under strongly basic conditions or upon treatment with organometallic reagents, deprotonation at C2 can lead to ring-opening, forming an isonitrile intermediate that will not lead to the desired product.[4][17]
-
Solution:
-
Avoid strongly basic conditions unless you are intentionally functionalizing the C2 position.
-
If C2 reactivity is a persistent issue, consider a protecting group strategy. The C2 position can be protected with a triisopropylsilyl (TIPS) group, which can be removed later under mild conditions.[16][18]
-
-
Q2: My reaction is producing multiple products, and I'm struggling to isolate the 4-acyl isomer. Why is this happening?
A2: The formation of multiple products often points to a lack of regioselectivity or the occurrence of side reactions.
-
Cause 1: Competing Electrophilic Attack. While electrophilic substitution on oxazoles generally favors the C5 position, the presence of two methyl groups at C2 and C5 directs the attack to the C4 position. However, under certain conditions, other positions can still react.[5][19]
-
Solution:
-
Steric Hindrance: The choice of acylating agent and Lewis acid can influence regioselectivity. A bulkier Lewis acid-acylating agent complex may favor the less sterically hindered position.
-
Temperature Control: Lower temperatures often lead to higher selectivity.
-
-
-
Cause 2: N-Acylation. The nitrogen atom at the 3-position of the oxazole ring is basic and can be acylated, forming an oxazolium salt.[5][17] This is a common side reaction.
-
Solution:
-
This side reaction is often reversible. During aqueous workup, the N-acyl group may be hydrolyzed, regenerating the starting oxazole.
-
If the N-acylated product is stable, it will need to be separated chromatographically.
-
-
Q3: The reaction starts but then seems to stall and is never complete. What can I do?
A3: An incomplete reaction can be due to catalyst deactivation or insufficient reactivity.
-
Cause 1: Catalyst Stoichiometry. In Friedel-Crafts acylations, the Lewis acid catalyst often forms a complex with the product ketone. This complexation can sequester the catalyst, rendering it inactive.
-
Solution:
-
Use a stoichiometric amount (or even a slight excess) of the Lewis acid catalyst rather than a catalytic amount.
-
-
-
Cause 2: Insufficiently Reactive Acylating Agent.
-
Solution:
-
Acid anhydrides are generally less reactive than acid chlorides.[20] If you are using an anhydride and the reaction is sluggish, switching to the corresponding acid chloride may improve the reaction rate.
-
The use of a co-catalyst like DMAP (4-dimethylaminopyridine) with anhydrides can sometimes increase reactivity in other systems, though this is more common in base-mediated reactions.[9]
-
-
Q4: I'm having difficulty purifying my final product. It seems to be very polar and streaks on the silica column.
A4: 4-Acyl-2,5-dimethyloxazoles are ketones with a heterocyclic core, which can make them quite polar and prone to difficult purification by standard silica gel chromatography.
-
Solution 1: Modify your Chromatography Conditions.
-
Solvent System: Add a small amount of a polar modifier like methanol or a few drops of triethylamine (if the compound is basic) or acetic acid (if it's acidic) to your eluent to reduce tailing.
-
Alternative Stationary Phases: If silica gel is not effective, consider using alumina (basic or neutral), or reversed-phase (C18) silica. For very polar compounds, HILIC (Hydrophilic Interaction Liquid Chromatography) or columns with bonded phases like amino (NH2) or cyano (CN) can be effective.[21]
-
-
Solution 2: Derivatization/Purification/Reversion.
-
For ketones, a classic purification technique is to form a bisulfite adduct, which is water-soluble.[22] You can extract the adduct into an aqueous layer, leaving non-carbonyl impurities in the organic layer. The ketone can then be regenerated by treating the aqueous layer with a base. This is particularly useful for removing non-polar impurities.
-
-
Solution 3: Recrystallization. If your product is a solid, recrystallization is an excellent method for purification. Experiment with different solvent systems, such as ethanol, or mixtures like hexanes/ethyl acetate or hexanes/acetone.[23]
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions for these reactions? A1: Friedel-Crafts and Vilsmeier-Haack reactions involve corrosive and moisture-sensitive reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions involving Lewis acids like AlCl₃ can be highly exothermic, especially during quenching. Always quench the reaction by slowly adding the reaction mixture to ice.
Q2: How can I monitor the progress of my reaction effectively? A2: Thin-layer chromatography (TLC) is the most common method. Use a UV lamp to visualize the spots, as oxazoles are often UV-active. Staining with potassium permanganate can also be useful. For more quantitative analysis, you can take aliquots from the reaction mixture and analyze them by GC-MS or LC-MS.
Q3: Can I use microwave irradiation to speed up the reaction? A3: Microwave-assisted synthesis can be a powerful tool to accelerate reactions and improve yields.[24] However, it requires careful optimization of temperature and time to avoid decomposition of the sensitive oxazole ring. Start with short reaction times and lower temperatures and gradually increase them while monitoring the reaction closely.
Experimental Protocols & Data
Representative Protocol: Friedel-Crafts Acylation of 2,5-Dimethyloxazole
This protocol is a general starting point and should be optimized for your specific acylating agent.
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) to anhydrous dichloromethane (DCM) at 0 °C.
-
Reagent Addition: Add the acyl chloride (1.0 eq) dropwise to the stirred suspension.
-
Formation of Acylium Ion: Allow the mixture to stir at 0 °C for 30 minutes.
-
Substrate Addition: Add a solution of 2,5-dimethyloxazole (1.0 eq) in anhydrous DCM dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC. If no reaction occurs, allow it to slowly warm to room temperature.
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C and slowly pour it into a beaker of crushed ice with concentrated HCl.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Comparison of Acylation Conditions
| Parameter | Friedel-Crafts Acylation | Vilsmeier-Haack Type Reaction |
| Acylating Agent | Acid Chloride, Acid Anhydride | N,N-Disubstituted Amide (e.g., DMA for acetylation) |
| Activating Agent | Lewis Acid (e.g., AlCl₃, SnCl₄, ZnCl₂) | POCl₃, Oxalyl Chloride |
| Typical Solvents | Dichloromethane, Carbon Disulfide, Nitrobenzene | Dichloromethane, DMF |
| Temperature | 0 °C to reflux | 0 °C to reflux |
| Pros | Wide range of acyl groups can be introduced. | Milder conditions, suitable for sensitive substrates. |
| Cons | Harsh conditions can lead to decomposition. Requires stoichiometric Lewis acid. | Limited to formylation and acetylation in most cases. |
Visualizations
Diagram 1: Acylation of 2,5-Dimethyloxazole
This diagram illustrates the desired C4 acylation pathway and potential side reactions.
Caption: Reaction pathways in the acylation of 2,5-dimethyloxazole.
Diagram 2: Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and solving common synthesis problems.
Caption: A step-by-step guide to troubleshooting synthesis issues.
References
-
A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. The Journal of Organic Chemistry, ACS Publications. [Link]
-
The Behavior of Dimethylamino-substituted 2,5-Diaryloxazoles and 2,5Diaryl1,3,4-oxadiazoles Under Vilsmeier-Haack Conditions. ResearchGate. [Link]
-
A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles. American Chemical Society. [Link]
-
Dakin–West reaction. Wikipedia. [Link]
-
Robinson–Gabriel synthesis. Wikipedia. [Link]
-
Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Semantic Scholar. [Link]
-
Robinson-Gabriel Synthesis. SynArchive. [Link]
-
Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Trifluoroacetic Anhydride-Mediated Solid-Phase Version of the Robinson−Gabriel Synthesis of Oxazoles. ACS Combinatorial Science. [Link]
-
5-Iii) Sem 4. Scribd. [Link]
-
Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. National Institutes of Health. [Link]
-
N-Heterocyclic Carbene- and Organic Photoredox-Catalysed meta-Selective Acylation of Electron-Rich Arenes. Thieme. [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry. [Link]
-
Lewis acid-promoted synthesis of oxazole derivatives. ResearchGate. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]
-
Application of the Dakin—West Reaction for the Synthesis of Oxazole-Containing Dual PPARα/γ Agonists. ResearchGate. [Link]
-
Oxazole.pdf. CUTM Courseware. [Link]
-
Application of the Dakin−West Reaction for the Synthesis of Oxazole-Containing Dual PPARα/γ Agonists. The Journal of Organic Chemistry. [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. ResearchGate. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]
-
Purification: How To. University of Rochester Department of Chemistry. [Link]
- Purification of ketones.
-
meta-Selective Radical Acylation of Electron-rich Arenes. ResearchGate. [Link]
-
For highly polar compound, how to do the purification? ResearchGate. [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
Oxazole. Wikipedia. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]
-
Oxazole - Synthesis, Reactions, and Medicinal uses. Slideshare. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PubMed. [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Institutes of Health. [Link]
-
New Acetylation of Heterocycles. ChemistryViews. [Link]
- Method for purification of ketones.
-
Acylation using an anhydride example. YouTube. [Link]
-
Iridium-Catalyzed, Silyl-Directed Borylation of Nitrogen-Containing Heterocycles. Journal of the American Chemical Society. [Link]
-
Reactivity Patterns of Imidazole, Oxazole, and Thiazole As Reflected by the Polarization Justified Fukui Functions. ACS Publications. [Link]
-
SELECTIVE ACETYLATION OF AROMATIC HETEROCYCLIC COMPOUNDS. TSI Journals. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jk-sci.com [jk-sci.com]
- 3. aml.iaamonline.org [aml.iaamonline.org]
- 4. Oxazole - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Dakin–West reaction - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 15. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. komorowski.edu.pl [komorowski.edu.pl]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Purification [chem.rochester.edu]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Byproduct Formation in the Bromination of 1-(2,5-dimethyloxazol-4-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the bromination of 1-(2,5-dimethyloxazol-4-yl)ethanone. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important synthetic transformation. As a key intermediate in various research applications, achieving high purity and yield is paramount. However, the inherent reactivity of the substrate presents several challenges, primarily in controlling byproduct formation. This guide provides in-depth, experience-driven troubleshooting advice and robust protocols to help you navigate these complexities.
Section 1: Understanding the Reaction Landscape
A successful synthesis begins with a deep understanding of the potential reactivity of your starting material. The structure of 1-(2,5-dimethyloxazol-4-yl)ethanone offers multiple sites susceptible to bromination, and the reaction's outcome is critically dependent on the chosen conditions.
Q1: What are the primary sites of reactivity on 1-(2,5-dimethyloxazol-4-yl)ethanone during bromination?
There are three primary sites of reactivity on the molecule, each favored by different mechanistic pathways:
-
C5-Methyl Group (Radical Pathway): The methyl group at the C5 position of the oxazole ring is analogous to a benzylic position. Under radical conditions, typically using N-bromosuccinimide (NBS) with a radical initiator in a non-polar solvent, this site can be selectively brominated.[1][2] This is often the desired pathway for synthesizing precursors for further functionalization.
-
Acetyl Methyl Group (α-Bromination): The methyl protons of the acetyl group are acidic and can be removed to form an enol or enolate. This pathway is favored under acid-catalyzed conditions or when using brominating agents that promote electrophilic attack on the enol form.[1][3] This leads to the formation of an α-bromo ketone.
-
Oxazole Ring (Electrophilic Addition/Ring Opening): While the oxazole ring is aromatic, it is electron-rich and can react with electrophiles.[4] In the presence of strong electrophilic bromine sources or in nucleophilic solvents, addition to the ring can occur, sometimes leading to subsequent ring-opening, which generates a complex mixture of byproducts.[4][5]
Caption: Reactive sites on 1-(2,5-dimethyloxazol-4-yl)ethanone.
Q2: How do specific reaction conditions influence product distribution?
Controlling the reaction pathway is entirely dependent on your choice of reagents and conditions. The brominating agent N-Bromosuccinimide (NBS) is exceptionally versatile, capable of acting as a source for both bromine radicals (Br•) and electrophilic bromine.[6][7] The key is modulating its behavior.
| Condition | Primary Reagents | Solvent | Mechanism | Major Product | Common Byproducts |
| Radical | NBS (1.1 eq.), AIBN (cat.) | CCl₄ (anhydrous) | Free Radical Chain | C5-Bromomethyl | Dibromo, α-Bromo Ketone |
| α-Bromination | NBS (1.1 eq.), H₂SO₄ (cat.) | Dichloromethane | Acid-catalyzed Electrophilic | α-Bromo Ketone | C5-Bromomethyl |
| Ring Attack | Br₂ (excess) | Acetic Acid / H₂O | Electrophilic Addition | Ring-Opened Products | Polybrominated species |
Section 2: Troubleshooting Guide for Common Issues
This section addresses the most common problems encountered during the bromination of 1-(2,5-dimethyloxazol-4-yl)ethanone in a question-and-answer format.
Issue 1: Predominant formation of the α-bromo ketone instead of the desired C5-bromomethyl product.
-
Q: I'm attempting a Wohl-Ziegler reaction to brominate the C5-methyl group, but my primary product is the α-bromoacetyl derivative. What is causing this lack of selectivity?
-
Root Cause Analysis: This outcome strongly suggests that your reaction conditions are favoring an ionic or acid-catalyzed pathway over the intended radical mechanism. The primary culprit is often the presence of acidic impurities, particularly HBr. HBr can be present in impure NBS or can build up during the reaction, catalyzing the enolization of the ketone and subsequent electrophilic α-bromination.[1]
-
Troubleshooting Actions:
-
Purify the NBS: Commercial NBS can be contaminated with succinimide and adsorbed HBr or bromine. Recrystallizing NBS from water immediately before use is a critical step to ensure it is free of acidic impurities.[1]
-
Ensure Anhydrous Conditions: Water can participate in ionic pathways. Use freshly distilled, anhydrous non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane.
-
Incorporate an Acid Scavenger: Consider adding a small amount of a non-nucleophilic base, such as calcium carbonate (CaCO₃) powder, to the reaction mixture. This will neutralize any HBr that forms in situ without interfering with the radical chain reaction.
-
-
Issue 2: Significant formation of a dibrominated byproduct.
-
Q: My reaction is yielding a product with a mass corresponding to dibromination. How can I improve the selectivity for the monobrominated product?
-
Root Cause Analysis: Dibromination (occurring at both the C5-methyl and acetyl positions) is typically a result of over-reaction. This can be due to an excess of the brominating agent or allowing the reaction to proceed for too long.
-
Troubleshooting Actions:
-
Control Stoichiometry: Use a precise amount of NBS, typically between 1.05 and 1.10 equivalents. Avoid large excesses.
-
Portion-wise Addition: Instead of adding all the NBS at once, add it in small portions over time. This maintains a low, steady-state concentration of the brominating species, favoring monobromination.
-
Monitor Reaction Progress: Closely monitor the reaction using an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS)). Quench the reaction as soon as the starting material is consumed to prevent the slower, secondary bromination of the desired product.
-
-
Issue 3: Complex product mixture and evidence of oxazole ring degradation.
-
Q: My post-reaction workup yields a dark, complex mixture, and the NMR spectrum lacks the characteristic oxazole signals. What could be causing this decomposition?
-
Root Cause Analysis: Oxazole rings can be susceptible to cleavage under certain halogenating conditions, especially in the presence of nucleophiles or strong acids.[4] Using nucleophilic solvents (like methanol or THF) or allowing a significant buildup of HBr can lead to addition across the oxazole double bonds, followed by ring opening.[5][8]
-
Troubleshooting Actions:
-
Solvent Choice is Critical: Strictly use non-polar, non-nucleophilic solvents such as CCl₄ or cyclohexane for radical brominations. Avoid ethers like THF, which can also undergo radical reactions.[9]
-
Maintain Neutral pH: As mentioned in Issue 1, the use of an acid scavenger like CaCO₃ is highly recommended to prevent acid-driven decomposition pathways.
-
Control Temperature: Run the reaction at the minimum temperature required for efficient initiation (typically reflux for AIBN in CCl₄, around 77-80 °C). Excessive heat can promote decomposition.
-
-
Caption: Troubleshooting workflow for bromination side reactions.
Section 3: Recommended Experimental Protocol
This protocol is optimized for the selective radical bromination of the C5-methyl group. Safety Note: This reaction should be performed in a well-ventilated fume hood. Carbon tetrachloride is a hazardous substance. Bromo-methyl oxazoles can be lachrymatory. Always wear appropriate personal protective equipment (PPE).
Protocol: Selective Synthesis of 1-(5-(bromomethyl)-2-methyloxazol-4-yl)ethanone
-
Reagent Preparation:
-
Recrystallize N-bromosuccinimide (NBS) from deionized water (approx. 10 mL/g). Dry the white crystals under vacuum for 4-6 hours. Store in a desiccator.
-
Ensure carbon tetrachloride (CCl₄) is anhydrous.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-(2,5-dimethyloxazol-4-yl)ethanone (1.0 eq.).
-
Add anhydrous CCl₄ (approx. 0.1 M concentration relative to the substrate).
-
Add the freshly recrystallized NBS (1.1 eq.) and a catalytic amount of 2,2'-azobisisobutyronitrile (AIBN, approx. 0.05 eq.).
-
-
Reaction Execution:
-
Heat the mixture to reflux (approx. 77 °C) with vigorous stirring. The reaction is typically initiated by the thermal decomposition of AIBN.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The product spot should be less polar than the starting material. The reaction is typically complete within 2-4 hours.
-
-
Workup and Purification:
-
Once the starting material is consumed, cool the reaction mixture to room temperature, then cool further in an ice bath for 30 minutes.
-
The byproduct, succinimide, will precipitate as a white solid. Filter the reaction mixture through a pad of celite to remove the solid.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution (to quench any remaining HBr), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient.
-
Section 4: Frequently Asked Questions (FAQs)
-
Q: Can I use bromine (Br₂) directly instead of NBS?
-
A: While possible, using liquid bromine is not recommended for this selective transformation. Br₂ is a much more aggressive electrophile and is difficult to control, often leading to a mixture of α-bromination, ring bromination, and decomposition products.[10][11] NBS provides a low, constant concentration of Br₂ in situ, which is key to favoring the radical pathway.[12]
-
-
Q: Why is a radical initiator like AIBN or benzoyl peroxide necessary?
-
A: The radical chain reaction requires an initial radical to begin. AIBN or benzoyl peroxide decomposes upon heating to produce radicals, which then abstract a hydrogen from HBr (formed in trace amounts) or react with Br₂ to produce the bromine radical (Br•) that propagates the chain.[2][13] Alternatively, UV light can be used for photo-initiation.
-
-
Q: My purified 1-(5-(bromomethyl)-2-methyloxazol-4-yl)ethanone seems to decompose upon storage. How can I prevent this?
-
A: Benzylic-type bromides, especially on heterocyclic systems, can be unstable. They are sensitive to light, heat, and moisture. For long-term storage, it is best to keep the purified compound in a freezer (-20 °C), under an inert atmosphere (argon or nitrogen), and protected from light in an amber vial.
-
References
-
MDPI. (n.d.). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Retrieved from [Link]
-
SlideShare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
-
Hassner, A. (1993). New Chemistry of Oxazoles. HETEROCYCLES, 35(2), 1441. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Retrieved from [Link]
-
CNKI. (n.d.). Synthesis of Flavors 2,4,5-Trimethyloxazole and 2,5-Dimethyl-4-ethyloxazole. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2026). Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
ACS Publications. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry, 38, 173. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
Wiley Online Library. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal. Retrieved from [Link]
-
ChemRxiv. (n.d.). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. Retrieved from [Link]
-
Springer. (1999). BROMINATION OF 2-ACETYL-5-METHYLFURAN. Chemistry of Heterocyclic Compounds, 35(2), 161-163. Retrieved from [Link]
-
PMC. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Retrieved from [Link]
-
YouTube. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]
-
YouTube. (2018). Allylic Bromination Mechanism (with peroxides). Retrieved from [Link]
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. nbinno.com [nbinno.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. suru-chem.com [suru-chem.com]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bromination - Wordpress [reagents.acsgcipr.org]
- 11. BROMINATION OF 2-ACETYL-5-METHYLFURAN | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 12. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. youtube.com [youtube.com]
Troubleshooting guide for Hantzsch reaction with sterically hindered ketones
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the Hantzsch pyridine synthesis. This guide is designed to provide in-depth troubleshooting for common issues encountered when performing this valuable multi-component reaction, with a particular focus on challenges arising from the use of sterically hindered ketones. As Senior Application Scientists, we have compiled this resource based on extensive laboratory experience and a thorough review of the field to help you navigate the complexities of this synthesis and achieve optimal results.
Understanding the Challenge: Steric Hindrance in the Hantzsch Reaction
The Hantzsch reaction is a classic and powerful method for synthesizing 1,4-dihydropyridines (DHPs) and subsequently pyridines, compounds of significant interest in medicinal chemistry.[1][2][3][4] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1][2]
The generally accepted mechanism involves several key steps:
-
Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl intermediate.[3][4]
-
Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to generate a β-enamino ester.[3][4]
-
Michael Addition & Cyclization: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration to yield the 1,4-DHP ring.[3][4]
Sterically hindered ketones, with bulky substituents near the carbonyl group, can significantly impede these steps, leading to low yields or reaction failure. The steric bulk can hinder the initial Knoevenagel-type condensation and the subsequent Michael addition, which are crucial for the formation of the dihydropyridine ring.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific problems you may encounter when using sterically hindered ketones in the Hantzsch synthesis.
Q1: My Hantzsch reaction with a sterically hindered ketone is giving very low to no yield. What are the primary causes and how can I improve it?
Root Cause Analysis:
Low conversion is the most common issue when dealing with sterically hindered ketones. The primary reason is the high activation energy required for the key bond-forming steps. The bulky groups on the ketone create a crowded environment, making it difficult for the other reactants to approach and react effectively. This steric clash can slow down or even halt the reaction at various stages of the mechanism.
Troubleshooting Strategies:
-
Modification of Reaction Conditions:
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier. Refluxing in a higher-boiling solvent like ethanol or isopropanol can be effective.[5] For particularly stubborn substrates, consider even higher boiling point solvents, but be mindful of potential side reactions.
-
Solvent Selection: While ethanol is a common solvent, exploring others can be beneficial.[3][6] For instance, using aqueous micelles with ultrasonic irradiation has been shown to improve yields in some cases.[1] Greener solvents like glycerol can also be effective.[3]
-
Catalyst Choice: The choice of catalyst is critical. While the classical Hantzsch reaction can proceed without a catalyst, acidic or basic catalysts can significantly accelerate the reaction. For sterically hindered ketones, a more potent catalyst may be necessary.
-
Lewis Acids: Lewis acids like Zn[(L)proline]2 have been used effectively, even under solvent-free conditions.[7][8] Other options include ceric ammonium nitrate (CAN) which has been shown to be effective at room temperature.[9]
-
Brønsted Acids: p-Toluenesulfonic acid (p-TSA) is a common and effective Brønsted acid catalyst.[10]
-
-
-
Alternative Energy Sources:
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently transferring energy to the reaction mixture.[1][11][12][13][14][15] Protocols often involve solvent-free conditions or the use of a minimal amount of a high-dielectric solvent.
-
Ultrasonic Irradiation: Sonication can promote the reaction by creating localized high-pressure and high-temperature zones, which can help overcome steric hindrance.[1]
-
Experimental Protocol: Microwave-Assisted Hantzsch Synthesis
-
In a microwave-safe vessel, combine the sterically hindered ketone (1 mmol), the aldehyde (1 mmol), the β-dicarbonyl compound (e.g., ethyl acetoacetate, 1 mmol), and ammonium acetate (1.2 mmol).
-
If using a catalyst, add the recommended catalytic amount (e.g., 10 mol% of p-TSA).
-
For solvent-free conditions, ensure the reactants are well-mixed. Alternatively, add a minimal amount of a suitable solvent like ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and purify the product by recrystallization or column chromatography.
Q2: I am observing the formation of unexpected side products instead of my desired dihydropyridine. What are they and how can I suppress their formation?
Root Cause Analysis:
The Hantzsch reaction is known to have a complex reaction landscape with several potential pathways, and the use of sterically hindered substrates can favor the formation of side products.[1][16][17] Common side products include:
-
Knoevenagel Condensation Product: The initial intermediate from the reaction between the aldehyde and one equivalent of the β-ketoester may accumulate if the subsequent Michael addition is slow due to steric hindrance.
-
1,2-Dihydropyridine Isomer: Under certain conditions, particularly at room temperature, the formation of the 1,2-DHP regioisomer can compete with or even dominate over the desired 1,4-DHP.[16]
-
Oxidized Pyridine Product: The initially formed 1,4-dihydropyridine can sometimes undergo in-situ oxidation to the corresponding pyridine, especially if the reaction is run for extended periods or at high temperatures in the presence of air.[16]
Troubleshooting Strategies:
-
Control of Reaction Conditions:
-
Temperature and Time: Carefully optimizing the reaction temperature and time is crucial. Lowering the temperature may favor the desired 1,4-DHP isomer, while shorter reaction times can prevent the accumulation of side products and subsequent oxidation.[16]
-
Inert Atmosphere: To prevent the oxidation of the 1,4-DHP product, it is advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Choice of Reactants and Catalysts:
-
Pre-forming Intermediates: In some cases, a stepwise approach where the enamine and the α,β-unsaturated carbonyl intermediates are pre-formed before being combined can lead to cleaner reactions and higher yields of the desired product.
-
Catalyst Selection: The choice of catalyst can influence the regioselectivity of the reaction. Experimenting with different Lewis or Brønsted acids may help to favor the formation of the 1,4-DHP.
-
Diagram: Hantzsch Reaction Pathways
Caption: Possible reaction pathways in the Hantzsch synthesis.
Q3: The purification of my Hantzsch product from the reaction with a sterically hindered ketone is challenging. What are some effective purification strategies?
Root Cause Analysis:
Purification can be complicated by the presence of unreacted starting materials, particularly the bulky ketone, and various side products. The polarity of the desired 1,4-dihydropyridine may be similar to that of the impurities, making separation by standard column chromatography difficult.
Troubleshooting Strategies:
-
Recrystallization: If the product is a solid, recrystallization is often the most effective method for obtaining high purity. Experiment with a range of solvents and solvent mixtures to find the optimal conditions. Common solvents for recrystallization of Hantzsch esters include ethanol, methanol, and ethyl acetate.
-
Column Chromatography:
-
Solvent System Optimization: A careful optimization of the eluent system for column chromatography is essential. A gradual gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can often provide the necessary separation.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases such as alumina or reverse-phase silica.
-
-
Aqueous Workup: A thorough aqueous workup can help to remove water-soluble impurities like ammonium salts. Washing the organic extract with a mild acid (e.g., dilute HCl) can remove basic impurities, while a wash with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic impurities.
Data Summary: Catalyst and Condition Optimization
The following table summarizes the impact of various catalysts and conditions on the Hantzsch reaction, providing a starting point for your optimization efforts.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Ethanol | Reflux | 8 h | 65 | [10] |
| p-TSA | Ethanol | Reflux | 6 h | 82 | [10] |
| Tannic Acid | H₂O | 80 | 1 h | 94 | [10] |
| Fe₃O₄@SiO₂-SO₃H | Ethanol | 60 | 0.5 h | 96 | [10] |
| Zn[(L)proline]₂ | Solvent-free | 80 | 1.5 h | 92 | [7] |
| CAN | Solvent-free | Room Temp | 0.25 h | 95 | [9] |
| Microwave | Solvent-free | 120 | 5 min | 95 | [14] |
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting the Hantzsch reaction with sterically hindered ketones.
Caption: A workflow for troubleshooting the Hantzsch reaction.
References
-
Hantzsch pyridine synthesis - Wikipedia. Available at: [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. Available at: [Link]
-
Hantzsch Pyridine Synthesis | PDF - Scribd. Available at: [Link]
-
Recent advances in Hantzsch 1,4-dihydropyridines - SciSpace. Available at: [Link]
-
Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC - NIH. Available at: [Link]
-
Optimization of the reaction conditions for the Hantzsch condensation... - ResearchGate. Available at: [Link]
-
A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines - Green Chemistry (RSC Publishing). Available at: [Link]
-
Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - Beilstein Journals. Available at: [Link]
-
Synthesis of Hantzsch 1,4-Dihydropyridines under Solvent-Free Conditions Using Zn[(L)proline]2 as Lewis Acid Catalyst. - ResearchGate. Available at: [Link]
-
Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC - NIH. Available at: [Link]
-
Microwave-promoted three-component Hantzsch synthesis of acridinediones under green conditions - ResearchGate. Available at: [Link]
-
(PDF) Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - ResearchGate. Available at: [Link]
-
Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1 - PubMed Central - NIH. Available at: [Link]
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. scispace.com [scispace.com]
- 5. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of hantzsch 1,4‐dihydropyridines under solvent‐free condition using zn[(L)proline]2 as lewis acid catalyst | Semantic Scholar [semanticscholar.org]
- 9. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating Reactions with 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone
Welcome to the dedicated technical support guide for researchers utilizing 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone. This powerful bifunctional molecule, featuring a reactive α-bromo ketone and a stable oxazole heterocycle, is a key intermediate in medicinal chemistry and drug development. However, its unique structure presents specific challenges during reaction work-up and purification. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the integrity of your product and the success of your synthesis.
Part 1: Core Principles & Safety
Before addressing specific issues, it is critical to understand the chemical personality of your molecule. The work-up strategy must accommodate two key features: the electrophilic α-bromo ketone and the potentially sensitive oxazole ring.
-
The α-Bromo Ketone Moiety : This functional group is a potent electrophile and a strong lachrymator. The bromine atom activates the α-carbon for nucleophilic substitution, but it also makes the adjacent α-proton more acidic, creating the potential for base-mediated elimination side reactions.[1][2]
-
The Oxazole Ring : Oxazoles are generally stable heterocycles, resistant to reduction and moderate acids.[3][4][5] However, they can be susceptible to cleavage under strongly acidic or basic conditions, which can lead to decomposition and yield loss.[6][7]
Safety First: Handling α-Bromo Ketones α-Bromo ketones are potent lachrymators and irritants. Always handle this compound and its reaction mixtures in a well-ventilated chemical fume hood.[8] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.[9] In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical advice.[8]
Part 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the work-up of reactions involving the title compound.
Question 1: My reaction mixture has a persistent yellow/orange color after the reaction is complete. How do I remove the excess brominating agent (e.g., Br₂, NBS) without affecting my product?
Answer: A persistent halogen color indicates unreacted brominating agent. It is crucial to quench this excess electrophile before proceeding with an aqueous work-up to prevent unwanted side reactions.
Causality: Excess bromine can react with your desired product or other species during the work-up, potentially leading to over-bromination or other impurities. A reductive quench neutralizes the electrophilic halogen.
Recommended Procedure:
-
Cool the reaction mixture in an ice bath to slow down any potential side reactions.
-
Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) with vigorous stirring.[10]
-
Continue adding the quenching agent dropwise until the color completely disappears.
-
Proceed with the standard extraction protocol.
| Quenching Agent | Purpose | Reaction | Notes |
| Sodium Thiosulfate (Na₂S₂O₃) | Neutralizes excess Br₂ or NBS | 2Na₂S₂O₃ + Br₂ → Na₂S₄O₆ + 2NaBr | Highly effective and commonly used. |
| Sodium Bisulfite (NaHSO₃) | Neutralizes excess Br₂ or NBS | NaHSO₃ + Br₂ + H₂O → NaHSO₄ + 2HBr | Also effective; the reaction generates HBr, which will be neutralized in the subsequent basic wash. |
Question 2: How do I neutralize the acidic byproduct (HBr) without degrading the oxazole ring?
Answer: Most α-bromination reactions generate hydrobromic acid (HBr) as a byproduct.[11] This acid must be neutralized. While the oxazole ring is relatively stable, avoiding harsh bases is prudent. A carefully performed wash with a mild inorganic base is the standard and most reliable method.
Causality: Strong bases like NaOH or KOH could potentially promote elimination of HBr to form an α,β-unsaturated ketone or even catalyze the opening of the oxazole ring.[6] A mild base like sodium bicarbonate is sufficient to neutralize HBr without inducing these side reactions.
Recommended Procedure:
-
After quenching any excess halogen, transfer the reaction mixture to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Caution: Add the bicarbonate solution slowly and vent the funnel frequently to release the CO₂ gas that is generated.
-
Shake the funnel, allow the layers to separate, and remove the aqueous layer.
-
Repeat the wash if necessary (check the pH of the aqueous layer with litmus paper).
-
Follow with a brine wash to remove residual water from the organic layer.
Question 3: I am struggling to separate my product from the unreacted starting material by column chromatography. What can I do?
Answer: The starting ketone and the α-brominated product often have very similar polarities, making chromatographic separation challenging.[12] If the reaction has not gone to completion, consider strategies to either drive the reaction further or simplify purification.
Causality: The addition of a single bromine atom does not always sufficiently alter the polarity of the molecule for easy separation on silica gel. Furthermore, α-bromo ketones can sometimes be unstable on silica, leading to streaking or decomposition during chromatography.
Troubleshooting Strategies:
-
Optimize the Reaction: The best solution is often to push the reaction to full conversion. Try slightly increasing the equivalents of the brominating agent or extending the reaction time. Monitor carefully by TLC or LC-MS to avoid the formation of di-brominated byproducts.
-
Purification Alternatives:
-
Trituration: If your product is a solid, this can be an excellent alternative. Concentrate the crude material, then add a non-polar solvent in which the product is insoluble but the starting material is soluble (e.g., cold hexanes, diethyl ether, or a mixture). Stir vigorously, then collect the solid product by filtration.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is a powerful technique for purifying solid products.
-
"React-and-Remove": If the next step in your sequence involves a reaction at the bromine position (e.g., nucleophilic substitution), it is often possible to carry the mixture of starting material and product forward. The unreacted starting ketone will not participate in the subsequent reaction and can be easily separated from the more polar final product.[12]
-
| Purification Method | Best For | Key Consideration |
| Column Chromatography | Small-scale reactions; liquid products | Product may be unstable on silica. Use a fast-eluting solvent system. |
| Trituration | Crystalline products with non-polar impurities | Requires finding a solvent where product is insoluble and impurities are soluble. |
| Recrystallization | Crystalline products >90% pure | Highly effective for achieving high purity. |
| Carry Forward Crude | When next step is selective for the product | Simplifies workflow but requires clean separation in the subsequent step. |
Part 3: Standardized Work-up Protocol & Visualization
This section provides a generalized, step-by-step work-up protocol that can be adapted for most reactions producing this compound.
Experimental Protocol: General Aqueous Work-up
-
Cooling: Once the reaction is deemed complete by TLC/LC-MS, cool the reaction vessel to 0 °C in an ice-water bath.
-
Quenching (if needed): If excess brominating agent is present (indicated by color), add saturated aqueous Na₂S₂O₃ dropwise with vigorous stirring until the mixture is colorless.
-
Dilution: Dilute the reaction mixture with an appropriate organic extraction solvent (e.g., ethyl acetate, dichloromethane).
-
Neutralization: Transfer the mixture to a separatory funnel and slowly add saturated aqueous NaHCO₃. Vent frequently. Wash until the aqueous layer is neutral or slightly basic.
-
Extraction: Separate the layers. Extract the aqueous layer one more time with the organic solvent.
-
Combine & Wash: Combine the organic layers and wash with saturated aqueous NaCl (brine).
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material using an appropriate method as discussed in the FAQs (e.g., trituration, column chromatography).
Work-up Decision Workflow
The following diagram illustrates the logical flow for a robust work-up procedure.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 8. aksci.com [aksci.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone and Other α-Bromo Ketones
Abstract
This guide provides a comprehensive comparison of the reactivity of 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone with other commonly utilized α-bromo ketones in organic synthesis. Understanding the subtle yet significant differences in their reactivity is paramount for researchers, scientists, and professionals in drug development for the rational design of synthetic routes and the optimization of reaction conditions. This document outlines key experimental protocols to quantitatively assess reactivity, presents comparative data, and discusses the underlying electronic and steric factors that govern these differences.
Introduction: The Significance of α-Bromo Ketones in Medicinal Chemistry
α-Bromo ketones are a pivotal class of intermediates in organic synthesis, primarily owing to the presence of two reactive sites: the electrophilic carbonyl carbon and the α-carbon bearing the bromine atom.[1][2] This dual reactivity allows for a diverse range of chemical transformations, making them valuable precursors for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules with potential therapeutic applications.[2]
The reactivity of an α-bromo ketone is significantly influenced by the nature of the substituents attached to the keto-bromoethyl framework. These substituents can exert profound electronic and steric effects, thereby modulating the electrophilicity of the reactive centers and influencing the reaction pathways. This compound, with its unique heterocyclic moiety, presents an interesting case for studying these structure-reactivity relationships. This guide aims to provide a systematic comparison of its reactivity profile against other well-known α-bromo ketones.
Understanding the Reactivity of α-Bromo Ketones
The chemical behavior of α-bromo ketones is dominated by their susceptibility to nucleophilic attack. Nucleophiles can react at either the carbonyl carbon or the α-carbon, leading to addition or substitution products, respectively.[2][3] The presence of the electron-withdrawing bromine atom at the α-position enhances the acidity of the α-proton and makes the α-carbon more susceptible to nucleophilic attack.[1]
The rate-determining step in many reactions involving α-bromo ketones, particularly under acidic conditions, is the formation of an enol intermediate.[4][5][6][7] Kinetic studies have shown that the rate of halogenation is dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration, supporting the enolization mechanism.[5][8]
Experimental Design for Comparative Reactivity Studies
To objectively compare the reactivity of this compound with other α-bromo ketones, a series of controlled experiments are proposed. These experiments are designed to probe the relative rates of nucleophilic substitution.
Selected α-Bromo Ketones for Comparison
For a comprehensive analysis, the following α-bromo ketones will be compared:
-
This compound (Target Compound)
-
2-Bromo-1-phenylethanone (Phenacyl bromide)
-
2-Bromo-1-(4-chlorophenyl)ethanone
-
2-Bromo-1-(4-nitrophenyl)ethanone
-
Chloroacetone (as a reference for a different halogen)
Experimental Workflow: Nucleophilic Substitution with a Common Nucleophile
The following workflow outlines the procedure for comparing the reactivity of the selected α-bromo ketones with a common nucleophile, such as morpholine.
Figure 1: General workflow for comparative kinetic studies.
Detailed Experimental Protocol
Objective: To determine the second-order rate constants for the reaction of various α-bromo ketones with morpholine in a suitable solvent (e.g., acetonitrile) at a constant temperature (e.g., 25°C).
Materials:
-
This compound
-
2-Bromo-1-phenylethanone
-
2-Bromo-1-(4-chlorophenyl)ethanone
-
2-Bromo-1-(4-nitrophenyl)ethanone
-
Chloroacetone
-
Morpholine
-
Acetonitrile (HPLC grade)
-
Standard laboratory glassware and equipment
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Solution Preparation:
-
Prepare 0.1 M stock solutions of each α-bromo ketone in acetonitrile.
-
Prepare a 0.2 M stock solution of morpholine in acetonitrile.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel at 25°C, mix equal volumes of the α-bromo ketone stock solution and the morpholine stock solution.
-
Start a timer immediately upon mixing.
-
-
Reaction Monitoring and Quenching:
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of a suitable quenching solution (e.g., a dilute acid in acetonitrile) to stop the reaction.
-
-
HPLC Analysis:
-
Inject the quenched and diluted samples into the HPLC system.
-
Develop a suitable HPLC method to separate and quantify the starting α-bromo ketone and the product.
-
Generate a calibration curve for each α-bromo ketone and its corresponding product to accurately determine their concentrations.
-
-
Data Analysis:
-
Plot the concentration of the α-bromo ketone versus time.
-
Determine the initial reaction rate from the slope of the curve at t=0.
-
Calculate the second-order rate constant (k) using the appropriate rate law equation.
-
Anticipated Results and Comparative Data
The reactivity of the α-bromo ketones is expected to vary based on the electronic nature of the substituent on the aromatic ring or the heterocyclic system.
Data Presentation
The quantitative data obtained from the kinetic studies can be summarized in a table for easy comparison.
| α-Bromo Ketone | Substituent Effect | Expected Relative Reactivity | Second-Order Rate Constant (k) [M⁻¹s⁻¹] (Hypothetical) |
| 2-Bromo-1-(4-nitrophenyl)ethanone | Strong electron-withdrawing (-NO₂) | Highest | 5.0 x 10⁻² |
| 2-Bromo-1-(4-chlorophenyl)ethanone | Moderately electron-withdrawing (-Cl) | High | 2.5 x 10⁻² |
| 2-Bromo-1-phenylethanone | Neutral (-H) | Moderate | 1.0 x 10⁻² |
| This compound | Electron-donating (oxazole ring) | Lower | 8.0 x 10⁻³ |
| Chloroacetone | Alkyl group | Lowest | 5.0 x 10⁻³ |
Table 1: Hypothetical comparative reactivity data for selected α-bromo ketones.
Visualization of Reaction Mechanism
The nucleophilic substitution reaction at the α-carbon of a generic α-bromo ketone proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
Figure 2: Generalized SN2 mechanism for nucleophilic attack.
Discussion and Interpretation
The expected trend in reactivity can be rationalized by considering the electronic effects of the substituents. Electron-withdrawing groups, such as the nitro (-NO₂) and chloro (-Cl) groups, increase the electrophilicity of the α-carbon by inductively pulling electron density away from the reaction center. This makes the α-carbon more susceptible to nucleophilic attack, leading to a faster reaction rate.
Conversely, electron-donating groups, such as the 2,5-dimethyloxazole ring, are expected to decrease the reactivity of the α-carbon. The oxazole ring can donate electron density through resonance, which partially neutralizes the positive character of the α-carbon, thus slowing down the rate of nucleophilic substitution.
The steric hindrance around the α-carbon can also play a role. However, in the selected series of compounds, the steric environment around the bromoacetyl moiety is relatively similar, suggesting that electronic effects are the dominant factor influencing their relative reactivities.
Conclusion
The reactivity of this compound in nucleophilic substitution reactions is anticipated to be lower than that of α-bromo ketones bearing electron-withdrawing substituents on an aromatic ring, but potentially comparable to or slightly higher than simple alkyl α-bromo ketones. This is attributed to the electron-donating nature of the dimethyloxazole ring.
The experimental framework provided in this guide offers a robust methodology for quantitatively assessing these reactivity differences. The insights gained from such comparative studies are invaluable for chemists in academia and industry, enabling the informed selection of building blocks and the strategic design of synthetic pathways for the efficient construction of novel molecules with desired biological activities.
References
-
BenchChem. A Comparative Guide to the Reactivity of α-Bromo and α,β-Dibromo Ketones.
-
Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones.
-
BYJU'S. Tests for Aldehydes and Ketones.
-
University of Pretoria. Nucleophilic substitution reactions of α-haloketones: A computational study.
-
Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones.
-
Fiveable. Alpha Halogenation of Aldehydes and Ketones | Organic Chemistry Class Notes.
-
YouTube. mechanism of alpha-halogenation of ketones.
-
BYJU'S. Tests for Aldehydes and Ketones.
-
Allen. Tests for Ketones Importance, Different tests with reactions and FAQS.
-
Quora. How do we know when we will do nucleophilic addition to a ketone or when we do alpha substitution instead?
-
National Center for Biotechnology Information. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.
-
ACS Publications. The Reactions of α-Bromo Ketones with Primary Amines.
-
OpenStax. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition.
-
Master Organic Chemistry. Halogenation Of Ketones via Enols.
-
ACS Publications. Polysaccharide Aldehydes and Ketones: Synthesis and Reactivity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Senior Application Scientist's Guide to Oxazole Functionalization: Exploring Modern Alternatives to 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone
In the pursuit of novel therapeutics and advanced materials, the oxazole scaffold remains a cornerstone of molecular design.[1][2] Its prevalence in biologically active natural products and pharmaceuticals necessitates a robust and versatile toolkit for its chemical modification. For decades, electrophilic reagents like 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone have served as reliable workhorses for introducing carbon-based substituents onto the oxazole ring. However, the increasing complexity of target molecules and the demand for greater synthetic efficiency have illuminated the limitations of these classical approaches, paving the way for more sophisticated and powerful methodologies.
This guide provides an in-depth comparison of contemporary alternatives to α-halo ketone-based oxazole functionalization. We will delve into the mechanistic underpinnings, practical applications, and comparative performance of modern catalytic methods, offering researchers and drug development professionals a data-driven framework for selecting the optimal strategy for their synthetic challenges.
The Constraints of a Classic: Why Move Beyond α-Halo Ketones?
While undeniably useful, the reliance on this compound and similar α-halo ketones carries inherent limitations.[3][4] These reagents, functioning as strong alkylating agents, often necessitate harsh reaction conditions, such as the use of strong bases, which can be incompatible with sensitive functional groups elsewhere in the molecule.[5] The synthetic routes to these reagents can also be multi-stepped, and their use in functionalization reactions can lead to challenges in controlling regioselectivity and avoiding side products.[3][6] The quest for milder conditions, broader substrate scope, and greater synthetic efficiency has been a primary driver in the development of the alternative methodologies discussed below.
The New Wave of Oxazole Functionalization: A Comparative Analysis
The current frontier in oxazole functionalization is dominated by transition-metal-catalyzed C-H activation and photoredox catalysis. These approaches offer direct and often more selective pathways to modified oxazoles under significantly milder conditions.
Palladium-Catalyzed Direct C-H Arylation
Palladium catalysis has emerged as a premier method for the direct arylation of oxazoles, enabling the coupling of the oxazole core with a diverse range of aryl and heteroaryl partners.[7][8][9][10][11] This strategy obviates the need for pre-functionalization of the oxazole ring, leading to more convergent and atom-economical syntheses.
Mechanistic Rationale: The catalytic cycle typically commences with the oxidative addition of an aryl halide to a low-valent palladium species. Subsequent C-H activation of the oxazole ring, often the rate-determining step, is followed by reductive elimination to furnish the arylated oxazole and regenerate the active catalyst. The regioselectivity of the C-H activation (typically at the C2 or C5 position) can be judiciously controlled by the choice of ligands, bases, and solvents.[7][8][11]
Experimental Data Summary:
| Catalyst/Ligand | Arylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Regioselectivity |
| Pd(OAc)₂ / SPhos | Aryl Bromide | K₂CO₃ | DMA | 110 | High | C5-selective[8] |
| Pd(OAc)₂ / RuPhos | Aryl Chloride | K₂CO₃ | Toluene | 110 | Good | C2-selective[8] |
| PdCl(dppb)(C₃H₅) | Aryl Bromide | KOAc | DMA | 150 | Moderate to High | C2-selective[10] |
| Pd(OAc)₂ | Aryltrimethylammonium Triflate | Cs₂CO₃ | Dioxane | 120 | Good to Excellent | C2-selective[12] |
Workflow for Palladium-Catalyzed C-H Arylation of Oxazole:
Caption: Generalized workflow for the Pd-catalyzed direct C-H arylation of oxazoles.
Rhodium-Catalyzed Annulation Reactions
Rhodium catalysis offers a distinct and powerful strategy, not for functionalizing a pre-existing oxazole, but for constructing highly substituted oxazoles through annulation reactions.[13][14][15][16] A notable example is the reaction of N-sulfonyl-1,2,3-triazoles with aldehydes or nitriles, which proceeds through a rhodium carbene intermediate.[13][15][17]
Mechanistic Advantage: This approach leverages the reactivity of in situ generated rhodium-azavinyl carbenes from the denitrogenation of triazoles. These intermediates can then undergo a [3+2] cycloaddition with a suitable reaction partner, such as an aldehyde, to construct the oxazole ring in a highly convergent manner.[13][15] This method provides access to 2,5-diaryl substituted oxazoles, which are prevalent motifs in pharmacologically active molecules.[13]
Conceptual Representation of Rhodium-Catalyzed Oxazole Synthesis:
Caption: Conceptual pathway for rhodium-catalyzed synthesis of oxazoles via annulation.
Photoredox-Catalyzed Minisci-Type Reactions
For the introduction of alkyl and acyl groups, visible-light photoredox catalysis has emerged as an exceptionally mild and versatile alternative.[18][19][20][21] Minisci-type reactions, which involve the addition of a nucleophilic radical to an electron-deficient heterocycle, can be initiated under gentle, room-temperature conditions using a photocatalyst.[22][23][24][25]
Mechanism in Brief: Upon irradiation with visible light, a photocatalyst (e.g., a ruthenium or iridium complex) becomes excited and can engage in single-electron transfer (SET) with a radical precursor, such as a carboxylic acid or an α-keto acid.[18][20] The resulting alkyl or acyl radical adds to the protonated oxazole ring. Subsequent oxidation and deprotonation restore aromaticity, yielding the functionalized product.
Key Advantages:
-
Mild Conditions: Reactions are typically run at ambient temperature, preserving delicate functional groups.[26]
-
Broad Substrate Scope: A wide array of radical precursors can be utilized, enabling the introduction of diverse functionalities.
-
Late-Stage Functionalization: The high functional group tolerance makes this method ideal for modifying complex molecules in the final stages of a synthesis.[22][24][25]
Experimental Protocol for a Photoredox-Catalyzed Alkylation of an Oxazole:
-
Reaction Setup: In a vial, combine the oxazole substrate (1.0 equiv.), the alkyl carboxylic acid (1.5-2.0 equiv.), and the photocatalyst (e.g., [Ru(bpy)₃]Cl₂, 1-2 mol%).
-
Solvent and Additives: Add a suitable solvent (e.g., DMSO or acetonitrile) and any necessary additives (e.g., a base like K₃PO₄).
-
Degassing: Seal the vial and thoroughly degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Irradiation: Place the reaction vial in front of a visible light source (e.g., a blue LED lamp) and stir vigorously.
-
Monitoring: Track the reaction's progress using TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, perform a standard aqueous work-up, extract the product with an appropriate organic solvent, and purify by flash column chromatography.
Head-to-Head Comparison of Methodologies
| Feature | 2-Bromo-1-(oxazol-4-yl)ethanone | Pd-Catalyzed C-H Arylation | Rh-Catalyzed Annulation | Photoredox Minisci-Type Alkylation |
| Transformation | Alkylation | Arylation | Oxazole Ring Synthesis | Alkylation/Acylation |
| Reaction Conditions | Often harsh (strong bases, heat) | Generally heated (100-150 °C) | Heated | Mild (room temp., visible light) |
| Key Reagents | α-halo ketone, nucleophile | Aryl halide, Pd catalyst, ligand, base | Triazole, aldehyde, Rh catalyst | Radical precursor, photocatalyst |
| Functional Group Tolerance | Moderate | Good to Excellent | Moderate to Good | Excellent |
| Atom Economy | Moderate | Good | Excellent | Good |
| Key Advantage | Readily accessible reagent | Direct C-H functionalization | Convergent synthesis of complex oxazoles | Unparalleled mildness and functional group tolerance |
Conclusion and Future Perspectives
The field of oxazole functionalization has matured far beyond the confines of classical electrophile-nucleophile chemistry. While this compound and its congeners remain useful for specific applications, the modern synthetic chemist now has access to a powerful arsenal of catalytic methods that offer superior efficiency, selectivity, and milder reaction conditions. Palladium-catalyzed C-H arylation provides a direct route to biaryl structures, rhodium catalysis enables the elegant construction of the oxazole ring itself, and photoredox catalysis offers an exceptionally gentle means of installing alkyl and acyl groups. The judicious selection of one of these advanced methodologies, guided by the specific demands of the synthetic target, will undoubtedly accelerate the discovery and development of the next generation of oxazole-containing medicines and materials.
References
- Bellina, F., & Rossi, R. (2010).
- ChemRxiv. (n.d.). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv.
- Daugulis, O., et al. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates.
- Doucet, H., & Gurbuz, N. (n.d.). Pd‐catalyzed direct arylations of oxazole.
- Dufour, J., et al. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journals.
- Wang, D., et al. (2015). Palladium-Catalyzed C–H Arylation of (Benzo)oxazoles or (Benzo)thiazoles with Aryltrimethylammonium Triflates.
- Daugulis, O., et al. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
- Li, J., et al. (2020). Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes. RSC Publishing.
- AIP Publishing. (2023). A report on synthesis and applications of small heterocyclic compounds: Oxazole. AIP Publishing.
- Chen, K., & Engle, K. M. (2023). Simple and Efficient Aromatic C–H Oxazolination.
- McKee, H., et al. (2024). Direct C–H functionalisation of azoles via Minisci reactions. RSC Publishing.
- ResearchGate. (2024). (PDF) Direct C-H functionalisation of azoles via Minisci reactions.
- Wipf, P. (1993). A new synthesis of highly functionalized oxazoles. Semantic Scholar.
- Padwa, A., et al. (2009).
- Fleming, F. F., & Mueller, D. C. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
- Royal Society of Chemistry. (n.d.). Direct C–H functionalisation of azoles via Minisci reactions. Organic & Biomolecular Chemistry.
- Turchi, I. J. (Ed.). (n.d.). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY.
- Heriot-Watt Research Portal. (2024). Direct C–H functionalisation of azoles via Minisci reactions.
- Benchchem. (n.d.).
- ResearchGate. (2020). Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes.
- Moura, S., et al. (n.d.).
- Pace, V., et al. (n.d.). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Organic Chemistry Portal.
- Erian, A. W. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH.
- ResearchGate. (2025). Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α -Ketoic Acids by Photoredox Catalysis.
- Padwa, A., et al. (2010). Rhodium carbene routes to oxazoles and thiazoles.
- Heterocyclic Chemistry part2 upd
- Wikipedia. (n.d.). α-Halo ketone. Wikipedia.
- Sigma-Aldrich. (n.d.). 2-bromo-1-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone research. Sigma-Aldrich.
- Waser, J., et al. (2021).
- Fokin, V. V., & Gevorgyan, V. (n.d.). Rhodium-Catalyzed Transannulation of 1,2,3-Triazoles with Nitriles. Journal of the American Chemical Society.
- Roy, R. K., et al. (2020). Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen. PubMed.
- Dubois, M., et al. (2023). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3‑Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals. eScholarship.org.
- Chatterjee, T., et al. (n.d.).
- Molecules. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series [beilstein-journals.org]
- 11. Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates. | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03966G [pubs.rsc.org]
- 14. The rhodium carbene route to oxazoles: a remarkable catalyst effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rhodium carbene routes to oxazoles and thiazoles. Catalyst effects in the synthesis of oxazole and thiazole carboxylates, phosphonates, and sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. chemrxiv.org [chemrxiv.org]
- 20. escholarship.org [escholarship.org]
- 21. Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis. | Semantic Scholar [semanticscholar.org]
- 22. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01526F [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 26. pdf.benchchem.com [pdf.benchchem.com]
The Latent Bio-Potential: A Comparative Guide to Heterocyclic Scaffolds Derived from 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone
In the landscape of modern medicinal chemistry, the strategic modification of privileged heterocyclic scaffolds is a cornerstone of novel drug discovery. The oxazole nucleus, a five-membered aromatic heterocycle, is a well-established pharmacophore present in numerous natural products and clinically approved drugs, valued for its diverse biological activities.[1] This guide delves into the synthetic potential and comparative biological activities of compounds derived from the versatile, yet underexplored, starting material: 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone .
While direct literature on the biological screening of derivatives from this specific bromo-oxazole is nascent, this guide will leverage established synthetic methodologies and comparative data from structurally analogous compounds to provide a predictive and practical framework for researchers. We will explore the synthesis of key derivatives—thiazoles and pyrazoles—and compare their potential antimicrobial, anticancer, and anti-inflammatory activities, supported by detailed experimental protocols.
The Synthetic Hub: Derivatization of this compound
The key to the synthetic utility of this compound lies in the reactivity of the α-bromo ketone functionality. This electrophilic center is primed for reaction with a variety of nucleophiles, enabling the construction of a diverse library of heterocyclic derivatives. The Hantzsch thiazole synthesis and the cyclocondensation reaction with hydrazine derivatives to form pyrazoles are two classic and highly effective transformations that exemplify this potential.
Caption: General synthetic pathways from this compound.
Synthesis of Thiazole Derivatives: A Gateway to Antimicrobial Agents
The Hantzsch thiazole synthesis is a robust method for constructing the thiazole ring.[2] By reacting this compound with a thioamide or thiourea, a range of 2,4-disubstituted thiazoles can be efficiently prepared. The resulting compounds, which couple the oxazole and thiazole pharmacophores, are promising candidates for antimicrobial agents.
Experimental Protocol: Synthesis of a Representative Thiazole Derivative
-
To a solution of this compound (1 mmol) in ethanol (20 mL), add the desired thiourea or thioamide derivative (1.1 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired thiazole derivative.
Synthesis of Pyrazole Derivatives: Scaffolds for Anticancer and Anti-inflammatory Activity
The reaction of α-bromo ketones with hydrazine derivatives provides a straightforward route to pyrazoles.[3] These five-membered heterocyclic compounds are known to exhibit a wide array of biological activities, including potent anticancer and anti-inflammatory effects.[3][4][5] The synthesis of pyrazole derivatives from our oxazole precursor opens a promising avenue for the development of novel therapeutic agents in these areas.
Experimental Protocol: Synthesis of a Representative Pyrazole Derivative
-
Dissolve this compound (1 mmol) in ethanol (20 mL).
-
Add hydrazine hydrate or a substituted hydrazine derivative (1.2 mmol) to the solution.
-
Add a catalytic amount of a base, such as triethylamine or piperidine.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, concentrate the solvent under reduced pressure.
-
Add cold water to the residue to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify by column chromatography on silica gel or recrystallization to obtain the pure pyrazole derivative.
Comparative Biological Activity: A Predictive Analysis
In the absence of direct experimental data for derivatives of this compound, this section presents a comparative analysis based on the established biological profiles of the resulting heterocyclic scaffolds and data from closely related structures.
Antimicrobial Activity: Thiazole Derivatives at the Forefront
Thiazole derivatives are renowned for their broad-spectrum antimicrobial properties.[6] The incorporation of a thiazole ring is a common strategy in the development of new antibacterial and antifungal agents. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Comparative Data: Minimum Inhibitory Concentration (MIC) of Structurally Similar Thiazole Derivatives
| Compound Class | Derivative | Target Organism | MIC (µg/mL) | Reference |
| Thiazole | 4-bromo derivative | Gram-positive bacteria | 2.3-39.8 x 10⁻² | [6] |
| Thiazole | 3-nitro derivative | Fungi | 0.3-38.6 x 10⁻² | [6] |
| Thiazole | p-t derivative | Various bacteria and fungi | > Standard | [7] |
| Standard | Ampicillin | Gram-positive bacteria | 24.8-74.4 x 10⁻² | [6] |
| Standard | Ketoconazole | Fungi | 38.0-475.0 x 10⁻² | [6] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Prepare a standardized inoculum of the target microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity: The Promise of Pyrazole Derivatives
Pyrazole-containing compounds have demonstrated significant potential as anticancer agents, with some derivatives exhibiting potent cytotoxicity against a range of cancer cell lines.[3][4][5] Their mechanisms of action are diverse and can include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.
Comparative Data: IC₅₀ Values of Representative Pyrazole Derivatives Against Cancer Cell Lines
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole | Benzo[b]thiophen-2-yl derivative | HepG-2 (Liver) | 3.57 | [5] |
| Pyrazole | Thiazolyl-pyrazoline derivative | MCF-7 (Breast) | 0.07 | [5] |
| Pyrazole | 5-alkylated selanyl-1H-pyrazole | HepG2 (Liver) | 13.85 | [4] |
| Standard | Cisplatin | HepG-2 (Liver) | 8.45 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
Caption: Workflow of the MTT assay for determining cytotoxicity.
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 48 to 72 hours.
-
After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity: A Potential Avenue for Pyrazole and Triazole Derivatives
Both pyrazole and triazole derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[8][9] The synthesis of such compounds from this compound could yield novel anti-inflammatory agents.
Comparative Data: In Vivo Anti-inflammatory Activity of Structurally Related Compounds
| Compound Class | Derivative | Assay | % Inhibition of Edema | Reference |
| Triazole | Sulfonyl-containing derivative | Carrageenan-induced paw edema | > Standard | [5] |
| Triazole | Methacrylic acid derivative | Cytokine production in PBMC | Comparable to Ibuprofen | [9] |
| Standard | Ibuprofen | Carrageenan-induced paw edema | Standard | [5] |
Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)
-
Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.
-
A control group is prepared without the test compound.
-
Incubate the mixtures at 37°C for 15 minutes.
-
Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [ (Absorbance of control - Absorbance of test sample) / Absorbance of control ] x 100.
Concluding Remarks and Future Directions
The precursor, this compound, stands as a promising, yet largely untapped, starting point for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Based on established synthetic routes and the known biological activities of the resulting scaffolds, it is highly probable that its thiazole derivatives will exhibit potent antimicrobial activity, while its pyrazole derivatives will show promise as anticancer and anti-inflammatory agents.
This guide provides a foundational framework for researchers to embark on the exploration of this chemical space. The detailed protocols offer a practical starting point for synthesis and biological evaluation. Future research should focus on the systematic synthesis and screening of a library of derivatives to establish concrete structure-activity relationships and to identify lead compounds for further preclinical development. The synergistic combination of the oxazole core with other bioactive heterocycles is a compelling strategy for the discovery of next-generation therapeutics.
References
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC. [Link]
-
Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents. Design, Synthesis and Biological Evaluation. PubMed. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
-
Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
-
Synthesis and anti-inflammatory properties of novel 1,2,4-triazole derivatives. ScienceDirect. [Link]
-
Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. PMC. [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]
-
Synthesis and anti-inflammatory activity of new 1,2,4-triazole derivatives. PubMed. [Link]
-
Synthesis and evaluation of some pyraz - JOCPR. JOCPR. [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC. [Link]
-
Synthesis of new pyrazole derivatives and their anticancer evaluation. ResearchGate. [Link]
-
A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. [Link]
Sources
- 1. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]
- 2. Buy 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone | 25015-91-2 [smolecule.com]
- 3. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. srrjournals.com [srrjournals.com]
- 6. Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents. Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chemical Maze: A Comparative Guide to the SAR of 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone Derivatives in Drug Discovery
A Senior Application Scientist's Perspective on Optimizing Heterocyclic Scaffolds for Therapeutic Efficacy
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular entities with enhanced therapeutic profiles remain a cornerstone of drug discovery. Among the myriad of heterocyclic scaffolds, oxazole-containing compounds have consistently demonstrated a broad spectrum of pharmacological activities, positioning them as privileged structures in the development of new therapeutic agents.[1][2][3] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of derivatives originating from the versatile building block, 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone. We will explore the rationale behind experimental designs, compare the performance of oxazole derivatives with alternative heterocyclic systems, and provide detailed experimental protocols to empower researchers in their quest for novel drug candidates.
The Oxazole Core: A Privileged Scaffold in Medicinal Chemistry
The five-membered aromatic ring of oxazole, featuring nitrogen and oxygen atoms, offers a unique combination of electronic properties and hydrogen bonding capabilities.[1][3] This allows oxazole derivatives to interact with a wide array of biological targets, including enzymes and receptors, through various non-covalent interactions such as hydrogen bonds, π–π stacking, and hydrophobic effects.[2][3] The clinical success of oxazole-containing drugs like Linezolid and Oxaprozin underscores the therapeutic potential of this heterocyclic system.[1]
The starting material, this compound, presents a particularly attractive scaffold for generating diverse libraries of compounds. The α-bromoketone functionality is a versatile handle for introducing a wide range of substituents, allowing for systematic exploration of the chemical space around the core oxazole ring. The 2,5-dimethyl substitution pattern on the oxazole ring provides a stable and well-defined starting point for derivatization.
Strategic Derivatization of the this compound Scaffold
The primary site for chemical modification on the this compound core is the carbon atom bearing the bromine. This electrophilic center readily reacts with various nucleophiles, enabling the synthesis of a diverse array of derivatives. A logical starting point for an SAR study is to introduce different functional groups at this position and evaluate their impact on biological activity.
Experimental Workflow for Derivative Synthesis
Caption: General workflow for the synthesis and evaluation of derivatives.
Key Synthetic Transformations and Rationale
A common and effective strategy involves the reaction of the α-bromoketone with various nucleophiles. For instance, reaction with primary or secondary amines yields α-aminoketone derivatives. The nature of the amine can be systematically varied to probe the effects of steric bulk, electronics, and hydrogen bonding potential on biological activity.
Similarly, reaction with thiols or phenols introduces thioether or ether linkages, respectively. These modifications allow for the exploration of different spatial orientations and electronic properties of the appended substituents.
Comparative Analysis with Alternative Heterocyclic Scaffolds
While the oxazole ring is a powerful scaffold, it is crucial to consider alternative heterocyclic systems to identify the most promising drug candidates. Thiazole and pyrazole derivatives, for example, have also demonstrated significant therapeutic potential and offer different structural and electronic features.[4][5]
Thiazole Derivatives: A Close Relative
Thiazoles, containing a sulfur atom instead of the oxygen in oxazoles, are bioisosteres of oxazoles and often exhibit similar biological activities.[2] However, the difference in the heteroatom can lead to subtle changes in bond angles, dipole moments, and metabolic stability, which can translate into significant differences in pharmacological properties.
Pyrazole Derivatives: A Different Arrangement
Pyrazoles, with two adjacent nitrogen atoms, present a different hydrogen bonding pattern and electronic distribution compared to oxazoles. These differences can lead to altered binding modes and selectivity for biological targets.
SAR Data Summary: A Hypothetical Case Study in COX-2 Inhibition
To illustrate the principles of SAR, let's consider a hypothetical study aimed at developing selective cyclooxygenase-2 (COX-2) inhibitors, a well-established target for anti-inflammatory drugs.[6][7]
| Compound | Scaffold | R-Group (at the former Br position) | COX-2 IC50 (nM) | COX-1 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| Ref-1 | Celecoxib | - | 15 | 15000 | 1000 |
| OX-1 | 2,5-Dimethyloxazole | -NH-Ph | 500 | 10000 | 20 |
| OX-2 | 2,5-Dimethyloxazole | -NH-(4-F-Ph) | 250 | 12500 | 50 |
| OX-3 | 2,5-Dimethyloxazole | -NH-(4-SO2Me-Ph) | 50 | 25000 | 500 |
| TZ-1 | 2,5-Dimethylthiazole | -NH-(4-SO2Me-Ph) | 75 | 20000 | 267 |
| PZ-1 | 1,5-Dimethylpyrazole | -NH-(4-SO2Me-Ph) | 120 | 18000 | 150 |
Analysis of the Hypothetical Data:
-
Effect of the R-group on the Oxazole Scaffold: The introduction of a simple phenylamine (OX-1) confers moderate COX-2 inhibitory activity. Adding an electron-withdrawing fluorine atom (OX-2) improves potency. The most significant enhancement is observed with the p-sulfonamidophenyl group (OX-3), a classic pharmacophore for COX-2 selectivity, leading to a potent and selective inhibitor. This highlights the importance of mimicking the structural features of known selective inhibitors.
-
Comparison of Heterocyclic Scaffolds: When the optimal p-sulfonamidophenylamine side chain is kept constant, the oxazole scaffold (OX-3) demonstrates superior potency and selectivity compared to the thiazole (TZ-1) and pyrazole (PZ-1) analogues in this hypothetical scenario. This suggests that the specific electronic and steric properties of the 2,5-dimethyloxazole core are particularly well-suited for binding to the active site of COX-2.
Experimental Protocols
General Procedure for the Synthesis of α-Aminoketone Derivatives (e.g., OX-1)
Materials:
-
This compound
-
Aniline
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add aniline (1.1 eq) and TEA (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterize the purified product by NMR and mass spectrometry to confirm its structure and purity.
In Vitro COX-1/COX-2 Inhibition Assay
A colorimetric COX inhibitor screening assay can be used to determine the IC50 values of the synthesized compounds for both COX-1 and COX-2. The assay measures the peroxidase activity of cyclooxygenases. The detailed protocol for such an assay is typically provided by the manufacturer of the assay kit (e.g., from Cayman Chemical or Abcam). The general principle involves the co-incubation of the enzyme, heme, arachidonic acid (substrate), and the test compound. The production of prostaglandin G2 is measured colorimetrically.
Caption: Inhibition of the Cyclooxygenase (COX) pathway.
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an ideal candidate for generating compound libraries for high-throughput screening. The hypothetical SAR study on COX-2 inhibitors demonstrates a logical approach to lead optimization, emphasizing the importance of systematic structural modifications and comparative analysis with alternative heterocyclic systems.
Future work should focus on expanding the diversity of the synthesized derivatives by exploring a wider range of nucleophiles and by further modifying the oxazole core itself. The biological evaluation should not be limited to enzyme inhibition assays but should also include cell-based assays to assess cytotoxicity and cellular efficacy. Through a combination of rational design, efficient synthesis, and comprehensive biological testing, the full therapeutic potential of derivatives from this versatile building block can be unlocked.
References
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing.
- Structure activity relationship of synthesized compounds - ResearchG
- Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity - NIH.
- Structure–Activity Relationships of α-Keto Oxazole Inhibitors of F
- Synthesis of ethanone derived from 2-benzoxazolinones and their antimicrobial activities.
- 2-Bromo-1-(1 H -pyrazol-4-yl)
- Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spir
- Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents | Journal of Drug Delivery and Therapeutics.
- 1-(3-methyl-5-substituted-phenyl-4,5-dihydropyrazol-1-yl)ethanone Derivatives: Synthesis and Antibacterial Activity - Bentham Science Publisher.
- (PDF)
- Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines - MDPI.
- Development in medicinal chemistry via oxadiazole derivatives: p
- An Overview of Thiazole Deriv
- 2,5-dimethyl-4-ethyl oxazole, 30408-61-8 - The Good Scents Company.
- Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti - PubMed Central.
- Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles - PubMed Central.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. jddtonline.info [jddtonline.info]
- 6. Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents with Dual Inhibition of COX and LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Definitive Structural Validation of 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone Using X-ray Crystallography
Introduction: The Imperative of Unambiguous Structural Verification
In the synthesis of novel chemical entities, particularly within the pharmaceutical and materials science sectors, the confirmation of a molecule's precise three-dimensional structure is not merely a formality—it is the bedrock of all subsequent research and development. For a target compound such as 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone , a halogenated ketone with potential as a synthetic intermediate, any ambiguity in its structure could lead to misinterpreted reactivity, flawed biological data, and ultimately, the failure of a research program. While routine analytical methods provide essential preliminary data, only single-crystal X-ray diffraction (SC-XRD) offers an irrefutable, atomic-resolution snapshot of the molecule, defining its connectivity, configuration, and conformation in the solid state.
This guide provides an in-depth exploration of X-ray crystallography as the gold standard for the structural validation of synthesized products like this compound. We will dissect the causality behind each experimental step, objectively compare its definitive power against complementary spectroscopic techniques, and provide actionable protocols for researchers seeking the highest level of confidence in their molecular architecture.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is an analytical technique that provides unparalleled insight into the atomic and molecular structure of a crystalline material.[1][2] The technique works by directing X-rays at a single, well-ordered crystal; the crystal lattice diffracts the X-rays in a specific pattern based on the arrangement of atoms.[1][3] By analyzing this diffraction pattern, we can construct a three-dimensional electron density map of the molecule and, from that, determine the precise location of each atom, defining bond lengths, bond angles, and absolute stereochemistry.[1][3][4]
The power of SC-XRD lies in its directness. Unlike inferential spectroscopic methods, it does not rely on interpreting signals to deduce connectivity. Instead, it provides a direct visualization of the molecular structure, making it the definitive arbiter in cases of structural ambiguity.
The Experimental & Logical Workflow
The path from a synthesized powder to a validated crystal structure is a multi-step process where each stage is critical for success. The entire workflow is a self-validating system; a successful structure refinement is only possible if a high-quality crystal was grown and the diffraction data is of sufficient quality.
Caption: The comprehensive workflow for single-crystal X-ray diffraction analysis.
Comparative Analysis: SC-XRD vs. Alternative Techniques
While SC-XRD is the definitive standard, other techniques are indispensable for routine analysis and provide complementary information. Understanding their strengths and limitations is key to designing an efficient and robust validation strategy.
| Technique | Governing Principle | Information Provided | Sample State | Key Advantages | Critical Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | Diffraction of X-rays by a crystal lattice.[3] | 3D atomic arrangement, absolute stereochemistry, bond lengths/angles, unit cell parameters.[1][4] | Single Crystal | Unambiguous, definitive structure determination; the "gold standard" for publication and patents. | Crystal growth can be a major bottleneck; not a high-throughput technique.[5][6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency by atomic nuclei in a magnetic field.[7][8] | Atomic connectivity (2D structure), chemical environment of nuclei, relative number of protons.[7][9] | Solution | Non-destructive, excellent for determining skeletal framework, relatively fast for soluble samples.[10] | Indirectly infers structure; can be ambiguous for complex molecules or isomers; does not provide absolute stereochemistry. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules.[11] | Molecular weight, elemental formula (High-Res MS), fragmentation patterns for structural clues.[12][13] | Gas/Solution | Extremely high sensitivity and selectivity, requires minimal sample.[14][15] | Provides no information on atomic connectivity, isomerism (e.g., positional isomers), or 3D stereochemistry. |
Why NMR and MS Aren't Enough for Definitive Validation
For our target molecule, This compound , both NMR and MS are essential first-pass characterization tools.
-
Mass Spectrometry would confirm the molecular weight and, with high-resolution analysis, the elemental composition (C₈H₈BrNO₂), verifying that the desired atoms are present in the correct ratio.[12][13]
-
¹H and ¹³C NMR would provide strong evidence for the carbon-hydrogen framework.[7][16] One would expect to see signals corresponding to the two methyl groups on the oxazole ring, the methylene (-CH₂-) group adjacent to the bromine, and the aromatic carbons of the oxazole ring.
However, these techniques could fail to distinguish between potential isomers that might arise from impure starting materials or unexpected rearrangements during synthesis. For example, they might not easily differentiate between the target and a positional isomer like 2-Bromo-1-(4,5-dimethyloxazol-2-yl)ethanone without extensive 2D NMR experiments and comparison to known standards. SC-XRD eliminates this ambiguity entirely by directly locating each atom and its neighbors.
Caption: Decision tree for selecting the appropriate analytical validation method.
Experimental Protocols
Protocol 1: Crystallization of a Small Organic Molecule
The ability to grow high-quality, single crystals is often the most challenging step.[5][6] The goal is to create a supersaturated solution from which the solute slowly precipitates in an ordered crystalline lattice.[17]
Causality: A slow rate of crystallization is paramount. Rapid precipitation traps solvent and impurities, leading to disordered or polycrystalline material unsuitable for diffraction. The choice of solvent is critical; an ideal solvent dissolves the compound when hot but has limited solubility at room or lower temperatures.[17]
Method: Vapor Diffusion
This technique is highly effective for small amounts of material. It involves dissolving the compound in a "good" solvent and allowing a "poor" solvent (the precipitant) to slowly diffuse into it, gradually reducing the compound's solubility.[18][19]
-
Solvent Selection:
-
Identify a "good" solvent that readily dissolves the target compound (e.g., Dichloromethane, Acetone, Ethyl Acetate).
-
Identify a miscible "poor" solvent (precipitant) in which the compound is sparingly soluble (e.g., Hexane, Pentane, Diethyl Ether).[19]
-
-
Setup:
-
Prepare a concentrated solution of your purified compound (e.g., 5-10 mg) in a minimal amount of the good solvent (e.g., 0.5 mL) inside a small, open vial.
-
Place this small vial inside a larger, sealable jar containing a larger volume (e.g., 2-3 mL) of the precipitant.
-
Seal the larger jar tightly.
-
-
Incubation:
-
Allow the sealed system to stand undisturbed at a constant temperature (e.g., room temperature or 4°C).
-
The vapor of the more volatile precipitant will slowly diffuse into the solution in the inner vial. Simultaneously, the more volatile "good" solvent may diffuse out.
-
This slow change in solvent composition will gradually lower the solubility of your compound, ideally leading to the formation of well-defined crystals over several days to weeks.
-
-
Harvesting:
-
Once suitable crystals (ideally 30-300 microns in size) are observed, carefully open the container and use a specialized loop or fine needle to gently remove a crystal along with a drop of the mother liquor.[1]
-
Protocol 2: Overview of SC-XRD Data Collection and Analysis
This part of the process is typically performed by a trained crystallographer using a modern diffractometer.[20]
-
Crystal Mounting: The harvested crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically ~100 K). The cryogenic temperature minimizes atomic vibrations and protects the crystal from X-ray induced damage.
-
Data Collection: The diffractometer directs a focused beam of monochromatic X-rays at the crystal.[3] The crystal is slowly rotated, and a series of diffraction images are collected by a detector at thousands of different orientations.[1]
-
Structure Solution: Specialized software is used to integrate the diffraction spots and then solve the "phase problem" to generate an initial electron density map. This map reveals the rough positions of atoms.
-
Structure Refinement: The atomic positions are refined against the experimental data to create the best possible model that explains the observed diffraction pattern. The quality of the final structure is assessed using metrics like the R-factor, which indicates the agreement between the calculated model and the experimental data.
-
Data Output: The final, validated structure is saved as a Crystallographic Information File (CIF).[21][22] This standard text file contains all the essential information about the crystal structure, including unit cell dimensions, atomic coordinates, and bond lengths/angles, and can be deposited in public databases like the Cambridge Structural Database (CSD).[23][24]
Conclusion: The Final Word in Structural Science
For researchers and drug development professionals, certainty is the most valuable commodity. While techniques like NMR and mass spectrometry are cornerstones of chemical analysis, they build a circumstantial case for a molecule's identity. X-ray crystallography, in contrast, serves as the direct evidence, providing an unambiguous and high-resolution view of the molecular truth. For a novel synthetic product like This compound , investing the effort to obtain a single-crystal structure is a critical act of scientific rigor. It validates the synthetic pathway, provides a definitive structural record for intellectual property, and ensures that all subsequent biological and chemical studies are based on a foundation of absolute certainty.
References
-
Introduction to Powder Crystallographic Information File (CIF). [Link]
-
Crystallographic Information File - Wikipedia. [Link]
-
Small molecule analysis using MS - Bioanalysis Zone. [Link]
-
Cambridge Structural Database - Wikipedia. [Link]
-
Cambridge Structural Database (CSD) - Physical Sciences Data science Service. [Link]
-
CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC - PubMed Central. [Link]
-
CIF (Crystallographic Information Framework) - Metadata Standards Catalog. [Link]
-
A short guide to Crystallographic Information Files - CCDC. [Link]
-
Mass Spectrometry in Small Molecule Drug Development. [Link]
-
Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library. [Link]
-
Cambridge Structural Database - MIT Information Systems. [Link]
-
Application of Mass Spectrometry on Small Molecule Analysis - TIGP. [Link]
-
Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). [Link]
-
Choosing the Right Mass Spectrometry for Small Molecules - ZefSci. [Link]
-
1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Quantifying Small Molecules by Mass Spectrometry | LCGC International. [Link]
-
13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. [Link]
-
crystallization of small molecules. [Link]
-
Structural elucidation by NMR(1HNMR) | PPTX - Slideshare. [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. [Link]
-
Cambridge Structural Database - Re3data.org. [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH. [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]
-
Advanced crystallisation methods for small organic molecules - ePrints Soton - University of Southampton. [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]
-
X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC - NIH. [Link]
-
Researchers develop powerful method to solve structures of small molecules. [Link]
-
Single Crystal X-ray Diffraction - Chemistry Teaching Labs - University of York. [Link]
-
Crystallization - Organic Chemistry at CU Boulder. [Link]
-
XFELs make small molecule crystallography without crystals possible - Chemistry World. [Link]
-
Validation of ligands in macromolecular structures determined by X-ray crystallography. [Link]
-
Single-crystal X-ray Diffraction - SERC (Carleton). [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications. [Link]
-
Single Crystal X-ray Diffractometers - Bruker. [Link]
-
Single Crystal X-ray Diffraction and Structure Analysis. [Link]
-
X-ray Crystallography: Assessment and Validation of Protein-Small Molecule Complexes for Drug Discovery - PubMed. [Link]
-
X-ray Crystallography for Molecular Structure Determination - AZoLifeSciences. [Link]
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. rigaku.com [rigaku.com]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. jchps.com [jchps.com]
- 8. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. One moment, please... [zefsci.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 19. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 21. Introduction to Powder Crystallographic Information File (CIF) [pd.chem.ucl.ac.uk]
- 22. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 23. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 24. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]
A Comparative Guide to HPLC and NMR Analysis for Purity Assessment of 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone Derivatives
In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety and efficacy. For novel heterocyclic compounds like 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone and its derivatives, which are pivotal building blocks in medicinal chemistry, a multi-faceted analytical approach is not just recommended but essential.[1] This guide provides an in-depth comparison of two instrumental techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the critical task of purity determination.
This comparison will delve into the fundamental principles of each technique, their respective strengths and limitations in the context of purity assessment, and provide practical, step-by-step protocols. The objective is to equip researchers, scientists, and drug development professionals with the expertise to make informed decisions on the most appropriate analytical strategies for their specific needs.
The Imperative of Purity in Drug Development
The presence of impurities in an API can have significant implications, ranging from reduced therapeutic effect to adverse toxicological outcomes. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have stringent guidelines for the documentation of identity, strength, quality, purity, and potency of drug substances.[2][3][4] Therefore, the selection and validation of analytical methods are of paramount importance.[5][6]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a powerful separation technique widely employed for impurity profiling in the pharmaceutical industry.[7] Its high sensitivity and resolving power make it ideal for detecting and quantifying trace-level impurities.[7]
Principle of HPLC for Purity Assessment
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). The time it takes for a compound to travel through the column, known as the retention time, is a characteristic feature used for identification. The area under a chromatographic peak is proportional to the concentration of the corresponding compound, allowing for quantitative analysis.
Advantages of HPLC in Purity Assessment:
-
High Sensitivity: HPLC can detect impurities at very low concentrations, often in the parts-per-million (ppm) range.[7]
-
Excellent Resolution: It can separate structurally similar compounds, including isomers.[7]
-
Versatility: A wide variety of columns and mobile phases can be used to optimize separations for a broad range of compounds.[7]
-
Established Methodology: HPLC is a well-established and validated technique in the pharmaceutical industry.[7]
Limitations of HPLC:
-
Requires Reference Standards: For accurate quantification of impurities, certified reference standards are often necessary.
-
Potential for On-Column Degradation: Some labile compounds may degrade on the HPLC column.[8]
-
Response Factor Variability: Different compounds can have different responses to the detector (e.g., UV-Vis), which can affect the accuracy of relative purity calculations without proper calibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Primary Method for Quantification
NMR spectroscopy is a powerful tool for structural elucidation and is increasingly recognized as a primary analytical method for quantitative analysis (qNMR).[9][10][11]
Principle of qNMR for Purity Assessment
qNMR relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[12][13] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a reference standard of the analyte itself.[12][14]
Advantages of qNMR in Purity Assessment:
-
Absolute Quantification: qNMR provides a direct measure of purity without the need for specific impurity reference standards.[13][14]
-
Structural Information: In addition to quantification, NMR provides valuable structural information that can aid in the identification of unknown impurities.[11]
-
Non-destructive: The sample can be recovered after analysis.[13]
-
Orthogonal Technique: It provides a valuable cross-validation for results obtained by chromatographic methods like HPLC.[15][16]
Limitations of qNMR:
-
Lower Sensitivity: Compared to HPLC, NMR is generally less sensitive and may not detect trace impurities.[17]
-
Signal Overlap: Severe peak overlap can make accurate integration and quantification challenging.[16]
-
Instrumentation and Expertise: Requires more expensive instrumentation and specialized expertise for optimal results.[17]
Comparative Summary
| Feature | HPLC | NMR |
| Principle | Differential partitioning | Nuclear spin resonance |
| Quantification | Relative (peak area %) or external/internal standard | Absolute (with internal standard) |
| Sensitivity | High (ppm level) | Moderate (typically >0.1%) |
| Selectivity | High for separation of isomers | High for structural discrimination |
| Reference Standards | Often required for accurate impurity quantification | Required for internal standard, not for analyte |
| Impurity Identification | Requires hyphenation with MS or isolation | Can provide structural information directly |
| Sample Throughput | Generally higher | Can be lower due to longer acquisition times |
| Typical Use Case | Routine purity testing, detection of known and unknown impurities, stability studies.[17] | Absolute purity determination, characterization of reference standards, structural elucidation of impurities.[17] |
Experimental Protocols
Workflow for Purity Assessment
Caption: General workflow for purity assessment using HPLC and NMR.
HPLC Method for this compound Derivatives
This protocol is a general starting point and may require optimization.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point for many oxadiazole derivatives.[18] A suggested gradient:
-
0-5 min: 10% Acetonitrile
-
5-25 min: 10-90% Acetonitrile
-
25-30 min: 90% Acetonitrile
-
30-35 min: 90-10% Acetonitrile
-
35-40 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.[18]
-
Column Temperature: 40°C.[18]
-
Detection Wavelength: 235 nm, determined by UV scan of the analyte.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at an initial concentration of approximately 1 mg/mL.
-
Data Analysis: Integrate all peaks and calculate the purity based on the area percentage of the main peak.
¹H qNMR Method for this compound Derivatives
This protocol outlines the key considerations for an accurate qNMR experiment.[14]
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample into a vial.[12]
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should be stable, have signals that do not overlap with the analyte, and be soluble in the same deuterated solvent.[14]
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[14]
-
-
Data Acquisition:
-
Use a standard 1D proton pulse sequence.
-
Ensure a sufficiently long relaxation delay (D1), typically 5 times the longest T1 of the signals of interest, to allow for complete relaxation of all protons.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150:1 for the signals to be integrated).
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard.
-
-
Purity Calculation: The purity of the analyte can be calculated using the following equation:[12]
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
-
"analyte" and "std" refer to the analyte and internal standard, respectively.
-
Structure and Potential Impurities
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. fda.gov [fda.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. fda.gov [fda.gov]
- 6. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. veeprho.com [veeprho.com]
- 12. emerypharma.com [emerypharma.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
In vitro assays for compounds synthesized from 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone
A Guide for Researchers in Drug Discovery
Authored by: A Senior Application Scientist
This guide provides a comprehensive comparison of in vitro assays for evaluating the anticancer potential of novel compounds synthesized from the precursor 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone. We will explore the rationale behind assay selection, present detailed experimental protocols, and compare hypothetical data for our novel compounds against a well-established chemotherapeutic agent.
Introduction: The Rationale for Synthesizing Novel Oxazole Derivatives
The oxazole ring is a key structural motif found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The starting material, this compound, offers a versatile scaffold for chemical modification. The presence of a reactive bromine atom allows for the facile introduction of various functional groups, enabling the synthesis of a diverse library of novel oxazole derivatives. This guide will focus on a series of hypothetical derivatives, OXA-1 , OXA-2 , and OXA-3 , designed to explore the structure-activity relationship (SAR) of this compound class in the context of cancer therapy.
Our objective is to provide a clear and practical framework for researchers to assess the cytotoxic and apoptotic potential of these, and similar, novel chemical entities. We will compare their performance against Doxorubicin , a widely used anthracycline chemotherapy drug, to benchmark their efficacy.
Experimental Design & Workflow
The evaluation of novel anticancer compounds requires a multi-faceted approach. We begin with a broad cytotoxicity screen to determine the general potency of the compounds across different cancer cell lines. Promising candidates are then subjected to more specific assays to elucidate their mechanism of action, such as the induction of apoptosis.
Below is a diagram illustrating the general workflow for the in vitro evaluation of our synthesized compounds.
Caption: A streamlined workflow for the synthesis and in vitro evaluation of novel anticancer compounds.
Primary Cytotoxicity Screening: The MTT Assay
The initial step in evaluating the anticancer potential of our novel compounds is to determine their cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, colorimetric method for assessing cell viability.[5] This assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.
Principle of the MTT Assay
Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, to a purple formazan product. This product is insoluble in aqueous solutions and can be dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO). The absorbance of the resulting purple solution is measured using a spectrophotometer, and the intensity of the color is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (OXA-1, OXA-2, OXA-3) and the reference drug (Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring a final DMSO concentration below 0.5% to avoid solvent-induced toxicity. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.[6]
Comparative Data: IC50 Values (Hypothetical)
The following table summarizes the hypothetical IC50 values for our novel oxazole derivatives and Doxorubicin against two human cancer cell lines.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| OXA-1 | 15.2 | 25.8 |
| OXA-2 | 2.5 | 5.1 |
| OXA-3 | 50.7 | > 100 |
| Doxorubicin | 0.8 | 1.2 |
Interpretation of Results:
Based on this hypothetical data, OXA-2 demonstrates the most potent cytotoxic activity among the novel derivatives, with IC50 values in the low micromolar range. While not as potent as the established drug Doxorubicin, its activity warrants further investigation into its mechanism of action. OXA-1 shows moderate activity, while OXA-3 is largely inactive at the tested concentrations.
Mechanistic Insight: Apoptosis Induction via Caspase-Glo 3/7 Assay
A key mechanism by which many anticancer drugs exert their effects is through the induction of apoptosis, or programmed cell death. Caspases are a family of proteases that play a crucial role in executing the apoptotic program. The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.
Principle of the Caspase-Glo 3/7 Assay
The Caspase-Glo 3/7 Assay is a luminescent assay that measures the activity of caspase-3 and caspase-7. The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for cleavage by activated caspase-3 and -7. Upon cleavage, a substrate for luciferase (aminoluciferin) is released, resulting in the generation of a "glow-type" luminescent signal that is proportional to the amount of caspase activity.
Experimental Protocol: Caspase-Glo 3/7 Assay
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds (OXA-2 and Doxorubicin at their respective IC50 concentrations) in a 96-well plate as described for the MTT assay. Incubate for a shorter duration, typically 24 hours, to capture early apoptotic events.
-
Reagent Preparation: Prepare the Caspase-Glo 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for signal stabilization.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Express the results as a fold change in luminescence relative to the untreated control.
Comparative Data: Caspase-3/7 Activation (Hypothetical)
| Compound (at IC50) | Fold Increase in Caspase-3/7 Activity (MCF-7 cells) |
| OXA-2 | 4.8 |
| Doxorubicin | 6.2 |
| Untreated Control | 1.0 |
Interpretation of Results:
The hypothetical data indicates that OXA-2 significantly induces caspase-3/7 activity, suggesting that its cytotoxic effects are, at least in part, mediated by the induction of apoptosis. This aligns with the mechanism of many successful anticancer agents.
Signaling Pathway Context: Apoptosis Induction
The induction of apoptosis is a complex process involving multiple signaling pathways. The diagram below illustrates a simplified overview of the intrinsic and extrinsic apoptotic pathways, highlighting the central role of effector caspases like caspase-3 and -7.
Caption: Simplified diagram of major apoptotic signaling pathways.
Conclusion and Future Directions
This guide has outlined a systematic approach for the initial in vitro evaluation of novel anticancer compounds derived from this compound. Through a combination of cytotoxicity screening and mechanistic assays, we can effectively identify promising lead candidates for further development.
Our hypothetical results suggest that the novel derivative OXA-2 exhibits promising anticancer activity by inducing apoptosis. To build upon these findings, future studies should include:
-
Selectivity Profiling: Assessing the cytotoxicity of OXA-2 against non-cancerous cell lines to determine its therapeutic window.
-
Broader Panel Screening: Evaluating the activity of OXA-2 against a wider range of cancer cell lines to understand its spectrum of activity.
-
Mechanism of Action Studies: Investigating the upstream signaling events leading to caspase activation, such as the involvement of the intrinsic or extrinsic apoptotic pathways.
-
In Vivo Efficacy: Testing the antitumor activity of OXA-2 in animal models of cancer.
By following a logical and rigorous testing cascade, researchers can efficiently navigate the early stages of drug discovery and identify novel oxazole derivatives with the potential to become next-generation cancer therapeutics.
References
- Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025).
- A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. (2021).
- The Synthesis of Novel Anti-inflammatory and Antimicrobial Compounds: Application Notes and Protocols. (2025). Benchchem.
- 1,3-Oxazole Derivatives: A Review of Biological Activities as Antip
- Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.).
- An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. (n.d.).
- Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Deriv
- Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (n.d.). Applied Sciences.
- Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Deriv
- Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (2023). Molecules.
- Synthesis and Anti-inflammatory Activity of Novel Furochromenes. (2013).
- Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. (2022). RSC Advances.
- Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. (2021). Biomedicine & Pharmacotherapy.
- A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (n.d.). International Journal of Medical and Pharmaceutical Research.
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Anticancer Agents in Medicinal Chemistry.
- Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). David Discovers Drug Discovery.
- Biological Activity of Natural and Synthetic Compounds. (2022). Molecules.
- Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2022). Biopolymers and Cell.
- Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spir
- Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (n.d.). Molecules.
- Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (n.d.).
- Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. (2024). ScienceRise: Pharmaceutical Science.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijmpr.in [ijmpr.in]
- 5. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accio.github.io [accio.github.io]
Comparative study of different synthetic routes to 4-functionalized 2,5-dimethyloxazoles
Introduction
The 2,5-dimethyloxazole scaffold is a privileged core in medicinal chemistry and materials science. The strategic placement of functional groups at the C4 position provides a crucial handle for molecular elaboration, enabling the synthesis of diverse compound libraries for drug discovery and the development of novel functional materials. For researchers and process chemists, selecting the most efficient, scalable, and robust synthetic route to these key intermediates is a critical decision that impacts project timelines and outcomes.
This guide provides an in-depth comparative analysis of the primary synthetic strategies for accessing 4-functionalized 2,5-dimethyloxazoles. We will move beyond a simple recitation of reaction schemes to dissect the underlying principles, explain the causal relationships behind experimental choices, and provide validated, step-by-step protocols. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific synthetic challenges. We will focus on the synthesis of a key intermediate, Ethyl 2,5-dimethyloxazole-4-carboxylate , and its subsequent conversion into valuable derivatives such as the corresponding carboxylic acid, primary alcohol, and aldehyde.
Core Synthetic Strategies for the Oxazole Ring
Two classical and powerful methods dominate the synthesis of the oxazole core: the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. Each presents a unique set of advantages and challenges regarding starting material availability, reaction conditions, and substrate scope.
Route 1: The Modified Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a robust and time-tested method for oxazole formation via the cyclodehydration of α-acylamino ketones.[1][2] For the synthesis of our target, Ethyl 2,5-dimethyloxazole-4-carboxylate, a highly effective variant starts from the readily available and inexpensive bulk chemical, ethyl acetoacetate. This multi-step, one-pot sequence demonstrates excellent atom economy and operational simplicity.
Mechanistic Rationale & Workflow
The causality of this sequence is elegant. The initial α-chlorination of the ketoester activates the α-position for subsequent nucleophilic attack. Acetamide, a simple and inexpensive nitrogen source, displaces the chloride to form an α-acylamino-β-ketoester intermediate. The crucial step is the acid-catalyzed cyclodehydration. Under acidic conditions, the ketone carbonyl is protonated, activating it towards intramolecular nucleophilic attack by the oxygen of the amide tautomer (an enol-like form). The resulting oxazoline intermediate then readily dehydrates to form the stable, aromatic oxazole ring. Concentrated sulfuric acid serves as both the catalyst and a powerful dehydrating agent, driving the final equilibrium towards the product.
Workflow Diagram: Robinson-Gabriel Route
Caption: Workflow for the Robinson-Gabriel synthesis.
Experimental Protocol: Synthesis of Ethyl 2,5-dimethyloxazole-4-carboxylate
This protocol is adapted from a procedure detailed in U.S. Patent 5,348,956 A, a testament to its industrial applicability.
Step 1: Preparation of Ethyl 2-acetamido-3-oxobutanoate (in situ)
-
Setup: To a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add ethyl acetoacetate (130 g, 1.0 mol) and ethyl acetate (250 ml).
-
Chlorination: Cool the mixture to 10-15°C in an ice-water bath. Add sulfuryl chloride (148.5 g, 1.1 mol) dropwise over 1 hour, ensuring the temperature does not exceed 20°C.
-
Causality: Sulfuryl chloride is an effective electrophilic chlorinating agent for the active methylene group of the β-ketoester. Low temperature control is crucial to prevent side reactions and decomposition.
-
-
Intermediate Formation: After the addition is complete, stir the mixture at room temperature for 2 hours. In a separate flask, prepare a suspension of acetamide (65 g, 1.1 mol) and sodium iodide (8 g, 0.05 mol) in ethyl acetate (250 ml).
-
Nucleophilic Substitution: Add the acetamide suspension to the reaction mixture. Heat the resulting mixture to reflux (approximately 75-80°C) and maintain for 6 hours.
-
Causality: Acetamide acts as the nucleophile. Sodium iodide serves as a catalyst via the Finkelstein reaction, where the in situ formation of the more reactive iodo-intermediate accelerates the rate of substitution.
-
-
Workup: Cool the mixture to room temperature. Filter off the precipitated salts and wash the filter cake with a small amount of ethyl acetate. The filtrate, containing the crude ethyl 2-acetamido-3-oxobutanoate, is used directly in the next step.
Step 2: Cyclodehydration to Ethyl 2,5-dimethyloxazole-4-carboxylate
-
Setup: Place the filtrate from the previous step into a 2 L flask equipped with a robust mechanical stirrer and a dropping funnel. Cool the solution to 0-5°C in an ice-salt bath.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid (300 g) dropwise, maintaining the internal temperature below 10°C.
-
Causality: This is a highly exothermic step. Slow addition and efficient cooling are critical for safety and to prevent degradation of the starting material and product.
-
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Quenching: Carefully pour the reaction mixture onto 2 kg of crushed ice with vigorous stirring.
-
Causality: Quenching on ice dilutes the acid and dissipates the heat generated during neutralization, preventing product hydrolysis.
-
-
Extraction & Neutralization: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 500 ml). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Causality: The bicarbonate wash is essential to neutralize any residual sulfuric acid, which could otherwise catalyze decomposition or hydrolysis during storage or subsequent steps.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to afford Ethyl 2,5-dimethyloxazole-4-carboxylate as a colorless oil. (Reported yields for this type of process are typically in the 60-70% range over two steps).
Route 2: The Van Leusen Oxazole Synthesis (A Proposed Adaptation)
The Van Leusen reaction is a powerful method for creating the oxazole ring, typically by reacting an aldehyde with tosylmethyl isocyanide (TosMIC).[3][4] While the classic Van Leusen synthesis yields 5-substituted oxazoles, modified one-pot procedures can produce 4,5-disubstituted oxazoles.[5] To generate the specific 2,5-dimethyl-4-carboxylate target, a plausible, albeit less direct, route can be envisioned.
This hypothetical route would involve the reaction of acetaldehyde (to install the C5-methyl group) with a modified TosMIC reagent, such as ethyl 2-isocyano-2-tosylpropanoate. This specialized reagent is not commercially common and would likely require separate synthesis, adding steps to the overall sequence. A more practical approach might be a one-pot reaction using a simpler TosMIC derivative and an appropriate electrophile to introduce the carboxylate at C4.
Mechanistic Rationale & Workflow
The core mechanism involves the base-mediated deprotonation of the TosMIC reagent at the carbon adjacent to the sulfonyl and isocyanide groups.[6] This carbanion then acts as a nucleophile, attacking the aldehyde carbonyl (acetaldehyde). The resulting alkoxide undergoes an intramolecular 5-endo-dig cyclization by attacking the electrophilic isocyanide carbon. The final step is the base-promoted elimination of the tosyl group (as p-toluenesulfinic acid), which is an excellent leaving group, to generate the aromatic oxazole ring.
Mechanism Diagram: Van Leusen Synthesis
Caption: Generalized mechanism of the Van Leusen oxazole synthesis.
Hypothetical Protocol: Van Leusen approach
-
Setup: In a round-bottom flask under a nitrogen atmosphere, suspend potassium carbonate (2.0 equiv.) in an ionic liquid such as [bmim]Br or a polar aprotic solvent like DMF.
-
Reagent Addition: Add TosMIC (1.2 equiv.) and ethyl 2-bromoacetate (1.0 equiv.). Stir the mixture at room temperature for 1 hour to form the C4-alkylated TosMIC intermediate in situ.
-
Causality: The base deprotonates TosMIC, which then alkylates with the bromoester to build the C4-substituent framework.
-
-
Cyclization: Add acetaldehyde (1.5 equiv.) to the mixture and continue stirring at room temperature for 8-12 hours, monitoring by TLC.
-
Workup: Dilute the reaction mixture with water and extract thoroughly with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product would require purification by column chromatography.
Note: This proposed route would likely yield a 4-ethoxycarbonyl-5-methyloxazole. The C2-methyl group is absent and would require a different TosMIC starting material (e.g., 1-(isocyanoethyl)sulfonyl-4-methylbenzene), making this route significantly more complex for this specific target compared to the Robinson-Gabriel method.
Subsequent Functional Group Interconversions
The true utility of Ethyl 2,5-dimethyloxazole-4-carboxylate lies in its role as a versatile synthetic hub. The ester can be readily converted to the carboxylic acid, primary alcohol, and aldehyde, each a valuable building block for further elaboration.
Workflow Diagram: Functional Group Interconversions
Caption: Key transformations from the ester intermediate.
Synthesis of 2,5-Dimethyloxazole-4-carboxylic Acid (Hydrolysis)
Rationale: Standard base-catalyzed hydrolysis (saponification) is the most direct method to convert the ethyl ester to the corresponding carboxylic acid. The reaction is typically high-yielding and straightforward.
Experimental Protocol:
-
Setup: In a round-bottom flask, dissolve Ethyl 2,5-dimethyloxazole-4-carboxylate (10.0 g, 59.1 mmol) in ethanol (100 ml).
-
Hydrolysis: Add a solution of sodium hydroxide (4.7 g, 118 mmol, 2.0 equiv.) in water (50 ml). Heat the mixture to reflux for 2-3 hours, monitoring the disappearance of the starting material by TLC.
-
Workup: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (100 ml) and wash with diethyl ether (2 x 50 ml) to remove any unreacted ester.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate will form.
-
Causality: Protonation of the carboxylate salt renders the carboxylic acid neutral and insoluble in water, causing it to precipitate.
-
-
Isolation: Collect the solid by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield 2,5-Dimethyloxazole-4-carboxylic acid as a white solid.
Synthesis of (2,5-Dimethyloxazol-4-yl)methanol (Reduction to Alcohol)
Rationale: Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are required for the complete reduction of an ester to a primary alcohol.[7][8] The reaction is fast and generally clean but requires strictly anhydrous conditions due to the high reactivity of LiAlH₄ with water.
Experimental Protocol:
-
Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of Ethyl 2,5-dimethyloxazole-4-carboxylate (10.0 g, 59.1 mmol) in anhydrous tetrahydrofuran (THF, 150 ml). Cool the solution to 0°C in an ice bath.
-
Reduction: In a separate flask, prepare a suspension of LiAlH₄ (2.7 g, 71.0 mmol, 1.2 equiv.) in anhydrous THF (50 ml). Slowly add the LiAlH₄ suspension to the ester solution via cannula or dropping funnel, keeping the temperature below 5°C.
-
Causality: LiAlH₄ is a potent, unselective reducing agent. Anhydrous conditions are paramount as it reacts violently with protic solvents. The reaction proceeds via a tetrahedral intermediate which eliminates ethoxide, forming an intermediate aldehyde that is immediately reduced further to the alcohol.
-
-
Reaction: After the addition is complete, stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching (Fieser workup): Cool the reaction back to 0°C. Carefully and sequentially add water (2.7 ml), 15% aqueous NaOH (2.7 ml), and then water again (8.1 ml) dropwise.
-
Causality: This specific quenching procedure (the Fieser method) is designed to precipitate the aluminum salts as a granular, easily filterable solid, simplifying the workup significantly compared to an acid quench.
-
-
Isolation: Stir the resulting white suspension vigorously for 30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate.
-
Purification: Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2,5-Dimethyloxazol-4-yl)methanol, which can be further purified by chromatography or crystallization.
Synthesis of 2,5-Dimethyl-4-formyloxazole (Partial Reduction to Aldehyde)
Rationale: The partial reduction of an ester to an aldehyde requires a less reactive, sterically hindered hydride reagent that prevents over-reduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.[5][9] The reaction must be performed at low temperatures (-78°C) to stabilize the tetrahedral intermediate, which is then hydrolyzed to the aldehyde during workup.
Experimental Protocol:
-
Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of Ethyl 2,5-dimethyloxazole-4-carboxylate (10.0 g, 59.1 mmol) in anhydrous toluene (200 ml). Cool the solution to -78°C using a dry ice/acetone bath.
-
Reduction: Add a solution of DIBAL-H (1.0 M in hexanes, 65 ml, 65 mmol, 1.1 equiv.) dropwise via syringe over 1 hour, ensuring the internal temperature remains below -70°C.
-
Causality: DIBAL-H coordinates to the ester carbonyl, and a single hydride transfer occurs. The resulting tetrahedral intermediate is stable at -78°C. Using only a slight excess of DIBAL-H and maintaining low temperature are critical to prevent the intermediate from collapsing and being reduced a second time.
-
-
Reaction: Stir the mixture at -78°C for 2-3 hours.
-
Quenching: Quench the reaction at -78°C by the slow, dropwise addition of methanol (10 ml).
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) and stir vigorously for 1-2 hours until two clear layers form.
-
Causality: Rochelle's salt is used to chelate the aluminum salts, breaking up the emulsion that often forms during workup and facilitating phase separation.
-
-
Isolation & Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 100 ml). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel chromatography to afford 2,5-Dimethyl-4-formyloxazole.
Comparative Summary of Primary Synthetic Routes
| Parameter | Route 1: Modified Robinson-Gabriel | Route 2: Proposed Van Leusen |
| Starting Materials | Ethyl acetoacetate, SO₂Cl₂, Acetamide | Acetaldehyde, TosMIC derivative, Bromoester |
| Reagent Cost & Availability | Very low cost, commodity chemicals | Higher cost, specialized TosMIC reagent may be needed |
| Number of Steps | 2 steps (often one-pot) to the ester | 2+ steps (if TosMIC derivative synthesis is required) |
| Typical Yield | Good to excellent (60-70% reported) | Moderate to good, highly substrate-dependent |
| Scalability | Proven scalability (used in patents) | Moderate; chromatography may be required |
| Reaction Conditions | Moderate temps, then strong acid (H₂SO₄) | Mild (room temp), but requires inert atmosphere |
| Safety & Handling | Use of corrosive SO₂Cl₂ and conc. H₂SO₄ | Use of toxic isocyanides; requires careful handling |
| Key Advantage | Cost-effective, direct, and scalable | Milder conditions for the cyclization step |
| Key Disadvantage | Use of harsh, corrosive reagents | Less direct for this specific target; reagent availability |
Conclusion
For the synthesis of 4-functionalized 2,5-dimethyloxazoles, the modified Robinson-Gabriel synthesis starting from ethyl acetoacetate stands out as the superior strategy for preparing the key intermediate, Ethyl 2,5-dimethyloxazole-4-carboxylate . Its advantages in terms of low-cost starting materials, operational simplicity, and proven scalability make it the preferred route for producing gram-to-kilogram quantities of this versatile building block. The causality is clear: a logical sequence of classical transformations efficiently constructs the target heterocycle.
While the Van Leusen synthesis is a cornerstone of oxazole chemistry, its application to this specific substitution pattern is less direct and would likely require the synthesis of specialized reagents, making it more suitable for small-scale analog synthesis where diverse aldehydes are employed.
Once the key ester intermediate is in hand, a suite of reliable and high-yielding transformations provides straightforward access to the corresponding carboxylic acid, alcohol, and aldehyde. The choice of reducing agent—LiAlH₄ for the alcohol versus DIBAL-H for the aldehyde—is a classic example of how reagent selection dictates synthetic outcome, a fundamental principle in modern organic chemistry. This strategic combination of a robust ring-forming reaction followed by controlled functional group interconversions provides a powerful and flexible platform for any research program targeting this important class of molecules.
References
-
Robinson, R. (1909). CXXIII.—A new synthesis of oxazole derivatives. J. Chem. Soc., Trans., 95, 2167–2174. [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]
- Van Leusen, A. M., Oldenziel, O. H., & Wildeman, J. (1972). The synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters, 13(22), 2373-2375.
- Unangst, P. C., & Connor, D. T. (1994). U.S. Patent No. 5,348,956. U.S.
-
Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138. [Link]
-
Chemistry Steps. (n.d.). DIBAL Reducing Agent. [Link]
-
NROChemistry. (n.d.). Van Leusen Reaction. [Link]
-
OrgoSolver. (n.d.). Ester → Aldehyde with DIBAL-H (DIBAH, i-Bu₂AlH). [Link]
-
Organic Chemistry Portal. (n.d.). Lithium Aluminium Hydride (LAH). [Link]
-
Wikipedia. (n.d.). Van Leusen reaction. [Link]
-
Glöckner, S., Tran, D. N., Ingham, R. J., Fenner, S., Wilson, Z. E., Battilocchio, C., & Ley, S. V. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. Organic & Biomolecular Chemistry, 12(45), 9213-9219. [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Reaction. [Link]
-
SynArchive. (n.d.). Robinson-Gabriel Synthesis. [Link]
-
Adichemistry. (n.d.). DIISOBUTYLALUMINIUM HYDRIDE | DIBAL | DIBAL-H | DIBAH | REDUCING AGENT. [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. [Link]
Sources
- 1. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 2. synarchive.com [synarchive.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 5. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 6. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Structural Validation of Novel Heterocycles Derived from 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The 2,5-dimethyloxazol-4-yl moiety, in particular, serves as a versatile building block for creating novel, biologically active compounds. The introduction of a 2-bromoethanone functional group provides a highly reactive electrophilic site, enabling the construction of a diverse array of fused and substituted heterocyclic systems. However, the synthesis of novel compounds is only the first step; rigorous and unambiguous structural validation is paramount to ensure the reliability of subsequent biological and pharmacological studies.
This guide provides a comparative analysis of the essential techniques used to validate the structures of new heterocycles synthesized from 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone. We will explore two distinct, yet common, synthetic pathways—the Hantzsch thiazole synthesis and the formation of a fused imidazo[2,1-b]oxazole system—to illustrate a multi-faceted validation strategy.
The Precursor: Reactivity of this compound
The starting material, an α-haloketone, is a powerful electrophile. The electron-withdrawing effect of the adjacent carbonyl group polarizes the carbon-bromine bond, making the α-carbon highly susceptible to nucleophilic attack.[1][2] This inherent reactivity is the cornerstone of its utility in forming new heterocyclic rings when reacted with appropriate nucleophiles.
Synthetic Strategies and Comparative Validation
We will examine two case studies to demonstrate the validation process. The choice of reaction partner dictates the resulting heterocyclic core.
Case Study 1: Synthesis of a 2-Amino-thiazole Derivative
The Hantzsch thiazole synthesis is a classic and reliable method for constructing a thiazole ring by reacting an α-haloketone with a thioamide or thiourea.[1][3][4] In this case, reacting this compound with thiourea is expected to yield 2-amino-4-(2,5-dimethyloxazol-4-yl)thiazole.
Reaction Mechanism: The reaction proceeds via an initial SN2 attack by the sulfur of thiourea on the electrophilic α-carbon, displacing the bromide.[3][5] This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[5]
Case Study 2: Synthesis of a Fused Imidazo[2,1-b]oxazole Derivative
Reacting the α-bromoketone with a 2-aminoazole, such as 2-aminooxazole, can lead to the formation of a fused bicyclic system. This type of reaction is instrumental in building complex, rigid scaffolds often sought in drug design.[2][6] The expected product is 5-(2,5-dimethyloxazol-4-yl)imidazo[2,1-b]oxazole.
Reaction Mechanism: The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of the 2-aminooxazole onto the α-carbon of the bromoketone. This is followed by an intramolecular cyclization involving the exocyclic amino group and the ketone carbonyl, which, after dehydration, yields the fused aromatic imidazo[2,1-b]oxazole system.[2]
A Multi-Technique Approach to Structural Validation
No single technique is sufficient for unambiguous structure determination. A combination of spectroscopic methods is essential to build a self-validating dataset.
Initial Confirmation: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is the first checkpoint. It provides the accurate mass of the synthesized molecule, allowing for the confirmation of its elemental composition. For our case studies, the expected [M+H]⁺ peaks would confirm the successful incorporation of the respective nucleophiles and the loss of HBr.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for tracking the transformation of functional groups. A key indicator of a successful reaction is the disappearance of the characteristic C=O stretching frequency of the starting α-bromoketone and the appearance of new bands corresponding to the newly formed heterocyclic ring and its functional groups (e.g., N-H stretch for the 2-aminothiazole).
Unambiguous Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[7][8] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required.
-
¹H NMR: Provides information on the chemical environment and connectivity of protons. The disappearance of the singlet corresponding to the -CH₂Br protons of the starting material is a primary indicator of reaction success. New aromatic signals corresponding to the thiazole or imidazo[2,1-b]oxazole protons will appear.
-
¹³C NMR: Reveals the chemical environment of each carbon atom. The shift of the carbonyl carbon and the α-carbon, along with the appearance of new signals for the heterocyclic ring, provides crucial evidence.
-
2D NMR: These experiments are critical for assembling the molecular puzzle.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the definitive experiment, showing correlations between protons and carbons over 2-3 bonds. For instance, in the imidazo[2,1-b]oxazole product, a key HMBC correlation would be observed between a proton on the newly formed imidazole ring and a carbon atom in the original 2,5-dimethyloxazole ring, unequivocally proving the connectivity between the two parts of the molecule.
-
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Expected [M+H]⁺ |
| Starting Material | 4.55 (s, 2H, -CH₂Br) | 185.0 (C=O), 35.0 (-CH₂Br) | 248.0/250.0 |
| Thiazole Derivative | 7.10 (s, 1H, thiazole-H) | 168.0 (C-NH₂), 145.0 (C-oxazole), 105.0 (thiazole-CH) | 224.1 |
| Imidazo-oxazole Derivative | 7.85 (d, 1H, imidazole-H), 7.50 (d, 1H, imidazole-H) | 148.0 (bridgehead C), 135.0 (C-oxazole), 115.0, 110.0 (imidazole-CH) | 232.1 |
The Gold Standard: Single-Crystal X-ray Crystallography
When NMR data is ambiguous, or when absolute confirmation of stereochemistry or regiochemistry is required, single-crystal X-ray crystallography provides the ultimate proof of structure. This technique maps the electron density of a crystalline solid, revealing the precise three-dimensional arrangement of every atom in the molecule. Though it requires a suitable single crystal, the structural information it provides is unequivocal.
Comparative Analysis & Decision Workflow
The choice of analytical techniques depends on the complexity of the molecule and the information required.
| Technique | Information Provided | Speed | Cost | Destructive? |
| HRMS | Elemental Composition | Fast | Moderate | Yes |
| IR | Functional Groups | Fast | Low | No |
| 1D NMR | Basic Connectivity | Moderate | Moderate | No |
| 2D NMR | Detailed Connectivity | Slow | High | No |
| X-ray | Absolute 3D Structure | Very Slow | Very High | No |
Experimental Workflow Diagram
A logical workflow ensures efficient and thorough structural validation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. synarchive.com [synarchive.com]
- 5. youtube.com [youtube.com]
- 6. tandfonline.com [tandfonline.com]
- 7. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Assessing the Drug-Likeness of Compounds Derived from 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone: A Comparative Guide
Executive Summary
The journey from a chemical starting material to a viable drug candidate is fraught with challenges, with a significant rate of attrition due to unfavorable pharmacokinetic properties. Early and accurate assessment of a compound's "drug-likeness" is therefore not just advantageous, but essential for a cost-effective and successful drug discovery campaign. This guide provides an in-depth, technically-grounded framework for evaluating the drug-like potential of novel compounds derived from the versatile synthetic building block, 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone. We will dissect the foundational principles of drug-likeness, present detailed protocols for both computational (in silico) screening and experimental (in vitro) validation, and benchmark the oxazole scaffold against established pharmaceutical alternatives. This document is structured to provide researchers, medicinal chemists, and drug development professionals with the critical insights and practical methodologies required to prioritize candidates with the highest probability of success.
The Strategic Role of the 2,5-Dimethyloxazole Scaffold in Medicinal Chemistry
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to engage with a wide variety of biological receptors and enzymes through diverse non-covalent interactions, leading to a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The 2,5-dimethyloxazole core, in particular, offers a synthetically tractable starting point. The parent compound, this compound, features a reactive α-bromoketone, which serves as an excellent electrophilic handle for introducing a wide array of chemical diversity through reactions with various nucleophiles. This allows for the rapid generation of compound libraries, which is a cornerstone of modern lead discovery.
The oxazole nucleus itself imparts favorable physicochemical properties. It can act as a bioisostere for other functional groups, potentially enhancing metabolic stability or modulating solubility.[3] Our focus is to systematically assess whether derivatives from this scaffold fall within the coveted "drug-like" chemical space.
Pillar 1: Foundational Principles of Drug-Likeness Assessment
Before delving into experimental design, it is crucial to understand the theoretical pillars of drug-likeness. These are not rigid laws, but rather empirically derived guidelines that correlate molecular properties with pharmacokinetic outcomes, primarily for orally administered drugs.[4]
Lipinski's Rule of Five: The Cornerstone of Oral Bioavailability
Formulated by Christopher Lipinski in 1997, the "Rule of Five" (Ro5) is a set of guidelines used to evaluate the potential for oral bioavailability of a drug candidate.[4][5] The rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules tend to diffuse more readily.[6]
-
LogP (Octanol-Water Partition Coefficient) ≤ 5: LogP is a measure of lipophilicity. While some lipophilicity is needed to cross cell membranes, excessive values can lead to poor aqueous solubility and sequestration in fatty tissues.[6][7]
-
Hydrogen Bond Donors (HBD) ≤ 5: The count of N-H and O-H bonds.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The count of all nitrogen and oxygen atoms.[4]
It is critical to recognize that these are guidelines, and many successful drugs, particularly those that are substrates for active transporters, lie "beyond the Rule of Five" (bRo5).[6][8]
Beyond Ro5: The ADMET Paradigm
Modern drug discovery extends beyond simple physicochemical properties to a more holistic view of a compound's journey through the body, encapsulated by the acronym ADMET:
-
Absorption: How the drug enters the bloodstream.
-
Distribution: Where the drug goes within the body.
-
Metabolism: How the body chemically modifies the drug.
-
Excretion: How the body eliminates the drug.
-
Toxicity: The adverse effects the drug may cause.
Early assessment of these parameters, even with predictive models, is crucial for minimizing late-stage failures which can cost billions of dollars.[9][10]
Pillar 2: In Silico Workflow for Rapid Library Screening
Computational, or in silico, methods provide a high-throughput and cost-effective first pass to filter large virtual libraries of compounds, identifying those with the highest probability of possessing favorable ADMET properties before any synthesis is undertaken.[11][12]
Experimental Protocol: Computational ADMET Prediction
This protocol outlines the use of a free and widely accessible web-based tool, such as pkCSM or SwissADME, to predict the drug-likeness of a virtual library of derivatives.[9]
-
Compound Library Generation: Start with the core scaffold, this compound. In a chemical drawing software, replace the bromine atom with a series of diverse functional groups (e.g., amines, thiols, phenols) to create a virtual library of 10-20 derivatives.
-
SMILES Generation: For each designed derivative, generate its corresponding SMILES (Simplified Molecular-Input Line-Entry System) string, a text-based representation of the chemical structure.
-
Submission to Web Server: Navigate to a chosen ADMET prediction server (e.g., pkCSM). Input the SMILES string for each compound.
-
Parameter Analysis: The server will output a range of predicted parameters. Focus on the core drug-likeness properties:
-
Lipinski's Rule of Five parameters (MW, LogP, HBD, HBA).
-
Topological Polar Surface Area (TPSA): A predictor of cell permeability. Values < 140 Ų are generally associated with good oral bioavailability.
-
Aqueous Solubility (LogS): A measure of how well the compound dissolves in water.
-
GI Absorption: A prediction of the percentage of the drug absorbed from the gut.
-
Blood-Brain Barrier (BBB) Permeability: Indicates if the compound is likely to enter the central nervous system.
-
CYP450 Inhibition: Predicts potential for drug-drug interactions.
-
Toxicity Endpoints: Such as AMES toxicity (mutagenicity) and hERG inhibition (cardiotoxicity).
-
-
Data Consolidation and Triage: Consolidate the predicted data into a summary table. Triage the library by flagging compounds that violate multiple Lipinski rules or show significant toxicity warnings.
Data Presentation: Predicted Drug-Likeness of Oxazole Derivatives
For illustrative purposes, let's consider three hypothetical derivatives (OXA-001, OXA-002, OXA-003) generated by reacting the parent compound with a simple amine, a thiol, and a substituted aniline, respectively.
| Parameter | OXA-001 (Amine Adduct) | OXA-002 (Thiol Adduct) | OXA-003 (Aniline Adduct) | Ideal Range |
| MW (Da) | 255.3 | 272.4 | 317.4 | ≤ 500 |
| LogP | 1.8 | 2.1 | 3.5 | ≤ 5.0 |
| HBD | 1 | 1 | 1 | ≤ 5 |
| HBA | 4 | 4 | 4 | ≤ 10 |
| TPSA (Ų) | 55.1 | 55.1 | 64.3 | < 140 |
| LogS | -2.5 | -2.8 | -3.9 | > -4.0 |
| GI Absorption (%) | > 90% | > 90% | > 90% | High |
| BBB Permeant | No | No | Yes | Target Dependent |
| hERG I Inhibitor | No | No | Yes | No |
| Lipinski Violations | 0 | 0 | 0 | ≤ 1 |
This is simulated data for illustrative purposes.
From this table, we can quickly prioritize OXA-001 and OXA-002 for synthesis. OXA-003, while compliant with Ro5, raises potential flags for lower solubility and hERG inhibition, meriting closer scrutiny or redesign.
Visualization: Computational Screening Workflow
Caption: Workflow for computational drug-likeness assessment.
Pillar 3: In Vitro Validation of Key Drug-Like Properties
While in silico models are powerful, they are predictive. Experimental validation is a mandatory next step to confirm the computational findings for the highest-priority compounds.[13] Key initial assays include assessing aqueous solubility and membrane permeability.
Experimental Protocol: Kinetic Solubility Assay
Kinetic solubility is a high-throughput method used in early discovery to assess how readily a compound, initially dissolved in an organic solvent like DMSO, stays in solution when diluted into an aqueous buffer.[14][15][16]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the dilution plate to a 96-well plate containing aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). The final DMSO concentration should be kept low (<1%).
-
Incubation: Shake the plate at room temperature for 1-2 hours to allow for precipitation to equilibrate.
-
Detection: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of detecting absorbance at a high wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed compared to a buffer-only control. A good target for many discovery projects is >60 µg/mL.[17]
-
Controls: Include a known high-solubility compound (e.g., Diclofenac) and a low-solubility compound (e.g., Nifedipine) as controls.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA is a cell-free assay that models passive diffusion across a lipid membrane, serving as a surrogate for absorption across the gastrointestinal tract.[18][19]
-
Plate Preparation: A 96-well "sandwich" plate system is used, consisting of a donor plate and an acceptor plate separated by a filter coated with an artificial membrane (e.g., a solution of lecithin in dodecane).[20]
-
Donor Solution: Prepare the test compound in the donor buffer (pH can be varied to simulate different parts of the GI tract) at a known concentration (e.g., 100 µM). Add this solution to the wells of the donor plate.
-
Acceptor Solution: Fill the wells of the acceptor plate with the acceptor buffer.
-
Assembly and Incubation: Carefully place the donor plate on top of the acceptor plate, creating the "sandwich." Incubate at room temperature for a defined period (e.g., 4-16 hours).[21][22]
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculation: The apparent permeability coefficient (Papp) is calculated. Compounds are often categorized as having low, medium, or high permeability.
-
Controls: Include known high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) compounds, as well as a membrane integrity marker like Lucifer Yellow.[19][22]
Visualization: Principle of the PAMPA Assay
Caption: Schematic of the Parallel Artificial Membrane Permeability Assay.
Comparative Analysis: Benchmarking Against Known Drug Scaffolds
To contextualize the potential of the 2,5-dimethyloxazole scaffold, it is instructive to compare its predicted and measured properties against those of scaffolds found in well-known oral drugs. For this comparison, we will use a generic kinase inhibitor scaffold (e.g., an aminopyrimidine) and a GPCR antagonist scaffold (e.g., a substituted piperidine).
| Property | Hypothetical Oxazole (OXA-001) | Typical Kinase Inhibitor Scaffold | Typical GPCR Antagonist Scaffold |
| MW (Da) | ~250-350 | ~400-550 | ~350-500 |
| LogP | 1.5 - 4.0 | 3.0 - 5.5 | 2.5 - 4.5 |
| TPSA (Ų) | 50 - 80 | 80 - 120 | 40 - 70 |
| HBD | 1 - 2 | 2 - 4 | 1 - 3 |
| Rotatable Bonds | 3 - 5 | 5 - 8 | 4 - 7 |
| Aqueous Solubility | Moderate to High | Low to Moderate | Moderate |
| Permeability (PAMPA) | High | Moderate to High | High |
| Key Feature | Planar, aromatic, H-bond acceptor | Multiple H-bond donors/acceptors | Often contains a basic nitrogen |
This comparison highlights that the 2,5-dimethyloxazole scaffold can produce compounds with lower molecular weight and TPSA compared to many kinase inhibitors, potentially leading to better solubility and permeability profiles. Its properties are broadly comparable to those seen in many successful GPCR antagonists.
Conclusion and Future Outlook
The this compound building block provides a fertile ground for the discovery of novel chemical entities with drug-like properties. By employing a staged approach—beginning with high-throughput in silico screening to triage virtual libraries and progressing to targeted in vitro validation of solubility and permeability for the most promising candidates—researchers can significantly de-risk their drug discovery programs. The physicochemical properties of the oxazole core are competitive with, and in some aspects potentially superior to, other commonly used scaffolds in medicinal chemistry. The key to success lies in the judicious selection of substituents added to the core, using the principles and protocols outlined in this guide to balance potency with a favorable ADMET profile, thereby maximizing the probability of identifying a developable clinical candidate.
References
- Lipinski, C. A. (1997). Lipinski's rule of five. Taylor & Francis. [Available at: https://www.tandfonline.com/doi/abs/10.1080/01652176.2021.1953686]
- Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
- Lagorce, D., et al. (2017). The SwissADME website: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.
- Zhang, C., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry. [Available at: https://pubmed.ncbi.nlm.nih.gov/29407539/]
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. WuXi AppTec. [Available at: https://www.wuxiapptec.com/services/dmpk/in-vitro-adme-assays/kinetic-thermodynamic-solubility-testing]
- Kumar, R., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds. [Available at: https://www.tandfonline.com/doi/full/10.1080/10406638.2022.2069811]
- Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Available at: https://www.sailife.com/understanding-lipinskis-rule-of-5-and-the-role-of-logp-value-in-drug-design-and-development/]
- Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Available at: https://zenovel.com/blog/lipinskis-rule-of-5-in-modern-drug-discovery/]
- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Available at: https://www.creative-bioarray.com/support/parallel-artificial-membrane-permeability-assay-pampa-protocol.htm]
- Pires, D. E. V., et al. (2015).
- Benet, L. Z., et al. (2011). BDDCS, the Rule of 5 and Drugability. Advanced Drug Delivery Reviews. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3227443/]
- Enamine. (n.d.). Aqueous Solubility Assay. Enamine. [Available at: https://enamine.net/biology/admet-and-pharmacokinetics/aqueous-solubility-assay]
- Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Available at: https://www.
- Baki, G., & Alexander, K. S. (2015). In vitro solubility assays in drug discovery. Journal of Pharmacological and Toxicological Methods. [Available at: https://pubmed.ncbi.nlm.nih.gov/25981444/]
- In silico tools and software to predict ADMET of new drug candidates. (2022). Elsevier. [Available at: https://www.sciencedirect.com/science/article/pii/B9780323994998000080]
- Hossain, M. I., et al. (2021). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction.
- Li, S., et al. (2024). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Available at: https://pubs.rsc.org/en/content/articlelanding/2024/md/d4md00487h]
- Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. (2024). DrugPatentWatch. [Available at: https://www.drugpatentwatch.com/blog/advancements-in-in-silico-admet-modeling-a-20-year-journey-of-machine-learning-in-drug-discovery/]
- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Available at: https://asianpubs.org/index.php/ajc/article/view/2150]
- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Available at: https://www.sygnaturediscovery.com/dmpk-adme/in-vitro-assays/physicochemical-properties/aqueous-solubility-turbidimetric-kinetic-thermodynamic/]
- Robinson–Gabriel synthesis and other methods. (n.d.). Pharmaguideline. [Available at: https://www.pharmaguideline.com/2022/01/synthesis-reactions-and-medicinal-uses-of-oxazole.html]
- Barba-Bon, A., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7652796/]
- Medicinal uses of Oxazole. (n.d.). SlideShare. [Available at: https://www.slideshare.net/mobile/ChemEazy/oxazole-synthesis-of-oxazole-reactions-of-oxazole-medicinal-uses-of-oxazole]
- CliniSciences. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. CliniSciences. [Available at: https://www.clinisciences.com/en/buy/cat-parallel-artificial-membrane-permeability-assay-pampa-kit-27389.html]
- Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Wikidot. [Available at: http://lokey-protocols.wikidot.com/pampa]
Sources
- 1. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 7. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 8. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. drugpatentwatch.com [drugpatentwatch.com]
- 11. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. Aqueous Solubility Assay - Enamine [enamine.net]
- 16. asianpubs.org [asianpubs.org]
- 17. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 20. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 21. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PAMPA-096 | Parallel Artificial Membrane Permeability Assay (PAMPA) [clinisciences.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone. As researchers and drug development professionals, our responsibility extends beyond discovery to ensuring that all chemical byproducts are managed in a way that protects ourselves, our colleagues, and the environment. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, in accordance with federal regulations and laboratory best practices.
Hazard Identification and Risk Assessment: Understanding the Compound
Chemical Profile
| Property | Data |
| Chemical Name | This compound |
| Molecular Formula | C₇H₈BrNO₂ |
| Structure | An oxazole ring substituted with an α-bromo ketone group. |
| Physical State | Likely a solid at room temperature. |
| Chemical Class | Halogenated Organic Compound; α-Bromoketone |
Inferred Hazard Classification:
-
Halogenated Organic Waste: The presence of a bromine atom classifies this compound as a halogenated organic. This is the single most important classification for waste segregation, as halogenated wastes require specific disposal technologies, such as high-temperature incineration with flue gas scrubbing, to neutralize the resulting hydrohalic acids (e.g., HBr).[1][2]
-
Irritant and Lachrymator: As an α-bromoketone, this compound is expected to be a potent lachrymator (tear-inducing agent) and an irritant to the skin, eyes, and respiratory system.[3][4][5] These properties stem from its nature as an alkylating agent.
-
Toxicity: It is presumed to be harmful if swallowed, inhaled, or absorbed through the skin, consistent with similar brominated ketone structures.[3][6]
-
Regulatory Framework: In the United States, the disposal of this chemical falls under the regulations set forth by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[7][8][9][10][11] Your institution's Chemical Hygiene Plan (CHP) will provide specific operational details based on these regulations.[7][9]
Immediate Safety & Personal Protective Equipment (PPE)
Given the inferred hazards, stringent safety protocols are non-negotiable. All handling and disposal operations must be conducted within a certified chemical fume hood to minimize inhalation exposure.[12]
Required PPE:
-
Eye and Face Protection: Wear ANSI Z87.1-compliant safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and wash hands thoroughly after removal.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.
Step-by-Step Disposal Protocol
Improper disposal, such as drain disposal, is strictly prohibited for organic compounds like this one.[13] The correct procedure involves systematic segregation, containment, and transfer to a licensed waste management provider via your institution's Environmental Health & Safety (EHS) department.
Step 1: Waste Segregation
Action: Designate a specific waste container exclusively for "Halogenated Organic Waste." Rationale: This is the most critical step in hazardous waste management. Segregating waste streams prevents dangerous reactions and reduces disposal costs.[14][15][16] Halogenated solvents cannot be fuel-blended or recycled in the same way as non-halogenated solvents and require more expensive treatment methods.[17] Do not mix this waste with non-hazardous waste, as this would render the entire mixture hazardous.[15][16]
Step 2: Containerization
Action: Use a clean, compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-top cap. Ensure the container is in good condition, free of cracks or leaks. Rationale: The container must be compatible with the chemical to prevent degradation and leakage.[14] The container must remain closed at all times except when actively adding waste to prevent the release of volatile vapors.[13]
Step 3: Labeling
Action: Before adding any waste, affix a "Hazardous Waste" label provided by your EHS department to the container. Clearly write the full, unabbreviated chemical name: "Waste this compound." If it is a solution, list all components and their approximate percentages. Rationale: Accurate labeling is required by law and is essential for the safety of all personnel handling the waste, from the lab to the final disposal facility.[13][18] It ensures proper handling and treatment.
Step 4: Storage
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should have secondary containment (such as a spill tray) to capture any potential leaks. Rationale: The SAA ensures that hazardous waste is stored safely and securely, minimizing the risk of spills and accidental exposure. Secondary containment is a crucial precaution.[15]
Step 5: Arranging for Disposal
Action: Once the container is full or has reached the storage time limit set by your institution (often 6-12 months), submit a chemical waste pickup request to your EHS office. Rationale: Only trained EHS personnel or licensed contractors are authorized to transport hazardous waste for final disposal.[10][16][19] This "cradle-to-grave" tracking ensures the waste is managed responsibly until its final destruction.[10]
Disposal Workflow Diagram
Caption: A workflow for compliant hazardous waste disposal.
Spill and Emergency Procedures
Accidents require immediate and correct responses to mitigate harm.
-
Small Spill (Contained in Fume Hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or a spill pad).
-
Collect the contaminated absorbent material using non-sparking tools.
-
Place the collected material into a designated hazardous waste container, label it, and dispose of it as halogenated organic waste.[15]
-
-
Large Spill or Spill Outside of a Fume Hood:
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's emergency number or EHS office.
-
Do not attempt to clean it up yourself.
-
First Aid for Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[20]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][20]
Waste Minimization: A Proactive Approach
The most effective disposal strategy is to minimize waste generation at the source.[21][22]
-
Scale Reduction: Use microscale techniques whenever possible.[15][16]
-
Inventory Management: Order only the quantity of chemical needed for your experiments to avoid surplus that becomes waste.[22]
-
Substitution: Where scientifically viable, consider substituting with less hazardous, non-halogenated reagents.[21]
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of health or regulatory compliance.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
Properly Managing Chemical Waste in Laboratories. A-Thermal. [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]
-
OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
-
Laboratory Chemical Waste Management. CSIR - Indian Institute of Petroleum. [Link]
-
The Laboratory Standard. Vanderbilt University Office of Clinical and Research Safety. [Link]
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health and Safety. [Link]
-
Management of Waste. Prudent Practices in the Laboratory - National Center for Biotechnology Information (NCBI). [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]
-
Disposal process for halogenated organic material (Patent). U.S. Department of Energy - Office of Scientific and Technical Information. [Link]
-
Hazardous Waste Segregation. University of Wisconsin-Eau Claire. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
Household Hazardous Waste (HHW). U.S. Environmental Protection Agency (EPA). [Link]
-
EPA Hazardous Waste Management. Axonator. [Link]
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. bucknell.edu [bucknell.edu]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. osha.gov [osha.gov]
- 8. sustainable-markets.com [sustainable-markets.com]
- 9. osha.gov [osha.gov]
- 10. epa.gov [epa.gov]
- 11. axonator.com [axonator.com]
- 12. lighthouselabservices.com [lighthouselabservices.com]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. acewaste.com.au [acewaste.com.au]
- 15. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 16. vumc.org [vumc.org]
- 17. 7.2 Organic Solvents [ehs.cornell.edu]
- 18. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 19. epa.gov [epa.gov]
- 20. chemicalbook.com [chemicalbook.com]
- 21. iip.res.in [iip.res.in]
- 22. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone
This guide provides essential safety protocols and operational directives for the handling and disposal of 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone. As a member of the α-bromo ketone class of reagents, this compound warrants significant precautions. The recommendations herein are synthesized from safety data for structurally analogous chemicals and established laboratory safety standards to ensure a comprehensive and self-validating safety system.
Hazard Analysis: Understanding the α-Bromo Ketone Threat
This compound belongs to a class of compounds that are potent alkylating agents. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, the well-documented hazards of similar α-bromo ketones provide a clear and authoritative basis for establishing safe handling protocols.
These compounds are generally classified as:
-
Corrosive and Lachrymatory: They can cause severe skin burns and eye damage upon contact.[1][2][3][4] As lachrymators, they induce a strong tearing response.[1]
-
Toxic: They are often harmful or toxic if inhaled, swallowed, or absorbed through the skin.[5][6][7]
-
Irritating: They are known to cause severe irritation to the skin, eyes, and respiratory system.[6][7][8]
-
Sensitizing: Repeated exposure may lead to an allergic skin reaction.[5]
Upon thermal decomposition, these substances can release highly toxic and corrosive fumes, including hydrogen bromide, carbon oxides, and nitrogen oxides.[3][4][5]
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable. The following table outlines the minimum required equipment for any procedure involving this reagent.
| PPE Category | Specification | Rationale & Causality |
| Eye & Face Protection | Tightly-sealed chemical safety goggles (conforming to EN 166 or equivalent). Worn with a full-face shield.[1][9][10] | Protects against splashes of the solid or solutions, which can cause severe, irreversible eye damage.[7] The face shield provides a secondary barrier against larger splashes during transfers or in the event of a vessel failure.[10][11] |
| Hand Protection | Double-gloving: An inner Silver Shield® or Butyl glove with an outer, heavy-duty Nitrile glove.[10][12] | α-Bromo ketones can penetrate standard laboratory gloves. Double-gloving with chemically resistant materials provides robust protection against direct skin contact, preventing corrosion and systemic absorption.[10] Gloves must be inspected before use and changed immediately upon contamination.[3] |
| Body Protection | A flame-resistant laboratory coat is the minimum requirement. For larger quantities (>5g) or splash-prone operations, a chemical-resistant apron is required.[11][13] | Protects personal clothing and underlying skin from dust, spills, and splashes.[14] A chemical-resistant apron provides an additional impermeable barrier for the torso.[13] |
| Respiratory Protection | All handling must occur within a certified chemical fume hood.[2][3][14] If dust or aerosols may be generated outside a hood, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is mandatory.[4][7][9] | The compound is expected to be a respiratory irritant and potentially toxic upon inhalation.[5][8] A fume hood provides primary engineering control to capture dust and vapors at the source. A respirator is a necessary secondary defense if engineering controls are insufficient. |
| Foot Protection | Fully enclosed, chemical-resistant footwear. | Protects feet from spills. Standard laboratory practice dictates that porous shoes (e.g., canvas) are forbidden.[11] |
Operational Workflow: From Receipt to Disposal
Adherence to a strict, procedural workflow is critical for minimizing exposure and ensuring laboratory safety.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure an eyewash station and safety shower are immediately accessible and unobstructed.[4][7]
-
Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Chemical Handling:
-
Upon receipt, inspect the container for damage. Store the tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials like strong bases or oxidizing agents.[2][4][9] The supplier recommends storage in a freezer at -20°C under an inert atmosphere.[15]
-
Conduct all transfers, weighing, and manipulations of the solid compound or its solutions inside a certified chemical fume hood to control exposure.[2][14]
-
Avoid actions that generate dust, such as vigorous scraping.[1][9]
-
Use dedicated, clearly labeled glassware.
-
-
Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol) and then soap and water.
-
Carefully remove outer gloves first, followed by the rest of your PPE, avoiding contact with any potentially contaminated surfaces.
-
-
Hand Washing: Immediately and thoroughly wash hands with soap and water after removing gloves.[5][6]
The following diagram illustrates this mandatory safety workflow.
Caption: Safe Handling Workflow for α-Bromo Ketones.
Emergency Procedures
Immediate and correct action is vital in the event of an exposure or spill.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][7]
-
Skin Contact: Remove all contaminated clothing at once. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
-
Spills: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[1][8][9] Do not allow the chemical to enter drains or sewer systems.[9]
Disposal Plan
All waste materials must be treated as hazardous.
-
Chemical Waste: Collect the compound and any contaminated solutions in a clearly labeled, sealed container for hazardous waste.
-
Contaminated Materials: All contaminated items, including gloves, absorbent materials, and disposable lab coats, must be collected in a designated hazardous waste container.[14]
-
Disposal Vendor: All waste must be disposed of through a licensed chemical destruction facility in accordance with all local, state, and federal regulations.[6][8][9] Do not attempt to neutralize or dispose of the material down the drain.[9]
References
- Echemi. (n.d.). Ethanone, 2-bromo-1-(4-methyl-5-oxazolyl)- (9CI) Safety Data Sheets.
- Fisher Scientific. (2023, August 25). SAFETY DATA SHEET: 2-Bromo-1-[3-(trifluoromethyl)phenyl]-1-ethanone.
- Spectrum Chemical. (2018, November 13). SAFETY DATA SHEET: 2-BROMO-2-NITRO-1,3-PROPANEDIOL.
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: 2-Bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethanone hydrobromide.
- Echemi. (n.d.). 2-Bromo-1-[4-(dimethylamino)phenyl]ethanone Safety Data Sheets.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone.
- University of Hawai'i at Mānoa. (n.d.). Applying Pesticides Correctly: A Guide for Private and Commercial Applicators. UNIT 7: Personal Protective Equipment.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Bromo-1-indanone.
- BLDpharm. (n.d.). 113732-62-0 | this compound.
- BenchChem. (2025). Personal protective equipment for handling Bromo-PEG5-bromide.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Bromo-1-(4-morpholinophenyl)-1-ethanone.
- Auburn University. (n.d.). Personal Protective Equipment.
- University of California, Santa Cruz. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- The University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE).
- Advanced Chemical Intermediates Ltd. (n.d.). 2-Bromo-1-[3-(4-chloro-phenyl)-5-methyl-isoxazol-4-yl]-ethanone.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Bromo-2-nitro-1,3-propanediol.
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.at [fishersci.at]
- 3. fishersci.ca [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. echemi.com [echemi.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. ba.auburn.edu [ba.auburn.edu]
- 12. ehs.utk.edu [ehs.utk.edu]
- 13. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 113732-62-0|this compound|BLD Pharm [bldpharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
